8-Bromo-2-chloro-7-fluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152781-66-2 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-2-chloro-7-fluoroquinoline: A Versatile Scaffold for Modern Drug Discovery
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quinoline core stands as a "privileged structure," a testament to its recurring presence in a multitude of therapeutic agents.[1][2][3] Its rigid bicyclic framework, composed of a benzene ring fused to a pyridine ring, offers a versatile scaffold for the development of novel drugs targeting a wide array of diseases, including cancer, malaria, and bacterial infections.[1][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive technical characterization of a particularly promising, yet underexplored, derivative: 8-Bromo-2-chloro-7-fluoroquinoline .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to offer a deeper understanding of the compound's synthesis, structural attributes, and potential applications, grounded in the established principles of medicinal and synthetic chemistry.
Physicochemical and Structural Characterization
This compound, with the Chemical Abstracts Service (CAS) registry number 1152781-66-2, is a polysubstituted quinoline that presents as a purple powder under standard conditions. Its molecular structure combines several key features that make it an attractive building block in drug discovery.
| Property | Value | Source |
| CAS Number | 1152781-66-2 | [6][7][8] |
| Molecular Formula | C₉H₄BrClFN | [8][9] |
| Molecular Weight | 260.49 g/mol | |
| Appearance | Purple powder | |
| Purity | Typically ≥95% | |
| Storage | 0-8 °C | |
| SMILES | C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | [9] |
| InChI | 1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | [9] |
The presence of three different halogen substituents (Bromo, Chloro, Fluoro) at distinct positions on the quinoline core provides a rich platform for selective chemical modifications, a crucial aspect for creating libraries of compounds for biological screening.
Proposed Synthesis and Mechanistic Insights
A modified Friedländer annulation or a similar condensation reaction would be a logical approach. The general principle of the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Diagram 1: Proposed Retrosynthetic Analysis
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Proposed Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-chloro-4-fluoroaniline (1 equivalent).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol) and an α,β-unsaturated carbonyl compound (e.g., acrolein or a derivative, 1.2 equivalents).
-
Catalyst Introduction: Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates the carbonyl group, activating it for nucleophilic attack.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction involves a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). The crude product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.
This proposed synthesis leverages the fundamental principles of quinoline chemistry and provides a logical and experimentally viable route to the target compound.
Spectroscopic Characterization: An Interpretive Guide
Detailed experimental spectra for this compound are not publicly available. However, a robust interpretation of its expected spectroscopic features can be derived from the analysis of its structure and data from analogous halogenated quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically 7.0-9.0 ppm). The four protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton at position 5, being adjacent to the fluorine at position 7, will likely appear as a doublet of doublets.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. The carbons directly bonded to the halogens (C2, C7, C8) will show characteristic shifts and, in the case of C7, coupling with the fluorine atom.
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
The mass spectrum, particularly under electrospray ionization (ESI) conditions, should show a prominent protonated molecular ion peak [M+H]⁺.[13] A key feature will be the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.
Fragmentation Pattern: The fragmentation of the quinoline core is expected to be initiated by the loss of the halogen substituents.[14][15] Common fragmentation pathways for quinolones include the loss of CO and H₂O (if a hydroxyl group were present), though for this compound, the primary fragmentation will likely involve the cleavage of the C-Br and C-Cl bonds.
Diagram 2: Predicted Mass Spectrometry Isotopic Pattern
Caption: Predicted isotopic pattern for the molecular ion in MS.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of the aromatic quinoline core and the carbon-halogen bonds.[16][17][18]
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
-
C=C and C=N stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
-
C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.
-
C-Cl stretching: A strong band in the 800-600 cm⁻¹ region.
-
C-Br stretching: A strong band typically found below 600 cm⁻¹.
The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to this molecule.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by the electronic nature of the quinoline ring and the presence of the three halogen substituents. The pyridine part of the ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more akin to a standard aromatic system.
The chlorine atom at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position. The bromine atom at the 8-position and the fluorine at the 7-position are less reactive towards SNAr but can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This differential reactivity of the halogen atoms is a powerful tool for the systematic and selective synthesis of a diverse library of derivatives.
Diagram 3: Reactivity and Derivatization Pathways
Caption: Key reaction pathways for derivatization.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by inhibiting various protein kinases and topoisomerases.[1][4] The multiple points for diversification on this compound allow for the generation of libraries of compounds to be screened against a panel of cancer cell lines.
-
Antimicrobial Agents: The fluoroquinolone class of antibiotics is a prime example of the successful application of the quinoline scaffold in combating bacterial infections.[1][4] While this compound itself is not a fluoroquinolone antibiotic, it can serve as a starting material for the synthesis of novel antibacterial and antifungal compounds.
-
Antimalarial Drugs: Quinolines, such as chloroquine and mefloquine, have been cornerstones in the treatment of malaria.[1][4] The development of new quinoline-based antimalarials is a critical area of research to combat drug-resistant strains of the malaria parasite.
-
Other Therapeutic Areas: The versatility of the quinoline scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and neuroprotective agents.[1][4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation and may cause respiratory irritation.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound represents a molecule of significant potential for the medicinal chemistry community. Its tri-halogenated structure offers a unique combination of reactive sites, enabling the synthesis of a wide array of novel derivatives. While detailed experimental data for this specific compound remains to be published in the peer-reviewed literature, this guide has provided a comprehensive overview of its known properties, a plausible synthetic route, an interpretation of its expected spectroscopic characteristics, and its potential applications. As the quest for new and more effective drugs continues, versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. 1152781-66-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound CAS#: 1152781-66-2 [m.chemicalbook.com]
- 8. This compound | 1152781-66-2 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to 8-Bromo-2-chloro-7-fluoroquinoline: A Strategic Building Block for Advanced Chemical Synthesis
Introduction: The Quinoline Core in Modern Chemistry
Quinolines and their derivatives represent a cornerstone of heterocyclic chemistry, holding a privileged position in medicinal chemistry and materials science.[1] The rigid, bicyclic aromatic structure of the quinoline scaffold serves as a versatile template for developing a vast array of therapeutic agents, including those with antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic introduction of various functional groups onto this core allows for the fine-tuning of a molecule's steric and electronic properties, which is fundamental to modulating its interaction with biological targets.
This guide focuses on a particularly valuable, polysubstituted derivative: 8-Bromo-2-chloro-7-fluoroquinoline . This compound is not an end-product but a highly strategic intermediate, engineered with three distinct halogen atoms that provide chemists with multiple, orthogonal handles for sequential and site-selective chemical modifications. Understanding the unique chemical personality of this molecule—its physical characteristics, spectroscopic signature, and differential reactivity—is paramount for researchers aiming to leverage its potential in complex synthetic endeavors, particularly in the realm of drug discovery.
PART 1: Core Physicochemical and Safety Profile
Before any synthetic manipulation, a thorough understanding of a compound's fundamental properties and handling requirements is essential. This compound is a solid material with specific storage and safety protocols that ensure experimental integrity and operator safety.
| Property | Value | Reference(s) |
| CAS Number | 1152781-66-2 | |
| Molecular Formula | C₉H₄BrClFN | [4] |
| Molecular Weight | 260.49 g/mol | |
| Physical Form | Purple powder | |
| Storage Temperature | 0-8 °C | |
| InChI Key | RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
| Safety Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...) | [5] |
PART 2: Spectroscopic Characterization - The Analytical Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline core. The chemical shifts are heavily influenced by the electronic nature of the substituents. The fluorine atom (electron-withdrawing) will influence adjacent protons, while the chlorine at the 2-position and the bromine at the 8-position will cause characteristic downfield shifts for nearby protons in the pyridine and benzene rings, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values based on substituent effects in CDCl₃; actual values may vary)
| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale for Prediction |
| H-3 | ~7.4 - 7.6 (d) | ~123 - 125 | Shielded relative to H-4, adjacent to the electron-deficient C-2. Coupling to H-4. |
| H-4 | ~8.0 - 8.2 (d) | ~138 - 140 | Deshielded due to proximity to the ring nitrogen. Coupling to H-3. |
| H-5 | ~7.8 - 8.0 (d) | ~128 - 130 | Influenced by the bromine at C-8. Coupling to H-6. |
| H-6 | ~7.6 - 7.8 (d) | ~118 - 120 (d, ¹JCF) | Strongly influenced by the adjacent fluorine at C-7, showing a large carbon-fluorine coupling constant. Coupling to H-5. |
| C-2 | - | ~150 - 152 | Carbon bearing the chlorine atom, significantly deshielded. |
| C-7 | - | ~158 - 162 (d, ¹JCF) | Carbon bearing the fluorine atom, highly deshielded with a very large one-bond C-F coupling constant. |
| C-8 | - | ~115 - 117 | Carbon bearing the bromine atom. |
Experimental Protocol: NMR Spectrum Acquisition
This protocol provides a standardized method for acquiring high-quality NMR data for quinoline derivatives.[6][9]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube.
-
Homogenization: Cap the tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming of the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, increasing the number of scans is necessary to achieve an adequate signal-to-noise ratio.[6]
-
¹³C Spectrum Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[6]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). A COSY spectrum is particularly useful for identifying adjacent protons and tracing proton connectivity, which is critical for resolving overlapping signals in the aromatic region.[9]
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The isotopic pattern of the molecular ion peak will be highly characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing definitive evidence of the compound's identity. Predicted collision cross-section data can further aid in structural confirmation.[4]
-
Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the quinoline core. Key expected peaks include C-H stretching for the aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1450-1600 cm⁻¹), and distinct C-Halogen bond vibrations, including a strong C-F stretch (~1200-1300 cm⁻¹).[7]
PART 3: Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its C-Cl and C-Br bonds. This allows for a programmed, stepwise functionalization, making it an ideal scaffold for building molecular complexity.
A. Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The chlorine atom at the C-2 position is highly activated for nucleophilic aromatic substitution. This is a cornerstone of its reactivity profile.
Causality of Reactivity: The primary driver for this enhanced reactivity is the powerful electron-withdrawing effect of the adjacent ring nitrogen atom. Nucleophilic attack at C-2 generates a negatively charged Meisenheimer-like intermediate. This intermediate is significantly stabilized by resonance, with one key resonance structure placing the negative charge directly on the electronegative nitrogen atom, a highly favorable state.[10] This stabilization lowers the activation energy of the reaction, making the substitution proceed under relatively mild conditions.[11]
References
- 1. soc.chim.it [soc.chim.it]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. PubChemLite - this compound (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 8-Bromo-2-chloro-7-fluoroquinoline: A Trifunctionalized Scaffold for Advanced Drug Discovery
This guide provides a comprehensive technical overview of 8-Bromo-2-chloro-7-fluoroquinoline (CAS No. 1152781-66-2), a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthetic pathways, reactivity, and its significant potential as a core building block in the creation of novel therapeutic agents. By leveraging its unique trifunctional nature, this quinoline derivative offers a versatile platform for generating diverse molecular libraries with potential applications in oncology, infectious diseases, and beyond.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, appearing as a purple powder under standard conditions. Its structure features a quinoline core strategically substituted with three different halogen atoms, each offering a distinct handle for chemical modification. This strategic halogenation makes it a valuable intermediate in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 1152781-66-2 | N/A |
| Molecular Formula | C₉H₄BrClFN | N/A |
| Molecular Weight | 260.49 g/mol | N/A |
| IUPAC Name | This compound | [1] |
| InChI Key | RTZJWJRSOSDWIN-UHFFFAOYSA-N | [2] |
| Physical Form | Purple powder | [1][2] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at 0-8 °C | [1][2] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization.
Safety and Handling
As a halogenated aromatic compound and research chemical, this compound must be handled with appropriate precautions in a laboratory setting.
GHS Hazard and Precautionary Statements: [3]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Spectroscopic and Analytical Characterization (Predicted)
Mass Spectrometry
Electron Impact (EI) or Electrospray Ionization (ESI) would reveal a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4]
-
M⁺: The nominal molecular ion peak would be observed at m/z 259 (for ¹²C₉¹H₄⁷⁹Br³⁵Cl¹⁹F¹⁴N).
-
Isotopic Pattern: A characteristic cluster of peaks will be observed:
-
M⁺ (m/z 259): Containing ⁷⁹Br and ³⁵Cl.
-
M+2 (m/z 261): A combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl). This peak is expected to be the most abundant in the cluster.
-
M+4 (m/z 263): Containing ⁸¹Br and ³⁷Cl.
-
Fragmentation Pattern: The fragmentation of quinolones is well-documented.[5] Key fragmentation pathways for this molecule would likely involve:
-
Initial loss of a halogen radical (Cl• or Br•).
-
Elimination of HCN from the pyridine ring.
-
Sequential loss of halogens and ring fragmentation.
References
- 1. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Aromatic Heterocycles: A Technical Treatise on the Synthesis of Functionalized Quinolines
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Its synthetic versatility allows for extensive functionalization, enabling the creation of diverse molecular architectures with finely tuned therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the strategic selection of starting materials for the synthesis of functionalized quinolines. We will dissect both classical and modern synthetic methodologies, elucidating the causal relationships between precursor choice and reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of quinoline synthesis with a foundation of scientific integrity and field-proven insights.
The Strategic Imperative: Why Starting Materials Dictate Success
The journey to a novel, functionalized quinoline does not begin with a complex cyclization reaction, but rather with a critical decision: the selection of the starting materials. This choice is paramount, as it dictates not only the feasibility of the synthetic route but also the accessibility of specific substitution patterns, the overall yield, and the scalability of the process. A poorly considered starting material can lead to a synthetic dead-end, plagued by low yields, intractable purification challenges, and a limited scope for derivatization. Conversely, a strategic choice of precursors can unlock elegant and efficient pathways to novel chemical entities.
This guide will navigate the reader through the foundational logic of starting material selection, from the robust, time-tested classical syntheses to the nuance and precision of modern catalytic methods.
The Bedrock of Quinoline Synthesis: Classical Named Reactions and Their Foundational Precursors
For over a century, a handful of named reactions have formed the bedrock of quinoline synthesis.[6] These methods, while sometimes requiring harsh conditions, remain highly relevant for their simplicity, scalability, and ability to generate the core quinoline scaffold from readily available starting materials.[7]
The Skraup Synthesis: A Vigorous Yet Fundamental Approach
First reported in 1880, the Skraup synthesis is a powerful method for producing the parent quinoline and its simple derivatives.[8]
-
Core Reactants: Aniline (or a substituted aniline), glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[7][8]
-
Mechanism and Rationale: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The choice of a substituted aniline directly translates to a substituted quinoline, with the position of the substituent on the aniline ring dictating its location on the benzenoid portion of the quinoline.
Experimental Protocol: Classical Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants: To the stirred acid, add 24 g of aniline followed by 38 g of nitrobenzene.
-
Glycerol Addition: Slowly and carefully add 86 g of glycerol to the mixture.
-
Initiation and Moderation: Gently heat the mixture. The reaction is highly exothermic and may become vigorous. If necessary, remove the heat source and cool the flask in an ice bath to moderate the reaction. The addition of ferrous sulfate can also be used to control the reaction rate.
-
Reaction Completion: Once the initial vigorous reaction has subsided, heat the mixture under reflux for 3 hours.
-
Workup: Allow the mixture to cool and then pour it into a large volume of water. Steam distill the mixture to remove the unreacted nitrobenzene.
-
Isolation and Purification: Make the residue alkaline with sodium hydroxide solution and steam distill again to isolate the quinoline. The crude quinoline can be further purified by fractional distillation.
The Doebner-von Miller Reaction: Expanding the Scope with α,β-Unsaturated Carbonyls
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes pre-formed α,β-unsaturated aldehydes or ketones in place of glycerol.[7][9] This allows for the introduction of substituents on the newly formed pyridine ring.
-
Core Reactants: Aniline (or a substituted aniline) and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, cinnamaldehyde).
-
Causality in Substitution: The choice of the α,β-unsaturated carbonyl directly determines the substitution pattern on the pyridine ring of the quinoline product. For instance, using crotonaldehyde (but-2-enal) with aniline yields 2-methylquinoline (quinaldine).
The Combes Synthesis: A Pathway to 2,4-Disubstituted Quinolines
The Combes synthesis provides a route to 2,4-disubstituted quinolines.
-
Core Reactants: Aniline (or a substituted aniline) and a β-diketone.[10][11]
-
Predictable Substitution: The reaction involves the condensation of the aniline with the β-diketone to form a β-amino enone, which then undergoes acid-catalyzed cyclization. The substituents on the β-diketone directly correspond to the substituents at the 2- and 4-positions of the resulting quinoline.
The Friedländer Synthesis: Convergent Construction from Ortho-Substituted Precursors
The Friedländer synthesis is a highly convergent method that constructs the quinoline ring from two pre-functionalized fragments.
-
Core Reactants: An o-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone, ester, or nitrile with an α-CH2 group).[8][12]
-
Strategic Advantage: This method offers excellent control over the substitution pattern of the final product, as the functionality is built into the starting materials. However, the availability of the requisite o-aminoaryl carbonyl compounds can be a limitation.[13]
| Classical Synthesis | Primary Starting Materials | Resulting Substitution Pattern | Key Advantages | Limitations |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or substituted on the benzenoid ring | Simplicity, scalability for the core scaffold.[7] | Harsh conditions, limited functional group tolerance, vigorous reaction.[7] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted on the pyridine ring | Versatile for pyridine ring substitution.[7] | Harsh conditions, potential for isomer mixtures.[13] |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted | Direct route to 2,4-disubstituted quinolines.[10] | Requires β-diketones. |
| Friedländer | o-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Highly versatile, dependent on starting materials | Convergent, excellent control over substitution.[8] | Availability of substituted o-aminoaryl carbonyls can be limited.[13] |
The Vanguard of Efficiency: Modern Synthetic Strategies and Their Precursors
While classical methods provide a robust foundation, modern organic synthesis has ushered in an era of greater efficiency, milder reaction conditions, and broader functional group tolerance.[1][14] These advancements are largely driven by the use of transition-metal catalysts and the development of novel reaction pathways.[2][15]
Transition-Metal Catalysis: A Paradigm Shift in Quinoline Synthesis
Transition-metal-catalyzed reactions have revolutionized the synthesis of functionalized quinolines, offering unprecedented control and efficiency.[2][15] These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades.[15][16]
-
Key Starting Materials:
-
Anilines and Alkynes: Rhodium and cobalt catalysts can facilitate the C-H activation of anilines and their subsequent annulation with alkynes to afford a wide range of substituted quinolines.[16]
-
o-Haloanilines and Carbonyl Compounds: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct the quinoline scaffold from readily available starting materials.[2]
-
Anilines and Alcohols/Aldehydes: Copper and palladium catalysts can mediate the aerobic oxidative cyclization of anilines with simple aliphatic alcohols or aldehydes, providing an atom-economical route to quinolines.[2][16]
-
Diagram: Transition-Metal-Catalyzed Quinoline Synthesis via C-H Activation
Caption: A generalized workflow for transition-metal-catalyzed quinoline synthesis.
C-H Functionalization: A Direct Approach to Elaboration
Instead of constructing the quinoline ring from scratch, C-H functionalization allows for the direct modification of a pre-existing quinoline scaffold.[14][17] This is a powerful strategy for late-stage diversification in drug discovery programs.
-
Starting Material: A quinoline or quinoline N-oxide.
-
Rationale: The nitrogen atom in the quinoline ring can direct the regioselective functionalization of specific C-H bonds, often at the C2 or C8 positions, through the use of appropriate transition-metal catalysts.[14][17] Quinoline N-oxides are particularly useful substrates as they can facilitate C-H activation at positions that are otherwise difficult to functionalize.[17]
Case Study: The Synthesis of Chloroquine - A Real-World Application
The synthesis of the antimalarial drug chloroquine provides a compelling example of strategic starting material selection. A common synthetic route involves the condensation of 4,7-dichloroquinoline with novaldiamine (5-(diethylamino)pentan-2-amine). The key starting material, 4,7-dichloroquinoline, can be prepared via a Gould-Jacobs type reaction from m-chloroaniline and diethyl ethoxymethylenemalonate. This highlights how a readily available substituted aniline is chosen to install a crucial substituent on the final drug molecule.
Conclusion: A Synthesis of Strategy and Innovation
The synthesis of functionalized quinolines is a vibrant and evolving field. While classical methods provide a robust and scalable foundation, modern transition-metal-catalyzed reactions and C-H functionalization strategies offer unparalleled efficiency and precision. The judicious selection of starting materials remains the cornerstone of any successful quinoline synthesis. By understanding the causal relationships between precursors and products, and by embracing both traditional and cutting-edge methodologies, researchers can continue to unlock the immense therapeutic potential of this remarkable heterocyclic scaffold. The future of quinoline synthesis will likely be shaped by the development of even more sustainable and atom-economical methods, further expanding the accessibility and diversity of this privileged structural motif.[8][16]
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scribd.com [scribd.com]
- 10. iipseries.org [iipseries.org]
- 11. Quinoline - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
electronic properties of 8-Bromo-2-chloro-7-fluoroquinoline
An In-depth Technical Guide to the Electronic Properties of 8-Bromo-2-chloro-7-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolines are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The electronic properties of quinoline derivatives are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the electronic properties of a novel, highly functionalized quinoline derivative, this compound. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established synthetic methodologies, predictive computational models, and standard analytical protocols to offer a robust and scientifically grounded perspective. Our approach is designed to empower researchers in drug discovery and materials science with the foundational knowledge required to explore the potential of this and similar halogenated quinoline scaffolds.
Introduction to Functionalized Quinolines
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets.[4] Halogenation, in particular, is a powerful strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The specific substitution pattern of this compound, with electron-withdrawing groups at key positions, suggests a unique electronic profile worthy of detailed investigation.
Plausible Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Synthesis
-
Step 1: Quinoline Core Synthesis: A substituted aniline (e.g., 2-bromo-3-fluoroaniline) would be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the corresponding 4-hydroxyquinoline intermediate.[5]
-
Step 2: Chlorination: The resulting 4-hydroxyquinoline would then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.[5]
-
Step 3: Bromination/Further Halogenation: Subsequent regioselective bromination, potentially using N-bromosuccinimide (NBS) with a suitable catalyst, would be employed to introduce the bromine atom at the C-8 position. The starting materials would be chosen to already contain the other necessary substituents.
Computational Analysis of Electronic Properties
In the absence of experimental data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the electronic properties of novel molecules.[6][7] A typical computational workflow is outlined below.
Caption: Standard computational workflow for DFT analysis of quinoline derivatives.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[8] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity.[9][10] For quinoline itself, the calculated HOMO-LUMO gap is approximately -4.83 eV.[11] The introduction of electron-withdrawing groups like bromine, chlorine, and fluorine is expected to lower both the HOMO and LUMO energy levels and potentially alter the energy gap, thereby influencing the molecule's reactivity and electronic transitions.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | Lowered | Indicates reduced electron-donating ability. |
| LUMO Energy | Lowered | Indicates enhanced electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Modulated | Affects chemical reactivity and spectroscopic properties. |
| Ionization Potential (I ≈ -EHOMO) | Increased | More energy required to remove an electron.[7] |
| Electron Affinity (A ≈ -ELUMO) | Increased | Greater ability to accept an electron.[7] |
| Chemical Hardness (η = (I-A)/2) | Modulated | Resistance to change in electron distribution.[11] |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[12] For this compound, the electronegative halogen atoms and the nitrogen atom of the quinoline ring are expected to be regions of negative electrostatic potential (red/yellow), indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds or other non-covalent interactions.[13][14] Conversely, the hydrogen atoms of the aromatic ring will exhibit positive electrostatic potential (blue), making them potential sites for nucleophilic interactions.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.
Predicted Spectroscopic Properties
While experimental spectra for this compound are not available, predictions can be made based on data from analogous structures.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of quinoline derivatives are well-characterized.[15] The introduction of halogens at the C-2, C-7, and C-8 positions will induce significant shifts in the NMR signals due to their inductive and mesomeric effects.
-
¹H NMR: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing nature of the halogens is expected to shift the signals of nearby protons downfield.
-
¹³C NMR: The carbon atoms directly bonded to the halogens will experience the most significant shifts. The C-2, C-7, and C-8 signals will be particularly informative for structural confirmation.
UV-Vis Spectroscopy
The UV-Vis spectrum of quinoline exhibits characteristic absorption bands corresponding to π → π* transitions. The presence of halogens as auxochromes is expected to cause a bathochromic (red) shift in these absorption maxima. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths.[11]
Methodologies for Experimental Validation
To validate the theoretical predictions presented in this guide, the following experimental protocols are recommended.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Compare the experimental data with theoretically predicted spectra and with data from similar known compounds.[15]
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Conclusion and Future Outlook
This technical guide provides a comprehensive theoretical framework for understanding the . Through the integration of plausible synthetic strategies and robust computational methodologies, we have elucidated its likely electronic structure, reactivity, and spectroscopic characteristics. The presence of multiple halogen substituents suggests that this molecule could serve as a versatile building block in the development of novel therapeutic agents and functional materials.[16][17] The predictive insights offered herein are intended to guide and accelerate future experimental investigations into this and other polysubstituted quinoline derivatives. The validation of these theoretical findings through synthesis and empirical characterization is a critical next step in harnessing the full potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Expanding Therapeutic Frontier of Substituted Fluoroquinolones: A Technical Guide to Novel Applications
Abstract
Long established as a cornerstone of antibacterial therapy, the fluoroquinolone scaffold is undergoing a remarkable renaissance. Strategic chemical substitutions have unlocked a diverse array of pharmacological activities, extending far beyond their traditional gyrase and topoisomerase IV targets. This technical guide provides an in-depth exploration of the burgeoning potential of substituted fluoroquinolones in oncology, virology, and other key therapeutic areas. We will delve into the molecular mechanisms underpinning these novel applications, detail structure-activity relationships, and provide validated experimental protocols for researchers and drug development professionals. This document serves as a comprehensive resource for navigating the exciting and rapidly evolving landscape of repurposed and novel fluoroquinolone-based therapeutics.
Introduction: A Scaffold Reimagined
The archetypal fluoroquinolone structure, characterized by a 4-oxo-1,4-dihydroquinoline core, has been a mainstay in the fight against bacterial infections for decades. Their mechanism of action, the inhibition of bacterial type II topoisomerases, is well-understood and has been clinically validated.[1] However, the inherent ability of this scaffold to interact with topoisomerases has paved the way for its repositioning as a potential anticancer agent, targeting the analogous human topoisomerase II enzymes.[1] Furthermore, modifications to the core structure, particularly at the C-7 position, have yielded derivatives with significant antiviral, anti-inflammatory, and antimalarial properties. This guide will provide a detailed examination of these emerging applications, with a focus on the scientific rationale and practical methodologies for their investigation.
Anticancer Applications: From Antibiotic to Antineoplastic
The leap from antibacterial to anticancer activity is rooted in the shared enzymology of prokaryotic and eukaryotic topoisomerases.[1] Substituted fluoroquinolones have been shown to exert potent cytotoxic effects against a wide range of cancer cell lines through multiple mechanisms.
Mechanisms of Anticancer Activity
The primary anticancer mechanism of many substituted fluoroquinolones is the inhibition of human topoisomerase II, leading to DNA damage and the induction of apoptosis.[1] Unlike their antibacterial action, which is highly selective for prokaryotic enzymes, certain structural modifications enhance their affinity for the eukaryotic isoforms. This inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks and the initiation of apoptotic cell death.[1]
Beyond topoisomerase II inhibition, substituted fluoroquinolones can induce apoptosis through various signaling pathways. Studies have shown that compounds like ciprofloxacin can trigger apoptosis in human triple-negative breast cancer cells via the p53/Bax/Bcl-2 signaling pathway.[2] This involves the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, some derivatives have been observed to cause cell cycle arrest, typically at the S or G2/M phase, preventing cancer cell proliferation.[3]
dot graph "Fluoroquinolone-Induced Apoptosis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes FQ [label="Substituted\nFluoroquinolone", fillcolor="#FBBC05"]; TopoII [label="Human Topoisomerase II", fillcolor="#F1F3F4"]; DNA_damage [label="DNA Double-Strand Breaks", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#F1F3F4"]; Caspase [label="Caspase Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FQ -> TopoII [label="Inhibits"]; TopoII -> DNA_damage [label="Stabilizes cleavage complex"]; DNA_damage -> p53; p53 -> Bax; p53 -> Bcl2; Bax -> Mitochondria; Bcl2 -> Mitochondria [arrowhead=tee]; Mitochondria -> Caspase; Caspase -> Apoptosis; } Caption: Fluoroquinolone-induced apoptosis pathway.
Structure-Activity Relationship (SAR)
The anticancer potency of fluoroquinolones is highly dependent on the nature and position of their substituents. Modifications at the C-7 piperazinyl ring have been a primary focus of research, with the introduction of bulky aromatic or heterocyclic moieties often leading to enhanced cytotoxicity. Similarly, substitutions at the N-1 position with cyclopropyl or other cyclic groups can significantly influence activity. The carboxyl group at C-3 is generally considered essential for topoisomerase II inhibition.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted fluoroquinolones against various human cancer cell lines, demonstrating their potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 24 | PC-3 (Prostate) | 11.7 | [4] |
| Ciprofloxacin Derivative 26 | PC-3 (Prostate) | 7.7 | [4] |
| Ciprofloxacin Derivative 27 | PC-3 (Prostate) | 15.3 | [4] |
| Ciprofloxacin Derivative 24 | SW480 (Colon) | 20.1 - 35.7 | [4] |
| Ciprofloxacin Derivative 99 | PC-3 (Prostate) | 2.02 | [4] |
| Levofloxacin Derivative 125 | MCF-7 (Breast) | 0.3 | [4] |
| Levofloxacin Derivative 125 | HeLa (Cervical) | 1.1 | [4] |
| Levofloxacin Derivative 17h | MCF-7 (Breast) | 1.69 | [5] |
| Levofloxacin Derivative 17h | A549 (Lung) | 2.62 | [5] |
| Levofloxacin Derivative 17h | SKOV3 (Ovarian) | 1.92 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial step in screening for anticancer activity.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted fluoroquinolone test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted fluoroquinolone in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Antiviral Applications: A New Line of Defense
The antiviral potential of substituted fluoroquinolones is a rapidly growing area of research. These compounds have demonstrated activity against a range of viruses, particularly RNA viruses, through various mechanisms.
Mechanisms of Antiviral Activity
The precise antiviral mechanisms of substituted fluoroquinolones are still under investigation but are thought to involve the inhibition of viral enzymes crucial for replication, such as helicases and polymerases.[1] For instance, some fluoroquinolones have been shown to inhibit the replication of hepatitis C virus (HCV) and Zika virus.[1][9] The introduction of an aryl group at the piperazine moiety of the fluoroquinolone has been shown to shift the activity from antibacterial to antiviral, with specific action against HIV.[10] This is believed to be due to the inhibition of the Tat-TAR interaction, which is essential for HIV replication.[10]
Antiviral Spectrum and Efficacy
Substituted fluoroquinolones have shown promise against a variety of viruses:
-
Hepatitis C Virus (HCV): Ofloxacin has been shown to decrease HCV RNA levels in patients with chronic hepatitis.[1]
-
Polyomavirus BK: Ciprofloxacin has been used to clear and reduce the viral load in kidney transplant recipients.[1]
-
Dengue and Zika Viruses: Certain fluoroquinolones have demonstrated antiviral potency against these flaviviruses.[9]
-
Coronaviruses (SARS-CoV-2, MERS-CoV): While some in vitro activity has been observed, it typically occurs at high micromolar concentrations, suggesting limited clinical utility for these specific viruses.[9][11]
The following table presents the half-maximal effective concentration (EC50) values for selected fluoroquinolones against different viruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Enoxacin | SARS-CoV-2 | Vero | 126.4 | [9][11] |
| Levofloxacin | SARS-CoV-2 | Vero | 418.6 | [9] |
| Isoquinolone Derivative 21 | Influenza A | MDCK | 9.9 - 18.5 | [12] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13]
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.[13]
dot graph "Plaque_Reduction_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Seed susceptible cells in\nmulti-well plates", fillcolor="#F1F3F4"]; B [label="Incubate to form\na confluent monolayer", fillcolor="#F1F3F4"]; C [label="Prepare serial dilutions\nof the test compound", fillcolor="#F1F3F4"]; D [label="Infect cell monolayers\nwith a known amount of virus", fillcolor="#FBBC05"]; E [label="Add overlay medium containing\ndifferent concentrations of the compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Incubate to allow\nplaque formation", fillcolor="#F1F3F4"]; G [label="Fix and stain the cells\nto visualize plaques", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Count plaques and\ncalculate the EC50 value", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> D; C -> E; D -> E; E -> F; F -> G; G -> H; } Caption: Workflow for the plaque reduction assay.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
Substituted fluoroquinolone test compound
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed susceptible cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Infection: Aspirate the medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing serial dilutions of the substituted fluoroquinolone. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
Plaque Visualization: Aspirate the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a background of stained viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Other Potential Therapeutic Applications
The versatility of the fluoroquinolone scaffold extends to other therapeutic areas:
-
Anti-inflammatory Activity: Some fluoroquinolones, such as ciprofloxacin and levofloxacin, exhibit immunomodulatory effects by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15] This is achieved in part by inhibiting the activation of the NF-κB transcription factor.[14]
-
Antimalarial Activity: The historical connection between quinolones and the antimalarial drug chloroquine has spurred research into the antimalarial potential of fluoroquinolones.[1] Norfloxacin has shown clinical efficacy against Plasmodium falciparum.[1]
Challenges and Future Directions
Despite the promising potential of substituted fluoroquinolones, several challenges remain. Off-target effects and potential for toxicity are key considerations, as highlighted by the known adverse effects of some antibacterial fluoroquinolones. Rational drug design, aided by computational modeling, will be crucial in developing derivatives with high target specificity and improved safety profiles. Further research is needed to fully elucidate the mechanisms of action in these novel applications and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.
Conclusion
Substituted fluoroquinolones represent a rich and versatile scaffold for the development of novel therapeutics. Their journey from established antibiotics to promising anticancer and antiviral agents underscores the power of medicinal chemistry to unlock new pharmacological potential. The information and protocols provided in this guide are intended to equip researchers with the knowledge and tools to further explore and exploit the expanding therapeutic frontier of this remarkable class of compounds.
References
- 1. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Enduring Legacy and Modern Renaissance of Quinolines
An In-depth Technical Guide to the Discovery of Novel Quinoline-Based Scaffolds for Drug Development
Authored by a Senior Application Scientist
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its journey began with the isolation of quinine from cinchona bark, a discovery that single-handedly changed the course of human history in the fight against malaria. This initial triumph was but a prelude to the vast therapeutic potential locked within the quinoline nucleus. From the potent antibacterial effects of fluoroquinolones to the targeted anticancer activity of modern kinase inhibitors, the versatility of this scaffold is undeniable.
This guide is crafted for the discerning researcher, the scientist at the bench, and the drug development professional who seeks not just to understand but to innovate. We move beyond a mere recitation of facts, delving into the "why" behind the "how." Our exploration will be grounded in the principles of synthetic feasibility, mechanistic rationale, and the iterative, self-validating process of modern drug discovery. We will dissect established protocols, not as immutable laws, but as starting points for rational design and creative exploration. This document is designed to be a practical companion in the complex, yet rewarding, journey of discovering the next generation of quinoline-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, offers a unique combination of chemical properties that make it a "privileged scaffold" in drug design. Its rigid structure provides a defined orientation for substituent groups, facilitating precise interactions with biological targets. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system is capable of engaging in π-π stacking and hydrophobic interactions. This inherent versatility has allowed for the development of quinoline-based compounds across a wide spectrum of therapeutic areas.
A prime example of the quinoline scaffold's therapeutic importance is its role in the development of antimalarial drugs. The success of quinine and its synthetic analogs like chloroquine and mefloquine has established a rich history of quinoline-based compounds in combating this parasitic disease. In recent years, the focus has expanded to address the challenge of drug-resistant malaria, with novel quinoline derivatives being investigated for their efficacy against resistant strains.
Beyond infectious diseases, quinoline-based scaffolds have made significant inroads in oncology. A notable success story is the development of tyrosine kinase inhibitors (TKIs). Many approved TKIs, such as lapatinib and cabozantinib, feature a quinoline core that anchors the molecule within the ATP-binding pocket of the target kinase. This has paved the way for a new generation of targeted cancer therapies. The exploration of quinoline derivatives continues to be a vibrant area of research, with ongoing efforts to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Diagram 1: The Core Quinoline Scaffold
Caption: General structure of the quinoline ring system.
Strategic Synthesis of the Quinoline Nucleus: Classic and Contemporary Approaches
The construction of the core quinoline scaffold is a critical first step in the development of novel derivatives. Several named reactions have become mainstays in this endeavor, each offering distinct advantages in terms of starting materials, regioselectivity, and reaction conditions.
Foundational Synthetic Methodologies
The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring. Understanding the mechanisms and scope of these classic reactions is essential for any medicinal chemist working in this area.
| Reaction | Key Reactants | Primary Advantages | Potential Limitations |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Simple starting materials, high yield for certain substrates | Harsh reaction conditions, limited substituent tolerance |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Wider range of accessible substitution patterns | Potential for side reactions, regioselectivity can be an issue |
| Combes Quinoline Synthesis | Aniline, β-diketone, acid catalyst | Good control over substitution at positions 2 and 4 | Requires specific β-dicarbonyl starting materials |
| Friedländer Annulation | 2-aminobenzaldehyde or ketone, compound with an α-methylene group | High regioselectivity, milder reaction conditions | Availability of substituted 2-aminobenzaldehydes can be limited |
Diagram 2: Key Synthetic Pathways to the Quinoline Core
Caption: Overview of major named reactions for quinoline synthesis.
Modern Advancements in Quinoline Synthesis
While classic methods remain valuable, contemporary organic synthesis has introduced milder and more versatile approaches. Transition-metal-catalyzed reactions, particularly those employing palladium and copper, have emerged as powerful tools for constructing the quinoline scaffold. These methods often exhibit greater functional group tolerance and allow for the introduction of a wider array of substituents.
Microwave-assisted organic synthesis (MAOS) has also revolutionized the synthesis of quinoline derivatives. By significantly reducing reaction times and often improving yields, microwave irradiation allows for the rapid generation of compound libraries for screening purposes. This high-throughput approach is invaluable in the early stages of drug discovery.
The Engine of Discovery: Library Design and High-Throughput Screening
The discovery of novel, biologically active quinoline scaffolds hinges on the strategic design and synthesis of diverse chemical libraries. The goal is to explore a broad swath of chemical space around the core quinoline structure to identify initial "hits" with promising activity.
Principles of Library Design
A successful quinoline library is not merely a random collection of compounds. Its design should be guided by principles of drug-likeness, such as Lipinski's Rule of Five, and should aim to maximize structural diversity. Key diversification points on the quinoline ring (typically positions 2, 4, 6, and 8) should be systematically explored with a variety of functional groups. This can be achieved through parallel synthesis techniques, where a common quinoline intermediate is reacted with a diverse set of building blocks.
High-Throughput Screening (HTS) Workflow
Once a library of quinoline derivatives has been synthesized, it is subjected to high-throughput screening to identify compounds that interact with the biological target of interest.
-
Plate Preparation: 384-well microplates are prepared with the target kinase, a suitable substrate, and ATP.
-
Compound Addition: The quinoline library compounds are added to the wells at a fixed concentration (e.g., 10 µM).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent is added that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each compound is calculated relative to control wells.
-
Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., 50%) are identified as "hits" and selected for further characterization.
Diagram 3: High-Throughput Screening Workflow for Quinoline Libraries
Caption: A streamlined workflow for identifying active quinoline compounds.
From Hit to Lead: The Iterative Process of Lead Optimization
The identification of a "hit" from a high-throughput screen is just the beginning of a long and intricate journey. The initial hit compound often has modest potency and may possess undesirable properties such as poor solubility, metabolic instability, or off-target effects. The goal of lead optimization is to systematically modify the chemical structure of the hit to develop a "lead" compound with an improved overall profile.
Structure-Activity Relationship (SAR) Studies
At the heart of lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and testing a series of analogs of the hit compound to understand how different structural modifications impact its biological activity. For a quinoline-based hit, this would typically involve:
-
Modification of substituents: Exploring a range of different chemical groups at various positions on the quinoline ring.
-
Isosteric and bioisosteric replacements: Replacing certain functional groups with others that have similar steric and electronic properties to probe their importance for activity.
-
Conformational restriction: Introducing structural constraints to lock the molecule into a specific conformation, which can enhance binding to the target.
The data generated from these SAR studies are used to build a model of how the quinoline scaffold and its substituents interact with the biological target. This model then guides the design of the next round of analogs in an iterative cycle of design, synthesis, and testing.
In Silico Approaches to Accelerate Optimization
Modern drug discovery heavily relies on computational methods to accelerate the lead optimization process. Molecular docking simulations can be used to predict how a designed analog will bind to the three-dimensional structure of the target protein. This allows chemists to prioritize the synthesis of compounds that are most likely to have improved potency. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogs with their biological activity, providing further insights for rational drug design.
Diagram 4: The Iterative Cycle of Lead Optimization
Caption: The cyclical process of refining a hit compound into a lead candidate.
The Path Forward: Future Directions and Emerging Opportunities
The discovery of novel quinoline-based scaffolds is a field that continues to evolve. Several exciting areas of research are poised to shape the future of quinoline-based drug development:
-
Targeted Covalent Inhibitors: The design of quinoline derivatives that can form a covalent bond with their biological target is a promising strategy for achieving enhanced potency and prolonged duration of action.
-
Photopharmacology: The development of photoswitchable quinoline-based drugs that can be activated or deactivated with light offers the potential for unprecedented spatial and temporal control over drug activity.
-
Artificial Intelligence and Machine Learning: The use of AI and machine learning algorithms to analyze large datasets and predict the biological activity of virtual compounds is set to revolutionize the way we discover and design new drugs.
By embracing these innovative approaches and building upon the solid foundation of classical medicinal chemistry, the scientific community is well-positioned to unlock the full therapeutic potential of the quinoline scaffold and deliver the next generation of life-changing medicines.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-2-chloro-7-fluoroquinoline
Introduction: The Strategic Value of Halogenated Quinolines
Substituted quinoline scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3][4] The ability to precisely and efficiently modify these heterocyclic systems is paramount in drug discovery for developing new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile synthetic tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, streamlining the synthesis of complex molecular architectures.[5]
This guide focuses on a particularly valuable building block: 8-Bromo-2-chloro-7-fluoroquinoline . Its utility lies in the presence of two distinct halogen atoms, bromine and chlorine, which possess differential reactivity in palladium-catalyzed transformations. This inherent electronic disparity allows for programmed, site-selective functionalization, enabling the synthesis of diverse libraries of compounds from a single, common intermediate. We will explore the principles governing this selectivity and provide detailed, field-proven protocols for key cross-coupling reactions.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of sequential functionalization of this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the bond dissociation energy of the C-X bond.
The established reactivity trend for halogens is: C-I > C-Br > C-Cl > C-F .[6]
The C-Br bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) complex than the stronger C-Cl bond.[7] This fundamental difference allows for selective coupling at the C8-Br position under relatively mild conditions, leaving the C2-Cl position intact for subsequent transformations under more forcing conditions.
Caption: Differential reactivity of halogen sites on the quinoline core.
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process is a catalytic cycle that can be broadly described in three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Reaction with 8-Bromo-2-chloro-7-fluoroquinoline
Introduction: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely introduce diverse substituents onto the quinoline ring is paramount for tuning molecular properties and developing new chemical entities. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2][3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction to a specific, highly functionalized building block: 8-Bromo-2-chloro-7-fluoroquinoline . This substrate presents a unique opportunity for sequential and selective derivatization due to the differential reactivity of its two halogen atoms. We will explore the underlying principles governing this selectivity and provide detailed, field-tested protocols for achieving site-selective arylation at both the C8 (bromo) and C2 (chloro) positions.
Understanding the Reactivity of this compound
The successful application of the Suzuki-Miyaura reaction to polyhalogenated heterocycles hinges on the ability to control which halogen atom reacts. The reactivity of halogens in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl.[1][5] This intrinsic reactivity difference is the primary tool for achieving chemoselectivity.
In the case of this compound, we have two distinct reaction sites:
-
The C8-Br bond: Generally more reactive than the C-Cl bond, making it the kinetically favored site for coupling under standard Suzuki-Miyaura conditions.
-
The C2-Cl bond: Situated alpha to the ring nitrogen, this position is electronically activated towards nucleophilic attack and oxidative addition.[6] However, the C-Cl bond is inherently less reactive than the C-Br bond.[7] Coupling at this position typically requires more forcing conditions or specialized, highly active catalyst systems.
The electron-withdrawing fluorine atom at the C7 position further influences the electronic properties of the ring, potentially impacting the reactivity at both positions. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, one can selectively target either the C8-Br bond or, subsequently, the C2-Cl bond.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Br Position
This protocol is designed to leverage the higher intrinsic reactivity of the C-Br bond over the C-Cl bond, allowing for selective functionalization at the 8-position. A standard, workhorse palladium catalyst like Pd(PPh₃)₄ is typically sufficient for this transformation.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 ratio). Add the solvent to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-2-chloro-7-fluoroquinoline.
Data Table: Representative Conditions for C8-Br Coupling
| Catalyst (mol%) | Base (eq) | Solvent (v/v) | Temp (°C) | Typical Time (h) | Notes |
| Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6-12 | Standard, reliable conditions for most arylboronic acids. |
| Pd(dppf)Cl₂ (2) | K₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 4-8 | Often provides faster conversion and may be better for some electron-rich boronic acids. |
| Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | 2-6 | A more active catalyst system, useful if standard conditions are sluggish. |
Protocol 2: Suzuki-Miyaura Coupling at the C2-Cl Position
Coupling at the less reactive C2-chloro position requires a more robust catalyst system. This protocol is intended for use on the product from Protocol 1 (8-aryl-2-chloro-7-fluoroquinoline) to synthesize di-arylated quinolines. Modern biarylphosphine ligands, such as those developed by the Buchwald group, are highly effective for activating C-Cl bonds.[8]
Materials
-
8-Aryl-2-chloro-7-fluoroquinoline (product from Protocol 1)
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2-4 mol%) or a dedicated precatalyst like XPhos-Pd-G3.
-
Ligand: A sterically demanding, electron-rich phosphine ligand such as XPhos or SPhos (4-8 mol%).
-
Base: A strong, non-nucleophilic base like Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents).
-
Solvent: Anhydrous, polar aprotic solvent such as 1,4-Dioxane or Toluene.
Step-by-Step Procedure
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the 8-aryl-2-chloro-7-fluoroquinoline (1.0 eq), the second arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 3.0 eq), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and rigorously purge with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Reaction: Heat the mixture to a higher temperature, typically 100-120 °C.
-
Monitoring: Monitor the reaction closely by LC-MS. These reactions can be slower and may require extended reaction times (12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Table: Representative Conditions for C2-Cl Coupling
| Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 12-24 | A highly active system for challenging aryl chlorides. |
| XPhos-Pd-G3 (2-4) | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 8-18 | A commercially available precatalyst offering convenience and high reactivity. |
| Pd(OAc)₂ (3) + SPhos (6) | Cs₂CO₃ (3) | Toluene | 110 | 16-24 | An alternative powerful catalyst/ligand combination. |
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
C8-Br Coupling: Ensure the catalyst is active and the system is rigorously deoxygenated. Consider a more active catalyst system from the C8-Br table.
-
C2-Cl Coupling: This is a challenging coupling. Increase catalyst loading, temperature, or switch to a more potent ligand/base combination. Ensure solvents are strictly anhydrous.
-
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is not properly degassed, leading to Pd(II) species that can cause homocoupling.[9] Ensure thorough deoxygenation. Using a slight excess of the boronic acid is standard, but a large excess can exacerbate this issue.
-
Protodehalogenation (Halogen replaced by H): This can occur in the presence of water and base, especially at high temperatures. If this is a major byproduct, try using a different solvent system or a slightly lower temperature.
Conclusion
The this compound scaffold offers a versatile platform for the synthesis of complex, polysubstituted quinolines via selective Suzuki-Miyaura cross-coupling. By modulating catalyst systems and reaction conditions, researchers can achieve site-selective arylation at either the C8-bromo or C2-chloro position. The protocols provided herein serve as a robust starting point for exploration, enabling the rapid generation of novel molecular architectures for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-2-chloro-7-fluoroquinoline
Introduction: Strategic C-N Bond Formation in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3][4] The ability to precisely functionalize this privileged heterocycle is paramount for the exploration of new chemical space and the optimization of drug candidates. The Buchwald-Hartwig amination has emerged as a transformative tool in this endeavor, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[5][6][7] This palladium-catalyzed cross-coupling reaction provides a powerful alternative to traditional methods, which often suffer from harsh conditions and limited substrate scope.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, electronically complex substrate: 8-Bromo-2-chloro-7-fluoroquinoline. The presence of multiple halogen substituents with differential reactivity presents a unique challenge in regioselectivity, making a well-defined protocol essential for achieving the desired aminated product.
Understanding the Substrate: Reactivity and Regioselectivity
The substrate, this compound, possesses two potential sites for palladium-catalyzed amination: the C8-Br bond and the C2-Cl bond. The general order of reactivity for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[6] This inherent difference in reactivity forms the basis for achieving selective amination at the C8-Br position while leaving the C2-Cl bond intact for potential subsequent functionalization.
The electronic nature of the quinoline ring, further modulated by the electron-withdrawing fluorine atom at the 7-position, can influence the oxidative addition step of the catalytic cycle. However, established protocols for similar dihaloquinolines, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination at the bromo-substituted position is readily achievable under optimized conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The cycle commences with the oxidative addition of the aryl halide (in this case, the C-Br bond of the quinoline) to the active Pd(0) catalyst. Following ligand exchange with the amine and deprotonation by the base, the resulting palladium-amido complex undergoes reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[5][6]
Experimental Protocol: Selective Amination at the C8 Position
This protocol is designed for the selective amination of this compound with a generic primary or secondary amine. Researchers should perform initial small-scale trials to optimize conditions for their specific amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine (R-NH₂ or R₂NH) | Anhydrous | Commercially Available | Ensure dryness, especially for primary amines. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | |
| XPhos | ≥98% | Commercially Available | Other bulky, electron-rich phosphine ligands can be screened. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to its hygroscopic and air-sensitive nature. |
| Toluene | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Diethyl ether | Anhydrous | Commercially Available | For workup. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | For quenching. | |
| Brine | For washing. | ||
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Reagent Grade | For drying. | |
| Celite® | For filtration. | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup Workflow
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Catalyst and Ligand Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.03 equiv) and XPhos (0.02-0.06 equiv).
-
Base Addition: In a glovebox, weigh sodium tert-butoxide (NaOtBu, 1.4 equiv) and add it to the reaction flask.
-
Solvent and Amine Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution with respect to the quinoline). Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and carefully quench with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 8-amino-2-chloro-7-fluoroquinoline derivative.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of reaction parameters.
| Parameter | Recommendation | Rationale and Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts (e.g., XPhos Pd G3) can also be used for improved activity and reproducibility. | Pd(II) sources require in situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[6] Pre-catalysts offer a more direct route to the active catalytic species. |
| Ligand | Bulky, electron-rich monophosphine ligands like XPhos, RuPhos, or BrettPhos are generally effective. | These ligands promote the reductive elimination step and stabilize the palladium catalyst, preventing the formation of inactive palladium black.[6] The choice of ligand can significantly impact the reaction rate and yield. |
| Base | Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, or K₃PO₄ are typically used. | The base is crucial for the deprotonation of the amine, forming the palladium-amido intermediate. The choice of base can affect the reaction rate and functional group tolerance.[6] |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred. | The solvent must be able to dissolve the reactants and maintain a suitable temperature for the reaction. It should be free of water and oxygen to prevent catalyst deactivation. |
| Temperature | Typically between 80-120 °C. | Higher temperatures are often required to drive the reaction to completion, but excessively high temperatures can lead to catalyst decomposition or side reactions. |
Data Analysis and Characterization
The progress of the reaction should be monitored using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material and the formation of the product. Staining with potassium permanganate or visualization under UV light can be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the structural elucidation and purity assessment of the final product.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.
-
Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Handle in a glovebox and wear appropriate personal protective equipment (PPE).
-
Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable method for the synthesis of arylamines. The protocol detailed herein provides a solid foundation for the selective amination of this compound at the C8 position. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access novel aminated quinoline derivatives, thereby accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Sonogashira Couplings for the Synthesis of Dihaloquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth exploration of Sonogashira coupling protocols applied to dihaloquinoline scaffolds. It moves beyond simple step-by-step instructions to explain the underlying principles governing reaction outcomes, with a special focus on achieving regiochemical control—a critical factor in synthesizing precursors for drug discovery and materials science.
Introduction: The Quinoline Scaffold and the Power of C-C Bond Formation
The quinoline moiety, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are foundational to a wide array of therapeutic agents, exhibiting activities including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the quinoline ring is a key strategy for expanding its chemical space and enhancing the pharmacological profiles of its derivatives.[4][5]
The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] This palladium- and copper-cocatalyzed reaction is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it exceptionally suitable for the late-stage functionalization of complex molecules.[8][9] When applied to dihaloquinolines, the Sonogashira coupling opens a gateway to synthesizing mono- and di-alkynylated quinolines, which are crucial intermediates for building novel molecular architectures.
However, the presence of two halogen atoms on the quinoline ring introduces a significant challenge: regioselectivity. The ability to selectively functionalize one halogen while leaving the other intact is paramount for subsequent chemical transformations. This guide will dissect the factors that control this selectivity and provide robust protocols to achieve desired synthetic outcomes.
The Mechanism: Understanding the Catalytic Machinery
A thorough understanding of the reaction mechanism is essential for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, independent catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9][10]
The Dual Catalytic Cycle
-
Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide (the dihaloquinoline), forming a Pd(II) complex.[10] This is often the rate-determining step.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[11] The amine base also serves to neutralize the hydrogen halide byproduct generated during the reaction.[6]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. This regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Copper-Free Sonogashira Variants
While highly efficient, the copper co-catalyst can sometimes promote the undesirable homocoupling of terminal alkynes (Glaser coupling), leading to byproduct formation and difficult purifications.[7][12] To circumvent this, copper-free protocols have been developed. In these systems, a strong base (e.g., an amine or carbonate) facilitates the deprotonation of the alkyne, and the resulting acetylide can react directly with the palladium complex, albeit often requiring higher temperatures or more specialized ligands.[8][13][14]
Mastering Regioselectivity with Dihaloquinolines
The key to successfully applying the Sonogashira coupling to dihaloquinolines lies in controlling which halogen reacts. This regioselectivity is governed by two primary factors: the inherent reactivity of the carbon-halogen bond and the electronic environment of the quinoline ring.
A. Inherent Halogen Reactivity: The rate of oxidative addition to the Pd(0) catalyst follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl .[15] This predictable reactivity allows for selective coupling at an iodide in the presence of a bromide or chloride, or at a bromide in the presence of a chloride, typically by controlling the reaction temperature.[6]
B. Electronic Effects of the Quinoline Ring: The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly influences the reactivity of adjacent positions.
-
Positions 2 and 4: Halogens at the C-2 and C-4 positions are activated towards nucleophilic substitution and oxidative addition due to their proximity to the electronegative nitrogen. Studies on 2,4-dibromoquinolines and 2,4-dichloroquinolines have shown a preferential C-C bond formation at the C-2 position.[16][17][18] This is because the chloro group at the azomethine carbon (C-2) is more susceptible to undergoing oxidative addition with Pd(0) than the chloro group at C-4.[17]
-
Other Positions: For dihaloquinolines like 6,7-dibromoquinoline-5,8-dione, the reaction favors the more electron-deficient position, which in this case is the C-6 position, due to the influence of the quinonoid ring and the heterocyclic nitrogen.[19]
C. Catalyst and Ligand Control: Beyond inherent reactivity, the choice of palladium catalyst and its associated ligands can steer the regiochemical outcome. For certain substrates, such as 2,8-diiodopurines (a related heterocyclic system), catalysts with monodentate ligands like Pd(PPh₃)₄ favor coupling at one position, while catalysts with bidentate or bulky electron-rich ligands favor the other.[20][21] This catalyst-controlled regioselectivity offers a sophisticated strategy for synthesizing specific isomers.
Core Components: A Guide to Reagent Selection
The success of a Sonogashira coupling hinges on the appropriate selection of its core components.
| Component | Selection & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common choices.[10] They are commercially available and effective for a wide range of substrates. PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For challenging couplings (e.g., with aryl chlorides), catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands may be required to facilitate oxidative addition.[6][10] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the standard co-catalyst. It is crucial for the formation of the copper acetylide intermediate, which accelerates the transmetalation step, often allowing the reaction to proceed at room temperature.[22] For copper-free variants, this component is omitted.[14] |
| Base | An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[23] It serves two purposes: to deprotonate the terminal alkyne and to act as a scavenger for the hydrogen halide formed during the reaction.[6] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.[6] |
| Solvent | The reaction is commonly run in polar aprotic solvents like tetrahydrofuran (THF) , dimethylformamide (DMF) , or in an amine that serves as both the base and solvent (e.g., Et₃N).[6][24] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted alkyne homocoupling.[23] |
Experimental Protocols
Safety First: These protocols involve reagents that can be toxic, flammable, and air-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate Personal Protective Equipment (PPE).
Protocol 1: General Procedure for Regioselective Mono-alkynylation of a Dihaloquinoline
This protocol is optimized for the selective coupling at the more reactive halogen position (e.g., I > Br > Cl or C-2 > C-4).
Caption: General experimental workflow for Sonogashira coupling.
Materials:
-
Dihaloquinoline (e.g., 2,4-dichloroquinoline or 4-bromo-2-iodoquinoline) (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the dihaloquinoline (1.0 eq), palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).[9]
-
Solvent and Base Addition: Add the anhydrous and degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the dihaloquinoline. Add the base (e.g., triethylamine, 2.5 eq). Stir the mixture for 5-10 minutes.[24]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.[24]
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC or LC-MS), gently heat the mixture to 40-60 °C. The key to selectivity is often using the mildest conditions possible.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the dihaloquinoline starting material is consumed and the mono-alkynylated product is maximized.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter it through a pad of Celite to remove catalyst residues.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkynylated quinoline.
Protocol 2: Procedure for Di-alkynylation of a Dihaloquinoline
To achieve double coupling, reaction conditions are typically harsher, and an excess of the alkyne is used.
Procedure Modifications (from Protocol 1):
-
Reagent Stoichiometry: Increase the amount of terminal alkyne to 2.2 - 2.5 equivalents. Increase the base to 3-4 equivalents.[23]
-
Reaction Conditions: After adding the reagents, heat the reaction mixture to a higher temperature (typically 60-100 °C) to drive the second coupling to completion.[23]
-
Monitoring: Monitor for the disappearance of both the starting material and the mono-coupled intermediate.
-
Workup and Purification: Follow the same procedures as in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient degassing (oxygen present); poor quality reagents. | Use a fresh batch of palladium catalyst. Ensure the solvent and base are anhydrous and thoroughly degassed using freeze-pump-thaw cycles or by bubbling with an inert gas.[23] |
| Formation of Glaser Homocoupling Product | Presence of oxygen; excess copper catalyst. | Ensure the reaction is run under strictly anaerobic conditions. Reduce the amount of CuI catalyst. Consider switching to a copper-free protocol.[7][23] |
| Poor Regioselectivity | Reaction temperature too high, causing the less reactive halogen to couple. | Run the reaction at the lowest possible temperature that allows for the conversion of the more reactive site (start at room temperature).[6] |
| Stalled Reaction | Catalyst deactivation; insufficient base. | Add an additional portion of catalyst or base. Ensure the base is not of poor quality. |
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of dihaloquinolines, providing access to a rich diversity of molecular structures essential for drug discovery and materials science. By understanding the interplay between the reaction mechanism, halogen reactivity, electronic effects, and catalyst choice, researchers can overcome the challenge of regioselectivity. The protocols and insights provided in this guide serve as a robust starting point for the strategic synthesis of mono- and di-alkynylated quinolines, enabling the development of novel and potent chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 18. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Note & Protocol Guide: Regioselective Nucleophilic Aromatic Substitution on 8-Bromo-2-chloro-7-fluoroquinoline
Abstract & Introduction
Substituted quinoline scaffolds are foundational in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] The strategic functionalization of these heterocycles is therefore a critical task in drug discovery and development. The trihalogenated substrate, 8-Bromo-2-chloro-7-fluoroquinoline, represents a highly versatile building block, offering three distinct reaction handles for sequential, regioselective modification.
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the principles and practice of nucleophilic aromatic substitution (SNAr) on this specific substrate. We will dissect the underlying mechanistic principles that govern regioselectivity, provide validated, step-by-step protocols for selective substitution at the C2 and C7 positions, and detail complementary palladium-catalyzed methods for functionalizing the C8 position. The methodologies herein are designed to be robust, reproducible, and grounded in established chemical principles to empower the rational design of novel quinoline derivatives.
The Principles of Regioselectivity on the Quinoline Core
The successful and selective functionalization of this compound hinges on understanding the interplay of electronic effects and leaving group aptitude within the framework of the nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr Mechanism: An Overview
Unlike SN1 or SN2 reactions common to alkyl halides, nucleophilic substitution on an aromatic ring proceeds via a distinct two-step addition-elimination pathway.[4][5]
-
Addition: The nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step and involves the temporary disruption of aromaticity.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize the anionic Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack.[6][7] In the quinoline system, the ring nitrogen itself acts as a powerful activating group.
Hierarchy of Reactivity for this compound
The regiochemical outcome of an SNAr reaction on this substrate is not random; it is dictated by a clear hierarchy of reactivity among the three halogen-substituted positions.
-
Position C2 (Chloro): The C2 position is alpha to the electron-withdrawing ring nitrogen. This proximity renders the C2 carbon highly electrophilic and strongly activated for nucleophilic attack.[8] Consequently, the C2-chloro group is the most labile site for SNAr.
-
Position C7 (Fluoro): While fluorine is typically the best leaving group in SNAr reactions due to the high electronegativity of the C-F bond facilitating the initial nucleophilic attack, the C7 position is less electronically activated by the distant ring nitrogen compared to C2.[4][9] Substitution at this site is feasible but requires more forcing conditions than at C2.
-
Position C8 (Bromo): The C8 position is the least activated towards SNAr. Furthermore, bromide is generally a less effective leaving group than chloride or fluoride in SNAr mechanisms.[4][9] This C-Br bond is, however, ideally suited for functionalization via transition-metal-catalyzed cross-coupling reactions, where the reaction proceeds through an oxidative addition mechanism.[10][11]
This analysis leads to a predictable order of reactivity for nucleophilic aromatic substitution: C2-Cl > C7-F >> C8-Br .
Figure 1: Predicted hierarchy of reactivity for nucleophilic aromatic substitution.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Selective SNAr at the C2-Position with Amine Nucleophiles
This protocol details the preferential substitution of the C2-chloro group, leveraging its heightened reactivity. The conditions are optimized to be mild enough to ensure the integrity of the C7-fluoro and C8-bromo positions.
-
Objective: Synthesis of 8-Bromo-7-fluoro-2-(morpholin-4-yl)quinoline.
-
Rationale: The C2 position is the most electrophilic site, allowing for substitution under moderate heating. A polar aprotic solvent like DMF enhances nucleophilicity, and a mild inorganic base is used to scavenge the HCl byproduct without promoting side reactions.[12][13]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) dropwise to the stirring suspension.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C2-chloro signal and the appearance of morpholine signals in the NMR spectra will confirm the regioselectivity.
Protocol 2: Functionalization of the C8-Position via Buchwald-Hartwig Amination
As established, the C8-bromo position is recalcitrant to SNAr. The method of choice for installing C-N bonds at this site is the Buchwald-Hartwig cross-coupling reaction.[10] This protocol assumes the C2 position has already been functionalized as described in Protocol 1.
-
Objective: Synthesis of 8-(Phenylamino)-7-fluoro-2-(morpholin-4-yl)quinoline.
-
Rationale: The C-Br bond is readily susceptible to oxidative addition by a Pd(0) catalyst. The use of a bulky, electron-rich phosphine ligand (like XPhos) is critical for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle, while a strong base is required to deprotonate the amine nucleophile.[14][15]
Materials:
-
8-Bromo-7-fluoro-2-(morpholin-4-yl)quinoline (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Argon or Nitrogen gas supply
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Add the starting material, 8-Bromo-7-fluoro-2-(morpholin-4-yl)quinoline (1.0 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by aniline (1.2 eq).
-
Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C8-aminated product.
-
Validation: Confirm the structure via NMR and HRMS. The successful coupling will be indicated by the disappearance of the C-Br bond and the appearance of signals corresponding to the newly introduced aniline moiety.
Summary of Methodologies
The selective functionalization of this compound can be achieved through a logical sequence of reactions targeting the inherent reactivity of each position.
| Position | Halogen | Preferred Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| C2 | Chloro | SNAr | Amine or Alkoxide Nucleophile, K₂CO₃ | DMF, 80-100 °C | High-yield, selective substitution. |
| C7 | Fluoro | SNAr | Strong Nucleophile (e.g., Thiolate) | DMSO, >150 °C or Microwave | Substitution requires more forcing conditions. |
| C8 | Bromo | Buchwald-Hartwig | Pd(OAc)₂, XPhos, NaOt-Bu | Toluene, 110 °C, Inert Atm. | Efficient C-N bond formation. |
Overall Workflow Visualization
The strategic modification of the starting material can be visualized as a workflow leading to diverse, selectively substituted products.
Figure 2: Experimental workflow for sequential functionalization.
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. baranlab.org [baranlab.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 8-Bromo-2-chloro-7-fluoroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in numerous biologically active compounds, particularly kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 8-Bromo-2-chloro-7-fluoroquinoline as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into detailed, field-proven protocols for key chemical transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, which are instrumental in the diversification of the quinoline core.[3][4] The rationale behind experimental choices, troubleshooting insights, and the characterization of synthesized compounds are discussed in depth. Furthermore, this guide presents illustrative data on the biological activity of representative compounds and visualizes the critical synthetic workflows and targeted signaling pathways.
Introduction: The Strategic Advantage of the Quinoline Core
The quinoline ring system is a fundamental heterocyclic scaffold that has been extensively explored in the development of therapeutics for a wide array of diseases, most notably cancer.[5] Its rigid, planar structure provides an excellent framework for creating molecules that can effectively interact with the ATP-binding pocket of various kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][7] Several FDA-approved kinase inhibitors, such as Bosutinib, feature a quinoline core, underscoring its clinical significance.[8]
The starting material, this compound, offers a unique combination of reactive sites, enabling a modular and efficient approach to building diverse libraries of kinase inhibitors. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, a key strategy in modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.[9][10] The fluorine atom at the 7-position can further enhance binding affinity and metabolic stability of the final compounds.
Core Synthetic Strategies and Mechanistic Insights
The journey from this compound to a potent kinase inhibitor typically involves a series of well-established yet nuanced chemical transformations. The two most powerful and versatile methods for functionalizing this scaffold are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[11][12][13] In the context of our starting material, this reaction is primarily employed to introduce aryl or heteroaryl moieties at the 8-position, leveraging the reactivity of the bromo substituent.
Causality behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance catalytic activity by promoting the reductive elimination step.[11]
-
Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is essential to activate the boronic acid for transmetalation.[13][14]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often employed to dissolve both the organic and inorganic reagents.[15]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to aryl amines.[4][16][17] This reaction is instrumental in introducing various amine-containing side chains, which can form crucial hydrogen bond interactions within the kinase active site. The chloro group at the 2-position is generally more reactive towards nucleophilic aromatic substitution, but under specific palladium-catalyzed conditions, selective amination at either the 2- or 8-position can be achieved.[18]
Causality behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is paramount for achieving high yields and selectivity. Ligands like BINAP or Josiphos are often effective.[4]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.[4][18]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Experimental Protocols
The following protocols are generalized representations and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol outlines the synthesis of an 8-aryl-2-chloro-7-fluoroquinoline derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.08-0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene and add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-2-chloro-7-fluoroquinoline.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol describes the synthesis of a 2-amino-8-bromo-7-fluoroquinoline derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried, argon-flushed flask, combine this compound, the amine, and sodium tert-butoxide.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene.
-
Add the catalyst solution to the reaction flask.
-
Heat the mixture to 90-110 °C and stir. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target 2-amino-8-bromo-7-fluoroquinoline.
Visualization of Synthetic Workflow
Caption: Sequential functionalization of this compound.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the in vitro kinase inhibitory activity of representative compounds synthesized from this compound. The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound ID | Target Kinase | R¹ (at C8) | R² (at C2) | IC₅₀ (nM) |
| QI-001 | EGFR | 4-methoxyphenyl | -NH-aniline | 15 |
| QI-002 | VEGFR2 | 3-pyridyl | -NH-cyclopropyl | 28 |
| QI-003 | SRC | 1-methyl-1H-pyrazol-4-yl | -N(CH₃)₂ | 8 |
| QI-004 | BTK | 4-(dimethylamino)phenyl | -NH-benzyl | 5 |
Data is illustrative and based on typical results for this class of compounds.
Targeted Signaling Pathway
The synthesized quinoline-based inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates the inhibition of the EGFR signaling pathway, a common target for this class of compounds.[3]
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the systematic exploration of the chemical space around the quinoline scaffold. This modular approach facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors. Future work in this area could involve exploring other cross-coupling methodologies, diversifying the range of building blocks, and employing computational modeling to guide the design of next-generation inhibitors with improved therapeutic profiles.[2][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Derivatization of 8-Bromo-2-chloro-7-fluoroquinoline as a Versatile Scaffold for Novel Anticancer Agents
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1] This application note provides a detailed guide for the strategic derivatization of 8-bromo-2-chloro-7-fluoroquinoline, a highly versatile starting material for the synthesis of novel anticancer drug candidates. The distinct reactivity of the C2-chloro and C8-bromo positions allows for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions. We present validated, step-by-step protocols for Suzuki-Miyaura coupling at the C8 position and Buchwald-Hartwig amination at the C2 position. Furthermore, a standard protocol for evaluating the in vitro anticancer activity of the synthesized derivatives using the MTT cytotoxicity assay is detailed. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Quinoline derivatives have emerged as a significant class of compounds in cancer research, demonstrating a wide range of mechanistic actions, including the inhibition of protein kinases, disruption of cell migration, and induction of apoptosis.[1][2] The this compound scaffold is particularly advantageous for constructing diverse chemical libraries. Its two distinct halogen atoms offer orthogonal reactivity, enabling controlled and selective diversification.
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[3] This reactivity difference allows for the selective introduction of aryl or heteroaryl moieties at the C8 position while leaving the C2-chloro untouched for subsequent modification. The C2 position can then be functionalized, for example, through Buchwald-Hartwig amination to introduce various amine groups, a common feature in many kinase inhibitors.[4][5] This sequential approach provides a robust strategy for generating a library of novel quinoline derivatives for anticancer screening.
Synthetic Strategies & Protocols
The core strategy involves a two-step, selective cross-coupling approach to build molecular complexity around the quinoline core.
Overview of Derivatization Pathways
The differential reactivity of the C8-Br and C2-Cl bonds is the cornerstone of the synthetic strategy. The C8 position is first targeted for arylation via Suzuki coupling, followed by amination at the C2 position using the Buchwald-Hartwig reaction.
Caption: Sequential derivatization workflow for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. By leveraging the higher reactivity of the C-Br bond over the C-Cl bond, we can selectively introduce an aryl or heteroaryl group at the C8 position.[3] Pd(dppf)Cl₂ is an effective catalyst for this transformation due to its high activity and stability.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[3]
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 8-aryl-2-chloro-7-fluoroquinoline intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[5] After functionalizing the C8 position, the remaining C2-chloro group can be targeted. The choice of a sterically hindered phosphine ligand is crucial for efficient coupling.[5]
Materials:
-
8-Aryl-2-chloro-7-fluoroquinoline intermediate (from Protocol 1)
-
Primary or secondary amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene, anhydrous
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 8-aryl-2-chloro-7-fluoroquinoline intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with inert gas (repeat 3x).
-
Add anhydrous toluene, followed by the amine (1.5 eq) and NaOtBu (1.5 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 8-aryl-2-amino-7-fluoroquinoline derivative.
Biological Evaluation & Protocols
After synthesis and purification, the novel quinoline derivatives must be evaluated for their anticancer activity. The MTT assay is a standard colorimetric assay for assessing cell viability and is a reliable first-pass screen for cytotoxicity.[7][8]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for another 4 hours.[8] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curves.[7]
Data Summary
The following table presents hypothetical data for a small library of compounds synthesized using the described protocols, illustrating how structure-activity relationships (SAR) can be initially assessed.
| Compound ID | R¹ Group (at C8) | R² Group (at C2) | Yield (%) | Cytotoxicity (IC₅₀ in µM) vs. MCF-7 |
| QN-01 | Phenyl | Morpholino | 65 | 15.2 |
| QN-02 | 4-Methoxyphenyl | Morpholino | 62 | 8.5 |
| QN-03 | 4-Fluorophenyl | Morpholino | 71 | 5.1 |
| QN-04 | 4-Fluorophenyl | Piperidino | 68 | 7.8 |
| QN-05 | 4-Fluorophenyl | N-methylpiperazino | 64 | 2.3 |
From this hypothetical data, an initial SAR assessment suggests that an electron-withdrawing group (fluoro) at the para-position of the C8-aryl ring enhances potency (compare QN-03 to QN-01 and QN-02). Furthermore, the nature of the amine at the C2 position significantly impacts activity, with the N-methylpiperazino group (QN-05) showing the highest potency.
Conclusion and Future Directions
The this compound scaffold provides a reliable and flexible platform for the synthesis of novel anticancer agents. The selective, sequential Suzuki and Buchwald-Hartwig coupling reactions offer a powerful strategy for generating structurally diverse compound libraries. The protocols outlined in this note provide a validated workflow from synthesis to initial biological screening. Promising compounds identified through this process, such as the hypothetical QN-05, warrant further investigation, including mechanism of action studies, evaluation against a broader panel of cancer cell lines, and further lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Antimicrobial Quinolone Derivatives
Abstract
The quinolone class of synthetic antibiotics remains a cornerstone in the management of bacterial infections.[1] Their broad-spectrum activity is attributed to the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of novel quinolone derivatives, focusing on the robust Gould-Jacobs reaction.[4][5][6] Furthermore, it details a standardized protocol for the evaluation of their antimicrobial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The document concludes with an analysis of key structure-activity relationships (SAR) to guide the rational design of next-generation quinolone antimicrobials.
Introduction: The Enduring Relevance of Quinolones
Since the discovery of nalidixic acid in 1962, the first clinically relevant quinolone, this class of antimicrobials has undergone extensive development.[7][8] The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, significantly enhancing their antibacterial spectrum and pharmacokinetic properties.[7] Quinolones exert their bactericidal effects by trapping the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[2][9] This mechanism targets enzymes unique to bacteria, affording a degree of selective toxicity.[7] However, the rise of quinolone-resistant bacterial strains necessitates the continued exploration of novel derivatives with improved potency and the ability to circumvent existing resistance mechanisms.[2][3] This note serves as a practical guide for the synthesis and evaluation of such novel derivatives.
Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a classical and highly versatile method for constructing the 4-hydroxyquinoline core structure, a key scaffold in many quinolone antibiotics.[4][5][6] The reaction proceeds in a sequence involving the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4][10]
Causality in the Gould-Jacobs Reaction:
-
Reactant Choice: The reaction is particularly effective for anilines with electron-donating groups at the meta-position, which facilitates the crucial electrophilic cyclization step.[4][10] The choice of aniline derivative is the primary entry point for introducing diversity into the final quinolone structure.
-
Thermal Cyclization: The key ring-forming step is a 6-electron electrocyclization that requires significant thermal energy (typically >250 °C).[4][5] This high activation energy is necessary to overcome the aromaticity of the aniline ring and form the new heterocyclic ring. Using a high-boiling point, inert solvent like diphenyl ether is critical to safely achieve and maintain the required temperature, driving the reaction to completion and often leading to high yields.[6]
-
Hydrolysis and Decarboxylation: Subsequent saponification of the ester and thermal decarboxylation are essential steps to yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the 4-quinolone form.[10][11]
Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.
Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Derivative
This protocol describes a classical thermal synthesis using the Gould-Jacobs reaction.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether (high-boiling solvent)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol, Hexane
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Step 1: Condensation.
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-130 °C for 1.5 hours.
-
Rationale: This step forms the key anilidomethylenemalonate intermediate via a nucleophilic substitution reaction, with the elimination of ethanol.[4] Monitoring by Thin Layer Chromatography (TLC) is advised to confirm the consumption of the starting aniline.
-
Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is often a solid or viscous oil and can be used directly in the next step.
-
-
Step 2: Thermal Cyclization.
-
Add the crude intermediate to a flask containing a high-boiling solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250 °C). Maintain this temperature for 45 minutes.
-
Rationale: The high temperature provides the necessary energy for the intramolecular 6-electron electrocyclization to form the quinoline ring system.[5]
-
Cool the reaction mixture to room temperature. The product, a 4-hydroxy-3-carboethoxyquinoline, should precipitate from the solution.
-
Add hexane to facilitate further precipitation and to help wash away the diphenyl ether solvent.
-
-
Step 3: Isolation and Saponification.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.
-
Suspend the collected solid in a 10% aqueous sodium hydroxide solution and heat at reflux for 1 hour.
-
Rationale: This step hydrolyzes the ethyl ester at the 3-position to a carboxylate salt (saponification), making it water-soluble.
-
-
Step 4: Decarboxylation and Final Purification.
-
After cooling the solution from the previous step, carefully acidify it with concentrated HCl to a pH of ~2. The corresponding carboxylic acid will precipitate.
-
Collect the solid acid by filtration, wash with cold water, and dry thoroughly.
-
Place the dried solid in a flask and heat it carefully above its melting point until the evolution of CO2 gas ceases.
-
Rationale: This thermal decarboxylation removes the carboxylic acid group at the 3-position, which is essential for the antimicrobial activity of many quinolones.[12]
-
The resulting crude 4-hydroxyquinoline derivative can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Self-Validation: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
-
Antimicrobial Activity Evaluation
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[13][14]
Trustworthiness of the Protocol: This protocol incorporates essential controls to ensure the validity of the results:
-
Growth Control: Confirms that the bacteria can grow in the broth medium under the test conditions.
-
Sterility Control: Confirms that the broth medium is not contaminated.
-
Quality Control Strains: Using reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922) validates the experimental setup and antimicrobial agent dilutions.
Caption: Workflow for the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Synthesized quinolone derivatives
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)[15]
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Step-by-Step Methodology:
-
Step 1: Preparation of Antimicrobial Solutions.
-
Prepare a stock solution of each synthesized quinolone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antimicrobial agents directly in the 96-well plates using MHB.[15] For example, to test concentrations from 128 µg/mL down to 0.25 µg/mL, add 100 µL of MHB to wells 2-12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from the last well.
-
-
Step 2: Preparation of Bacterial Inoculum.
-
From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] This can be verified using a spectrophotometer.
-
Dilute this standardized suspension in MHB to achieve the final target inoculum density for the test (typically 5 x 10⁵ CFU/mL).
-
-
Step 3: Inoculation and Incubation.
-
Inoculate each well of the microtiter plate (except the sterility control well) with the diluted bacterial inoculum.[13] The final volume in each well should be uniform.
-
Set up control wells:
-
Growth Control: Broth + Inoculum (no drug).
-
Sterility Control: Broth only.
-
-
Seal the plates and incubate at 37°C for 16-20 hours.[16]
-
-
Step 4: Interpretation of Results.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[13] The growth control well should be turbid, and the sterility control well should be clear.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of quinolones is highly dependent on the substituents at various positions of the core ring structure.[12][17] Understanding these relationships is crucial for designing more effective agents.
-
N-1 Position: A cyclopropyl group is often optimal for potent activity.[12][18]
-
C-3 Position: A free carboxylic acid is essential for binding to the DNA gyrase-DNA complex.[12]
-
C-5 Position: An amino group can improve overall potency.[18]
-
C-6 Position: A fluorine atom (as in fluoroquinolones) dramatically increases gyrase inhibition and broadens the spectrum of activity.
-
C-7 Position: This position is critical for potency and spectrum. Piperazine or pyrrolidine rings at C-7 enhance activity against Gram-negative bacteria and can improve pharmacokinetic properties.[9][18]
-
C-8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria.[18]
Table 1: Hypothetical MIC Data Illustrating SAR Principles
| Compound ID | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. S. aureus (Gram+) |
| Parent | Ethyl | -H | >128 | >128 |
| QD-01 | Cyclopropyl | -H | 64 | 128 |
| QD-02 | Cyclopropyl | Piperazine | 0.5 | 4 |
| QD-03 | Cyclopropyl | Methyl-piperazine | 0.25 | 2 |
| QD-04 | Ethyl | Piperazine | 2 | 16 |
This is illustrative data. Actual values must be determined experimentally.
The data in Table 1 illustrates that adding a cyclopropyl group at N-1 (QD-01 vs. Parent) improves activity. The most significant enhancement comes from introducing a piperazine ring at C-7 (QD-02), which dramatically lowers the MIC against the Gram-negative E. coli. Further modification of this ring (QD-03) can fine-tune the activity spectrum.
Conclusion
The synthetic accessibility of the quinolone scaffold, particularly through reliable methods like the Gould-Jacobs reaction, allows for extensive chemical modification. By combining rational synthesis with standardized antimicrobial evaluation protocols, researchers can systematically explore the structure-activity relationships of this vital class of antibiotics. This integrated approach is fundamental to the discovery and development of novel quinolone derivatives capable of addressing the ongoing challenge of bacterial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 18. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 8-Bromo-2-chloro-7-fluoroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile structure and broad range of biological activities.[1][2] From its origins in antimalarial research to its extensive development as potent antibacterial agents known as fluoroquinolones, the quinoline nucleus is a privileged structure.[1][2][3] The strategic introduction of specific substituents onto this core framework allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 8-Bromo-2-chloro-7-fluoroquinoline emerges as a particularly valuable building block, offering multiple, distinct reaction sites for the synthesis of diverse compound libraries.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization via common and powerful cross-coupling reactions. The focus is on providing practical, actionable information for researchers engaged in the design and synthesis of novel therapeutic agents.
The Quinoline Core: A Legacy of Therapeutic Innovation
The journey of quinoline-based drugs began with the discovery of nalidixic acid in the early 1960s, a byproduct of chloroquine synthesis.[1][3][] This discovery marked a significant breakthrough, leading to the development of the fluoroquinolone class of antibiotics.[1][] These synthetic agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.[][5][6]
Structural modifications at various positions of the quinoline ring have led to successive generations of fluoroquinolones with improved potency, broader spectrum of activity, and enhanced pharmacokinetic profiles.[5] Beyond their well-established antibacterial properties, quinolone-based compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects, underscoring the remarkable versatility of this scaffold.[2][3][7]
This compound: A Versatile Scaffold for Drug Discovery
The subject of this guide, this compound, is a trifunctionalized quinoline that offers medicinal chemists a powerful platform for generating novel molecular architectures. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential modifications, a key advantage in the synthesis of complex molecules.
Key Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity for diversification through modern cross-coupling methodologies. The following sections provide detailed protocols for two of the most powerful and widely used reactions in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[8][9] In the context of this compound, this reaction is instrumental for introducing a wide variety of aryl and heteroaryl groups, which can significantly influence the biological activity of the resulting compounds.
Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the Suzuki coupling can be performed selectively at the 8-position.[10]
General Protocol for Selective Suzuki-Miyaura Coupling at the 8-Position:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-2-chloro-7-fluoroquinoline.[10][11]
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust and effective for a wide range of substrates. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DME/Water | A protic solvent is often necessary for the catalytic cycle. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in medicinal chemistry as the arylamine motif is present in a vast number of pharmaceuticals. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the 8-position of this compound.[13]
General Protocol for Selective Buchwald-Hartwig Amination at the 8-Position:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos or a suitable phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to a Schlenk flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in anhydrous, degassed toluene or dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 8-amino-2-chloro-7-fluoroquinoline derivative.[13]
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium(0) and palladium(II) sources. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle.[12][14] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[12] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst. |
| Temperature | 90-110 °C | Higher temperatures are often required to overcome the activation energy of the reaction. |
Troubleshooting Buchwald-Hartwig Reactions
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Applications in Medicinal Chemistry
The derivatives synthesized from this compound are poised for a multitude of applications in drug discovery. The strategic placement of substituents allows for the modulation of key drug-like properties and the exploration of new interactions with biological targets.
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity. By introducing various aryl and amino groups, novel compounds can be synthesized and screened against a panel of cancer cell lines. The 2-chloro position can be further functionalized to introduce moieties that can interact with specific residues in the active sites of kinases or other cancer-related enzymes.[15]
-
Antibacterial Agents: Building upon the legacy of fluoroquinolones, new derivatives can be designed to overcome existing mechanisms of bacterial resistance. The introduction of novel side chains at the 8-position can lead to compounds with improved activity against both Gram-positive and Gram-negative bacteria.[16][17]
-
Antiviral and Antiparasitic Agents: The quinoline scaffold is a well-established pharmacophore in the development of antimalarial and antiviral drugs.[2] The diverse libraries generated from this compound can be screened for activity against a range of viruses and parasites.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its distinct reactive sites allow for selective and sequential functionalization using powerful cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to readily introduce a wide array of substituents opens the door to the creation of large and diverse compound libraries for screening against a multitude of biological targets. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important scaffold in their quest for the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. chim.it [chim.it]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 5. FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT | TMP Universal Journal of Medical Research and Surgical Techniques [ujmrst.twistingmemoirs.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Site-Selective Functionalization of 8-Bromo-2-chloro-7-fluoroquinoline
Introduction: The Strategic Value of Functionalized Fluoroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The molecule 8-bromo-2-chloro-7-fluoroquinoline represents a highly valuable and versatile building block for drug discovery, offering three distinct points for modification: a reactive C8-bromine, a less reactive C2-chlorine, and a C7-fluorine that modulates the electronic properties of the ring system.
The primary challenge and opportunity in utilizing this substrate lie in achieving site-selective functionalization. The ability to controllably modify one position while leaving the other halogen intact is crucial for building molecular complexity and performing structure-activity relationship (SAR) studies. This guide provides a detailed technical overview and field-proven protocols for the strategic, site-selective functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Pillar 1: Understanding Halogen Reactivity for Chemoselective Coupling
The success of site-selective functionalization hinges on the inherent differences in the reactivity of carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy of the carbon-halogen bond dictates the ease of this step. The generally accepted order of reactivity is:
C-I > C-Br > C-OTf > C-Cl > C-F [1]
This reactivity differential is the foundation of our strategy. The carbon-bromine (C-Br) bond at the C8 position is significantly weaker and thus more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond at the C2 position.[1][2] By carefully selecting the catalyst, ligands, and reaction conditions, we can exploit this difference to achieve high chemoselectivity for functionalization at the C8 position.
Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling.
Pillar 2: Selective Functionalization at the C8-Position (C-Br)
By leveraging the higher reactivity of the C-Br bond, a variety of transformations can be selectively performed at the C8 position while preserving the C2-chloro substituent for subsequent modifications.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds.[3] The reaction couples the C8-bromo position with a variety of aryl- or vinylboronic acids or esters.
Caption: General scheme for Suzuki-Miyaura coupling at the C8-position.
Protocol 1: Selective Suzuki-Miyaura Coupling at C8
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-2-chloro-7-fluoroquinoline.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-92 |
| XPhos Pd G2 | K₂CO₃ | 2-MeTHF | 80 | 6 | 90-98 |
Table 1: Representative conditions for selective C8 Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[4] Selective amination at the C8-bromo position can be achieved with high efficiency using appropriate palladium catalysts and bulky phosphine ligands.[5][6][7]
Caption: General scheme for Buchwald-Hartwig amination at the C8-position.
Protocol 2: Selective Buchwald-Hartwig Amination at C8
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).
-
Substrate Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 75-90 |
| RuPhos Pd G3 | LHMDS | THF | 80 | 12 | 88-97 |
Table 2: Representative conditions for selective C8 Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable functional groups for further transformations or as structural elements in bioactive molecules.[8][9] The reaction is typically co-catalyzed by palladium and copper(I) salts.
Protocol 3: Selective Sonogashira Coupling at C8
-
Reagent Preparation: To a Schlenk tube, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper(I) co-catalyst such as CuI (4-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (typically 2-12 hours), as monitored by TLC.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the 8-alkynyl-2-chloro-7-fluoroquinoline.
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | 85-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 80-90 |
Table 3: Representative conditions for selective C8 Sonogashira coupling.
Pillar 3: Sequential Functionalization - Targeting the C2-Position
Once the C8-position has been functionalized, the C2-chloro group becomes the target for a second, distinct modification. Activating the C-Cl bond typically requires more forcing conditions, such as higher temperatures, or the use of specialized catalyst systems with highly active, electron-rich, and bulky ligands (e.g., N-heterocyclic carbenes or biarylphosphine ligands).[10]
This sequential approach allows for the controlled and divergent synthesis of a library of di-substituted quinolines from a single, selectively-functionalized intermediate.
Caption: Workflow for sequential C8 then C2 functionalization.
Protocol 4: Sequential Suzuki Coupling at C2
-
Starting Material: Use the purified 8-aryl-2-chloro-7-fluoroquinoline obtained from Protocol 1.
-
Reagent Preparation: In a microwave vial or sealed tube, combine the starting material (1.0 eq.), a second arylboronic acid (1.5-2.0 eq.), a robust palladium catalyst (e.g., SPhos Pd G3, 5-10 mol%), and a strong base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere & Solvent: Establish an inert atmosphere and add an anhydrous, high-boiling solvent such as t-Amyl alcohol or CPME.
-
Reaction: Heat the mixture to a higher temperature (e.g., 120-140 °C) for 12-48 hours. Microwave irradiation can often accelerate this transformation.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the final 2,8-diaryl-7-fluoroquinoline product.
Pillar 4: Alternative Strategies and Future Outlook
While palladium-catalyzed cross-coupling is the most direct route for selective functionalization of this substrate, other modern synthetic methods could offer complementary reactivity:
-
Directed Ortho-Lithiation (DoM): The nitrogen atom of the quinoline ring can direct lithiation. However, in this specific substrate, the electronic effects of the halogens would strongly influence the site of deprotonation, requiring careful empirical study.[11][12][13][14] The C7-fluoro group could potentially direct lithiation to the C6 position.[12]
-
C-H Activation: Direct C-H functionalization offers an atom-economical alternative to pre-halogenated substrates.[15][16] For this molecule, C-H activation could potentially be directed to positions C3, C4, C5, or C6, depending on the catalyst and directing group strategy employed, opening avenues for even greater molecular diversity.
Conclusion
This compound is a powerful synthetic intermediate whose value is unlocked through precise, site-selective chemical reactions. By exploiting the fundamental principles of carbon-halogen bond reactivity, researchers can reliably functionalize the C8-position through a variety of robust cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The intact C2-chloro group serves as a handle for subsequent transformations under more forcing conditions, enabling a sequential and divergent approach to complex, highly substituted fluoroquinolines for application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 8-Bromo-2-chloro-7-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-Bromo-2-chloro-7-fluoroquinoline. This complex, electron-deficient heterocyclic halide is a valuable building block, but its multiple reactive sites present unique challenges in cross-coupling reactions. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, selective outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when designing a Suzuki-Miyaura coupling strategy for this substrate.
Q1: I have two halogens, bromine and chlorine, on my quinoline. Which one will react first in a Suzuki coupling?
You should expect selective reaction at the C8-Br bond. The oxidative addition of the palladium catalyst to the aryl-halide bond is typically the rate-determining step in the Suzuki catalytic cycle.[1] The reactivity of halogens in this step follows a well-established trend: I > Br > OTf >> Cl.[2][3] The carbon-bromine bond is significantly weaker and more readily cleaved by the Pd(0) catalyst than the carbon-chlorine bond. This inherent difference in reactivity is the primary tool for achieving mono-functionalization of your substrate. Coupling at the C-Cl bond is possible but requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems.[1]
Q2: What are the best general starting conditions for a selective C-Br coupling?
For a new system, it is always best to start with robust and well-vetted conditions known to work for similar challenging heterocyclic substrates. The following parameters provide a strong starting point:
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common, reliable Pd(0) and Pd(II) sources that are activated in situ. |
| Ligand | SPhos or XPhos (1.1 - 1.2 eq. relative to Pd) | Bulky, electron-rich biaryl phosphine ligands are crucial. They stabilize the catalyst, prevent inhibition by the quinoline nitrogen, and promote efficient reductive elimination.[4][5] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often highly effective for challenging couplings.[4] K₂CO₃ is a slightly milder alternative that can sometimes reduce base-mediated side reactions. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/H₂O | These solvent systems effectively dissolve both the organic substrate and the inorganic base, facilitating the reaction.[2] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the C-Br coupling to completion without significantly activating the more robust C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can oxidize and deactivate both the palladium catalyst and the phosphine ligands.[6] Thorough degassing of the reaction mixture is critical. |
Q3: How can I avoid side reactions like protodeboronation or homocoupling?
These are common pitfalls, especially with electron-deficient systems.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom, and it is a major cause of low yields.[6] It is often promoted by excess base and water. To mitigate it:
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4]
-
Ensure thorough degassing: Use multiple vacuum/inert gas backfill cycles. Purging the solvent with argon or nitrogen before adding the catalyst is also highly recommended.[6]
-
Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in situ reduction.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The catalyst is regenerated at the end of the cycle, allowing for low catalyst loadings.[1][2]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide
Even with a good starting point, optimization is often necessary. Use this guide to diagnose and solve common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst/Ligand: Palladium source has degraded; phosphine ligand has oxidized.[6] 2. Insufficiently Degassed: Oxygen has deactivated the catalyst.[6] 3. Poor Reagent Quality: Boronic acid has decomposed; base or solvent is wet or impure. 4. Low Temperature: Reaction is too sluggish to overcome the activation energy. | 1. Use fresh catalyst and ligand from a reliable source, stored under inert atmosphere. 2. Improve degassing procedure: use 3-5 vacuum/inert gas cycles and sparge the solvent. 3. Use fresh, high-purity boronic acid. Use anhydrous, degassed solvents. 4. Incrementally increase the temperature (e.g., to 110 °C), but monitor for C-Cl reactivity. |
| Mixture of Products (Mono- and Di-Coupling) | 1. Temperature Too High: The C-Cl bond is being activated. 2. Reaction Time Too Long: After full conversion at C-Br, the C-Cl coupling begins. 3. Highly Active Catalyst System: The chosen catalyst/ligand is too reactive and not selective enough. | 1. Reduce the reaction temperature (e.g., from 100 °C to 80 °C). 2. Monitor the reaction by TLC or LC-MS and stop it once the mono-coupled product is maximized. 3. Switch to a slightly less active ligand (e.g., P(t-Bu)₃) or reduce catalyst loading. |
| Significant Dehalogenation (C-Br replaced by -H) | 1. Source of Hydride: Certain solvents (e.g., alcohols) or amine bases can act as hydride sources.[7] 2. Base-Mediated Degradation: The substrate may be unstable to the base at high temperatures. | 1. Switch to a non-protic solvent system (e.g., Dioxane, Toluene, DMF). Avoid amine bases if possible. 2. Use a milder base (K₂CO₃, Cs₂CO₃) or lower the reaction temperature. |
| Boronic Acid Homocoupling | 1. Presence of Oxygen: O₂ promotes this side reaction.[4] 2. Inefficient Catalyst Activation: Excess Pd(II) species can facilitate homocoupling. | 1. Ensure the reaction is rigorously degassed. 2. Use a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for Pd(OAc)₂).[6] |
Optimization Workflow & Experimental Protocol
A systematic approach is the most efficient path to an optimized reaction. The following workflow provides a logical sequence for screening variables.
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
General Experimental Protocol for Selective C-Br Coupling
This is a generalized procedure and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (powdered, dried) (2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Under positive inert gas pressure, add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio to achieve a 0.1 M concentration of the quinoline). It is crucial that the solvents have been sparged with argon for 15-30 minutes prior to use.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 90 °C. Stir vigorously for the specified time (e.g., 4-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion of the starting material and formation of the desired mono-coupled product.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base and boron byproducts.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of Haloquinolines
Welcome to the Technical Support Center for catalyst selection in the Buchwald-Hartwig amination of haloquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The quinoline scaffold is a vital component in medicinal chemistry, and mastering its functionalization through C-N bond formation is crucial for the synthesis of novel therapeutic agents.[1]
Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of haloquinolines, providing explanations for the underlying causes and offering actionable solutions.
Low to No Conversion of Starting Material
Question: I am not observing any significant conversion of my haloquinoline starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in a Buchwald-Hartwig amination of a haloquinoline can stem from several factors related to the catalyst system and reaction conditions.
Causality and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more critically, the phosphine ligand is paramount for a successful reaction.[2] Bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle efficiently.[1][2]
-
For Bromo- and Iodoquinolines: These are generally more reactive.[3] Consider starting with a versatile ligand like XPhos or SPhos. If the reaction is still sluggish, moving to a more sterically hindered ligand like RuPhos may be beneficial, especially for secondary amines.[4]
-
For Chloroquinolines: Chloroquinolines are notoriously less reactive due to the stronger C-Cl bond.[5] More specialized, highly active catalysts are typically required. The use of a G3 or G4 precatalyst with a ligand like BrettPhos can be effective, particularly for primary amines.[3][4]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[1]
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for many systems due to its high basicity, which can accelerate the reaction rate.[3][4] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[4]
-
Weaker Bases: If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6] Be aware that this may require higher reaction temperatures or longer reaction times.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good option for substrates with protic functional groups.[4]
-
-
Solvent and Temperature:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and oxygen.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[7]
-
Reagent Purity: Use high-purity reagents and solvents.
-
Formation of Side Products
Question: My reaction is producing significant side products, such as hydrodehalogenation of the haloquinoline or diarylation of my primary amine. How can I minimize these?
Answer:
The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions and catalyst system.
Causality and Solutions:
-
Hydrodehalogenation: This occurs when the haloquinoline is reduced, replacing the halogen with a hydrogen atom. This side reaction can be promoted by certain catalyst systems and reaction conditions.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands is often the most effective strategy.
-
Base: A very strong base can sometimes contribute to this side reaction. If hydrodehalogenation is a major issue, consider switching to a weaker base like K₃PO₄.
-
-
Diarylation of Primary Amines: This can be a problem when using primary amines as the nucleophile.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine can sometimes favor the mono-arylated product.
-
Ligand Design: Certain ligands are designed to disfavor diarylation. For example, ligands with increased steric bulk around the palladium center can hinder the second amination event.
-
Difficulty with Sterically Hindered Substrates
Question: I am struggling to couple a sterically hindered amine with a haloquinoline. What modifications should I consider?
Answer:
Steric hindrance on either the amine or the haloquinoline can significantly slow down the reaction. Overcoming this challenge often requires a more active catalyst system.
Causality and Solutions:
-
Ligand Selection: Sterically demanding ligands are crucial for coupling hindered substrates. These ligands promote the formation of a more reactive, monoligated palladium species that can more readily undergo oxidative addition and reductive elimination.
-
Recommended Ligands: For sterically hindered couplings, consider highly bulky phosphine ligands such as XPhos, RuPhos, or BrettPhos.[4]
-
-
Palladium Precatalyst: Using a precatalyst, such as a G3 or G4 palladacycle, can be advantageous.[2] These are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ.[3]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What is the general reactivity order for haloquinolines in Buchwald-Hartwig amination?
A1: Generally, the reactivity of the C-X bond follows the order: C-I > C-Br > C-Cl.[3] This is due to the decreasing bond strength down the halogen group, which facilitates the initial oxidative addition step of the catalytic cycle.[8] Consequently, iodoquinolines are the most reactive, while chloroquinolines are the most challenging substrates.[5]
Q2: How do I choose the right palladium source?
A2: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various precatalysts.[3] While Pd(OAc)₂ and Pd₂(dba)₃ are often used, they require in situ reduction to the active Pd(0) species.[3][4] Precatalysts, such as G3-XPhos, are often preferred as they offer improved stability and generate the active catalyst more reliably.[2]
Q3: What is the role of the phosphine ligand?
A3: The phosphine ligand is critical to the success of the reaction.[1] It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[9] Bulky, electron-rich ligands are generally more effective as they promote the formation of the active monoligated palladium species and accelerate the rate of reductive elimination.[2]
Reaction Parameters
Q4: Which base should I use for my reaction?
A4: The choice of base depends on the functional groups present in your substrates.[4]
-
For robust substrates: Strong bases like NaOt-Bu are often the first choice for achieving high reaction rates.[3]
-
For base-sensitive substrates: Weaker bases such as Cs₂CO₃ or K₃PO₄ are recommended to avoid decomposition.[3]
-
For substrates with protic groups: LiHMDS can be a suitable option.[4]
Q5: What are the best solvents for this reaction?
A5: Anhydrous and aprotic solvents are necessary.[6] Toluene and dioxane are commonly used and generally give good results.[2][6] It is crucial to ensure the solvent is thoroughly degassed to remove oxygen, which can poison the catalyst.
Workflow and Mechanism
Q6: Can you illustrate the catalytic cycle of the Buchwald-Hartwig amination?
A6: The catalytic cycle involves three main steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][4][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Haloquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Haloquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., G3-XPhos, 1-5 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Oven-dried Schlenk tube with a stir bar
Procedure:
-
To an oven-dried Schlenk tube, add the haloquinoline, palladium precatalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120°C).[2]
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aminoquinoline.
Catalyst/Ligand Screening Guide
When developing a new Buchwald-Hartwig amination, a systematic screening of catalysts and ligands is often necessary.
Caption: Decision workflow for catalyst and ligand screening.
Summary of Recommended Catalyst Systems
| Haloquinoline Type | Amine Type | Recommended Ligand(s) | Palladium Source | Recommended Base(s) |
| Chloroquinoline | Primary | BrettPhos | G3 or G4 Precatalyst | NaOt-Bu, LiHMDS |
| Secondary | RuPhos, AdBrettPhos | G3 or G4 Precatalyst | K₃PO₄, NaOt-Bu | |
| Bromoquinoline | Primary | XPhos, SPhos | Pd₂(dba)₃, G3 Precatalyst | NaOt-Bu, Cs₂CO₃ |
| Secondary | XPhos, RuPhos | Pd(OAc)₂, G3 Precatalyst | K₃PO₄, NaOt-Bu | |
| Iodoquinoline | Primary | XPhos, P(o-tol)₃ | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ |
| Secondary | XPhos, dppf | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Sonogashira Coupling with Quinolines
Welcome to the technical support center for the Sonogashira coupling of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their coupling reactions involving this important heterocyclic scaffold. As a Senior Application Scientist, I've seen firsthand how the unique electronic properties of quinolines can complicate this otherwise robust C-C bond-forming reaction. This resource synthesizes field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
The Quinoline Conundrum in Sonogashira Coupling
The Sonogashira reaction is a powerful tool for creating C(sp²)-C(sp) bonds, but the presence of the nitrogen atom in the quinoline ring introduces specific challenges not typically encountered with simple aryl halides.[1] The lone pair of electrons on the quinoline nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This interaction can significantly slow down or even halt the catalytic cycle, resulting in low to negligible yields of the desired product.
Furthermore, the electronic nature of the quinoline ring system, being π-electron-deficient, influences the reactivity of the haloquinoline. While this can make C-2 and C-4 halogens more susceptible to oxidative addition, it can also impact the stability of key intermediates in the catalytic cycle.[1]
This guide is structured to address these core issues through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling of a 2-chloroquinoline failing, while the same reaction with iodobenzene works perfectly?
A1: This is a common issue that highlights two key principles: halide reactivity and catalyst inhibition.
-
Halide Reactivity: The reactivity of the C-X bond in the oxidative addition step follows the trend I > Br > Cl.[2] Chloroquinolines are significantly less reactive than their iodo- and bromo- counterparts and often require more forcing conditions (higher temperatures, more active catalysts) to proceed efficiently.[3]
-
Catalyst Inhibition: The nitrogen atom of the quinoline can act as a ligand for the palladium catalyst, forming a stable complex that is less catalytically active. This is particularly problematic with less reactive electrophiles like chloroquinolines, as the desired oxidative addition is slower, allowing more time for catalyst inhibition to occur.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A2: Glaser coupling is a common side reaction in copper-cocatalyzed Sonogashira reactions, especially in the presence of oxygen. To mitigate this:
-
Ensure Rigorously Anaerobic Conditions: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. Degas your solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.
-
Consider a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Copper-free Sonogashira reactions have been successfully applied to quinoline substrates and often employ specialized ligands or bases to facilitate the catalytic cycle.[4][5]
Q3: What is the best palladium source and ligand combination for quinoline substrates?
A3: There is no single "best" combination, as the optimal choice depends on the specific haloquinoline and alkyne. However, some general principles apply:
-
For Less Reactive Haloquinolines (e.g., Chloro- and Bromoquinolines): Catalyst systems employing bulky, electron-rich phosphine ligands such as cataCXium® A or N-heterocyclic carbenes (NHCs) are often more effective.[3][6][7] These ligands can promote the challenging oxidative addition step and sterically hinder the coordination of the quinoline nitrogen to the palladium center.[8][9]
-
For Iodoquinolines: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be sufficient, but more advanced systems can still offer improved yields and reaction times.[1][6]
Q4: Can I use an amine base like triethylamine for my quinoline coupling?
A4: While amine bases like triethylamine or diisopropylethylamine are commonly used in Sonogashira couplings, they may not always be optimal for quinoline substrates, especially in copper-free systems.[10] Inorganic bases such as Cs₂CO₃ or K₃PO₄ have been shown to be effective, particularly in copper- and amine-free protocols for quinoline functionalization. The choice of base is critical and should be optimized for your specific reaction.
Troubleshooting Guide: Overcoming Low Yields
If you are experiencing low yields in your Sonogashira coupling of a haloquinoline, follow this systematic troubleshooting workflow.
Problem 1: Low or No Conversion of Starting Material
This is often indicative of an issue with the catalyst's activity or the fundamental reactivity of your substrates under the chosen conditions.
Caption: Troubleshooting workflow for low conversion.
-
Verify Catalyst and Reagent Integrity:
-
Palladium Source: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ.
-
Copper(I) Iodide: CuI should be a white or off-white powder. If it is green or brown, it has likely oxidized and should be replaced.
-
Inert Atmosphere: As mentioned in the FAQs, oxygen can deactivate the catalyst. Ensure your reaction is set up under strictly anaerobic conditions.
-
-
Mitigate Catalyst Inhibition with Ligand Modification:
-
The quinoline nitrogen can coordinate to the palladium center, effectively poisoning the catalyst. The use of sterically bulky and electron-rich phosphine ligands can prevent this inhibitory interaction and promote the desired catalytic cycle.[6][8][9]
-
Recommended Ligands:
-
Bulky Monophosphines: cataCXium® A (di(1-adamantyl)-n-butylphosphine), t-Bu₃P.
-
N-Heterocyclic Carbenes (NHCs): Can be effective alternatives to phosphine ligands.[6]
-
-
-
Optimize Reaction Conditions for Less Reactive Halides:
Problem 2: Complex Reaction Mixture with Multiple Byproducts
A complex mixture often points to side reactions like Glaser homocoupling or decomposition of starting materials/products.
-
Implement a Copper-Free Protocol: This is the most effective way to eliminate the Glaser homocoupling byproduct. A modified, copper- and amine-free protocol has been reported for the functionalization of quinolines.
-
Reagents and Setup:
-
To an oven-dried Schlenk flask, add the haloquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the terminal alkyne (1.2 equiv.) and anhydrous 1,4-dioxane via syringe.
-
-
Reaction Conditions:
-
Stir the mixture at the desired temperature (start with 80 °C and optimize as needed) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
This protocol is a general guideline and may require optimization for your specific substrates.
-
-
Check for Thermal Stability: If you are running the reaction at high temperatures, your starting materials or product may be decomposing. Try running the reaction at a lower temperature for a longer period.
Understanding the Catalytic Cycles
Visualizing the reaction mechanism can help in diagnosing problems. The key difference between the standard and copper-free Sonogashira lies in the activation of the alkyne.
Caption: Comparison of Sonogashira catalytic cycles.
In the traditional, copper-cocatalyzed cycle, copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[6] In the copper-free version, the alkyne is thought to coordinate directly to the palladium center, followed by deprotonation by a base to form the key alkynyl-palladium intermediate.[6]
Reference Data: Condition Screening for Quinolines
The following table summarizes reaction conditions that have been reported for the Sonogashira coupling of a chloroquinoline derivative, illustrating the impact of different catalysts, bases, and solvents on the reaction yield.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | None | K₂CO₃ | 1,4-Dioxane | 52 | --INVALID-LINK-- |
| 2 | Pd₂(dba)₃ | None | Cs₂CO₃ | 1,4-Dioxane | 78 | --INVALID-LINK-- |
| 3 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 65 | --INVALID-LINK-- |
| 4 | PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 14 | --INVALID-LINK-- |
| 5 | PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 20 | --INVALID-LINK-- |
Data adapted from a study on the copper- and amine-free Sonogashira coupling of 4-(7-chloroquinolin-4-yl)morpholine with phenylacetylene.
This data demonstrates that for this particular quinoline substrate, a ligand-free system with Pd₂(dba)₃ and a strong inorganic base (Cs₂CO₃) in dioxane provided the highest yield. This underscores the importance of empirical optimization for each unique quinoline system.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of 8-Bromo-2-chloro-7-fluoroquinoline Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-bromo-2-chloro-7-fluoroquinoline and its derivatives. As a multi-halogenated heterocyclic compound, this quinoline derivative presents unique challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable you to achieve high purity of your target compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Question 1: My purified this compound appears as a yellow or brownish solid, but I expect a colorless or white compound. What is the likely cause and how can I fix this?
Answer: The appearance of color in your purified compound often indicates the presence of impurities. Quinoline and its derivatives can be susceptible to degradation, leading to colored byproducts. Commercial samples of quinoline itself can appear yellow due to impurities.[1]
-
Likely Cause 1: Residual Starting Materials or Byproducts: The synthesis of quinolines, such as through methods like the Skraup or Doebner-von Miller reactions, can produce complex mixtures and resinous materials if not perfectly optimized.[2] These colored impurities can co-elute with your product during chromatography or be entrapped during recrystallization.
-
Likely Cause 2: Degradation on Stationary Phase: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography.[3] This interaction can lead to compound degradation and the formation of colored impurities.
-
Solution 1: Decolorization with Activated Charcoal: If you suspect minor colored impurities, you can use decolorizing charcoal (Norit) during the recrystallization process.[4][5] Add a small amount of activated charcoal to the hot solution of your crude product before hot gravity filtration. The charcoal will adsorb the colored impurities, yielding a colorless filtrate from which your purified compound can be crystallized.
-
Solution 2: Deactivating the Silica Gel: To prevent degradation during column chromatography, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[3]
-
Solution 3: Alternative Stationary Phases: If deactivation of silica gel is insufficient, consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[3]
Question 2: I am struggling to separate my desired this compound from closely related impurities, such as isomers, using column chromatography. How can I improve the separation?
Answer: Separating isomers or compounds with very similar polarities is a common challenge in chromatography.[3] The key is to optimize your chromatographic conditions to enhance the resolution between your target compound and the impurities.
-
Likely Cause: Suboptimal Mobile Phase Polarity: The choice of solvent system (mobile phase) is critical for achieving good separation.[6] An inappropriate solvent polarity can result in poor separation of compounds with similar Rf values.
-
Solution 1: Thorough TLC Analysis: Before performing column chromatography, use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3] Systematically vary the ratio of the solvents to find the system that provides the best separation between your product and the impurities. Aim for an Rf value of around 0.2-0.3 for your target compound to ensure it spends sufficient time on the column for effective separation.
-
Solution 2: Employ Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can significantly improve separation.[6] Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product and then the more polar impurities. This technique helps to sharpen the elution bands and improve resolution.[3]
-
Solution 3: Reduce Column Loading: Overloading the column with too much crude material is a frequent cause of poor separation.[3] A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound derivatives.
Question: What are the expected physical properties of this compound?
Question: What are the most suitable purification techniques for this compound?
Answer: The two most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a relatively crude product (generally >80% pure).[9] The success of recrystallization depends on finding a suitable solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[5]
-
Column Chromatography: This technique is ideal for separating complex mixtures of compounds with different polarities.[10] It is particularly useful when dealing with multiple byproducts from a chemical synthesis.
Question: How can I choose the right solvent for recrystallization?
Answer: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5] You can determine a suitable solvent through small-scale solubility tests. Common solvents to test for a compound like this compound include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures of solvents like ethanol/water or hexanes/ethyl acetate.[11]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Add the minimum amount of hot solvent required to completely dissolve the solid.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the procedure for purifying this compound using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC as described in the troubleshooting section.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.[13] Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the appropriate solvent (ideally the eluent). Carefully load the sample onto the top of the silica gel.[13]
-
Elution: Carefully add the mobile phase to the column and apply pressure (using compressed air or a pump) to achieve a steady flow.[6] If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain your purified product.
Data Presentation
Table 1: Common Solvent Systems for TLC Analysis and Column Chromatography of Quinolines
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes:Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating non-polar to moderately polar quinoline derivatives. |
| Dichloromethane:Methanol (99:1 to 9:1) | Medium to High | Effective for more polar quinoline derivatives. |
| Petroleum Ether:Acetone (8:2 to 1:1) | Low to Medium | An alternative to hexanes/ethyl acetate systems. |
Visual Workflows
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for common purification issues.
References
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Recrystallization [sites.pitt.edu]
- 6. columbia.edu [columbia.edu]
- 7. 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline | 1065093-18-6 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Quinoline Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed quinoline synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming one of the most common hurdles in this field: palladium catalyst deactivation. By understanding the root causes of catalyst deactivation and implementing the targeted solutions presented here, you can enhance the efficiency, reproducibility, and cost-effectiveness of your synthetic protocols.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Issue 1: My reaction starts well but then slows down or stalls completely.
Q: I'm observing a significant drop in reaction rate after an initial period of good conversion. What's happening to my catalyst?
A: This is a classic symptom of gradual catalyst deactivation. The primary culprits are often poisoning of the catalyst's active sites by the quinoline product or starting materials, or fouling of the catalyst surface.[1]
Probable Causes & Diagnostic Steps:
-
Catalyst Poisoning by Quinoline: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the palladium metal center, effectively blocking the active sites required for catalysis.[1][2] This is a common issue as the concentration of the quinoline product increases over the course of the reaction.
-
Diagnostic Test: Run a control experiment where a stoichiometric amount of the expected quinoline product is added at the beginning of the reaction. A significant decrease in the initial reaction rate compared to a reaction without the added product strongly suggests product inhibition/poisoning.
-
-
Fouling: Insoluble byproducts or polymeric materials can physically deposit on the catalyst's surface, preventing reactants from accessing the active sites.[1] This is particularly prevalent with heterogeneous catalysts.
-
Diagnostic Test: After the reaction, carefully isolate the catalyst. A visual change in the catalyst's appearance (e.g., clumping, color change to black or tar-like) can indicate fouling. Further analysis using techniques like Scanning Electron Microscopy (SEM) can provide more definitive evidence.
-
Solutions:
-
For Catalyst Poisoning:
-
Ligand Selection: The choice of ligand is crucial in mitigating the poisoning effect.[1] Bulky electron-donating phosphine ligands can sometimes shield the palladium center and reduce the binding affinity of the quinoline nitrogen.
-
Reaction Engineering: Consider using a flow chemistry setup where the product is continuously removed from the reaction zone, minimizing its inhibitory effect on the catalyst.
-
-
For Fouling:
-
Solvent Optimization: Ensure your solvent system can effectively dissolve all reactants, intermediates, and products throughout the reaction.
-
Catalyst Regeneration: A fouled catalyst can sometimes be regenerated. See the detailed protocol in the "Experimental Protocols" section.[3]
-
Issue 2: I'm seeing the formation of a black precipitate in my reaction vessel.
Q: A black solid, which I suspect is palladium black, is crashing out of my reaction mixture. Why is this happening and how can I prevent it?
A: The formation of palladium black is a clear indication of catalyst agglomeration and precipitation from the solution (for homogeneous catalysts) or sintering on the support (for heterogeneous catalysts).[4][5] This leads to a dramatic loss of active catalyst surface area.
Probable Causes & Diagnostic Steps:
-
Sintering (Thermal Degradation): At elevated temperatures, palladium nanoparticles on a support can migrate and coalesce into larger, less active particles.[1][6][7][8] This process is often irreversible.
-
Diagnostic Analysis: Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare the palladium particle size distribution.[9][10][11] An increase in the average particle size after the reaction confirms sintering.[9] X-ray Diffraction (XRD) can also show a sharpening of the palladium diffraction peaks, indicative of larger crystallite size.[9][12]
-
-
Leaching and Agglomeration: For heterogeneous catalysts, the active palladium species can leach into the reaction medium and then agglomerate and precipitate as palladium black.[6][13][14][15][16] For homogeneous catalysts, the ligand may not be effectively stabilizing the palladium, leading to aggregation.
-
Diagnostic Test (Hot Filtration Test): To test for leaching in a heterogeneous system, stop the reaction at partial conversion, filter off the solid catalyst while the solution is hot, and then continue to heat the filtrate. If the reaction continues to proceed in the filtrate, it indicates that active palladium species have leached into the solution.
-
Solutions:
-
To Prevent Sintering:
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly slow down the rate of sintering.
-
Catalyst Support and Preparation: The choice of support material and the method of palladium deposition can influence the catalyst's thermal stability.[7][8] Supports with strong metal-support interactions can help to anchor the palladium nanoparticles and prevent their migration. Recent research has shown that using histidine as a stabilizer during catalyst preparation can prevent sintering.[17]
-
-
To Prevent Leaching and Agglomeration:
-
Strongly Coordinating Ligands: For homogeneous catalysis, employ ligands that form a more stable complex with palladium.
-
Immobilization Strategies: For heterogeneous catalysis, ensure the palladium is strongly anchored to the support. Covalent tethering of the palladium complex to the support can be an effective strategy.
-
Issue 3: My catalyst's performance is inconsistent across different batches of the same reaction.
Q: I'm getting variable yields and reaction times even when I follow the same procedure. What could be the cause of this irreproducibility?
A: Inconsistent results often point to subtle variations in reagent purity or reaction setup that can have a significant impact on the catalyst's performance.
Probable Causes & Solutions:
-
Catalyst Poisoning from Impurities: Trace impurities in your starting materials or solvents can act as potent catalyst poisons.[4] Common poisons for palladium catalysts include sulfur compounds, halides, and other nitrogen-containing heterocycles.[2][18]
-
Solution: Ensure the purity of all reagents and solvents. Use freshly distilled solvents and recrystallized solid starting materials. Running a baseline reaction with high-purity reagents can help diagnose this issue.[4]
-
-
Variable Air/Moisture Exposure: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), while moisture can interfere with certain catalytic cycles.
-
Solution: Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line. Ensure all solvents and reagents are properly dried before use.
-
-
Inconsistent Catalyst Handling: For heterogeneous catalysts, variations in weighing or transfer can lead to inconsistent catalyst loading. For air-sensitive homogeneous pre-catalysts, exposure to air during handling can lead to deactivation before the reaction even begins.
-
Solution: Calibrate balances regularly and use a consistent procedure for weighing and transferring the catalyst. Handle air-sensitive catalysts under an inert atmosphere.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of palladium catalyst deactivation in quinoline synthesis?
A1: The primary deactivation mechanisms are:
-
Poisoning: Strong coordination of the nitrogen lone pair from the quinoline substrate or product to the palladium active sites.[1]
-
Sintering: Thermal agglomeration of palladium nanoparticles into larger, less active particles, reducing the available surface area.[1][6]
-
Leaching: The loss of active palladium species from the support into the reaction medium, which can then agglomerate and precipitate as inactive palladium black.[6][15]
-
Fouling: The physical blockage of active sites by insoluble reaction byproducts or polymers.[1]
-
Change in Oxidation State: The active Pd(0) species can be oxidized to less active or inactive Pd(II) species.[19][20]
Q2: Can I regenerate my deactivated palladium catalyst?
A2: It depends on the deactivation mechanism.
-
Fouling: Yes, regeneration is often possible by washing the catalyst to remove the deposited material. A reported method for a deactivated Pd(OH)2/C catalyst involved washing with chloroform and glacial acetic acid with stirring and sonication.[3]
-
Poisoning: Regeneration can be challenging if the poison is strongly chemisorbed. Thermal treatments in an inert or oxidizing atmosphere can sometimes remove organic poisons.[21] For example, treatment with an airflow at elevated temperatures has been shown to be effective in some cases.[22][23]
-
Sintering: This is generally considered an irreversible physical change, and regeneration is not feasible.[1]
-
Change in Oxidation State: If the catalyst has been oxidized to an inactive state, a reduction step may restore its activity. For instance, inactive Pd(II) species can sometimes be re-reduced to active Pd(0).[19][20]
Q3: How can I choose the best palladium catalyst for my quinoline synthesis to minimize deactivation?
A3: The optimal choice depends on your specific reaction (e.g., Friedländer, Heck, etc.).[24][25][26]
-
Heterogeneous vs. Homogeneous: Heterogeneous catalysts (e.g., Pd/C, Pd/Al2O3) offer ease of separation and recyclability but can be more susceptible to sintering and fouling.[24] Homogeneous catalysts can offer higher activity and selectivity but require more effort for product purification and catalyst recovery.
-
Support Material: For heterogeneous catalysts, the support can play a crucial role in stabilizing the palladium nanoparticles against sintering.[7][8]
-
Ligand Design: For homogeneous catalysts, bulky, electron-rich ligands can help to stabilize the palladium center and prevent both agglomeration and poisoning by the quinoline nitrogen.
Q4: What analytical techniques are most useful for characterizing a deactivated catalyst?
A4: A combination of techniques is often necessary to fully understand the deactivation mechanism:
-
Transmission Electron Microscopy (TEM): To visualize changes in palladium nanoparticle size and distribution (sintering).[9][10][11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium on the catalyst surface.[4][9][12]
-
X-ray Diffraction (XRD): To identify changes in the crystalline structure of the palladium and the support.[9][12]
-
Inductively Coupled Plasma (ICP) Analysis: To quantify the amount of palladium that has leached into the reaction solution.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure changes in the catalyst's surface area and pore structure, which can indicate fouling.[3][12]
III. Data Presentation & Visualizations
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a palladium catalyst can lose its activity during quinoline synthesis.
Caption: Major catalyst deactivation mechanisms in quinoline synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and address catalyst deactivation issues.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
IV. Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning by Product
-
Baseline Reaction: Set up your standard quinoline synthesis reaction. Monitor the reaction progress over time (e.g., by taking aliquots for GC or TLC analysis) to establish a baseline reaction profile.
-
Spiked Reaction: Set up an identical reaction, but at the beginning (t=0), add 0.2 equivalents of the final quinoline product.
-
Comparison: Monitor the progress of the spiked reaction and compare its initial rate to the baseline reaction. A significantly slower rate in the spiked reaction is a strong indicator of product inhibition or poisoning.
Protocol 2: Regeneration of a Fouled Heterogeneous Catalyst (e.g., Pd/C)
This protocol is adapted from a method reported for regenerating a deactivated Pd(OH)2/C catalyst and may require optimization for your specific system.[3]
-
Isolation: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing:
-
Wash the isolated catalyst cake thoroughly with a solvent that is good at dissolving your reactants and products but in which the catalyst is insoluble (e.g., ethyl acetate, dichloromethane).
-
Transfer the catalyst to a flask. Add a mixture of chloroform and glacial acetic acid.
-
Stir the slurry vigorously and sonicate for 30-60 minutes. This helps to dislodge and dissolve adsorbed organic residues.
-
-
Rinsing: Filter the catalyst again and wash thoroughly with fresh solvent (e.g., chloroform, then methanol) to remove the acetic acid.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Testing: Test the activity of the regenerated catalyst under your standard reaction conditions and compare it to that of the fresh catalyst.
V. References
-
Marques, M. M. B.; et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(3), 481. --INVALID-LINK--
-
Li, J. J. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 59-90). John Wiley & Sons, Inc. --INVALID-LINK--
-
Zhao, J.-W.; et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(22), 13437-13440. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. --INVALID-LINK--
-
Singh, M.; et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Applied Organometallic Chemistry. --INVALID-LINK--
-
Kim, D.; et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. --INVALID-LINK--
-
Ordóñez, S.; et al. (2011). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Applied Catalysis B: Environmental, 102(1-2), 169-178. --INVALID-LINK--
-
Lopes, C. W.; et al. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials, 34(20), 9066-9078. --INVALID-LINK--
-
Lopes, C. W.; et al. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. ACS Publications. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. --INVALID-LINK--
-
Zhao, J.-W.; et al. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(15), 441. --INVALID-LINK--
-
Zheng, J.; et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514-3517. --INVALID-LINK--
-
Gudmundsson, A.; et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. --INVALID-LINK--
-
de la Cruz-Cruz, F. I.; et al. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 10(18), 6046-6067. --INVALID-LINK--
-
Eigenberger, G.; et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 216(1-2), 1-19. --INVALID-LINK--
-
Wikipedia. (n.d.). Catalyst poisoning. --INVALID-LINK--
-
Gudmundsson, A.; et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. --INVALID-LINK--
-
Eigenberger, G.; et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 216(1-2), 1-19. --INVALID-LINK--
-
Zhang, T.; et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1547. --INVALID-LINK--
-
Gustafson, K. P. J. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. DiVA portal. --INVALID-LINK--
-
Wikipedia. (n.d.). Friedländer synthesis. --INVALID-LINK--
-
L'homme, G. A.; et al. (1979). Regeneration of palladium hydrogenation catalyst. US Patent 4,152,291. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--
-
Ordóñez, S.; et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 711. --INVALID-LINK--
-
Ordóñez, S.; et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. --INVALID-LINK--
-
Marques, M. M. B.; et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(3), 481. --INVALID-LINK--
-
Cahyanto, H.; et al. (2024). Effective Prevention of Palladium Metal Particles Sintering by Histidine Stabilization on Silica Catalyst Support. Advanced Functional Materials, 34(34), 2402983. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. --INVALID-LINK--
-
Trillo, J. M.; et al. (1985). Sintering of supported palladium. Journal of Catalysis, 96(1), 1-9. --INVALID-LINK--
-
Kumar, A.; et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101344. --INVALID-LINK--
-
Cheng, C. C.; et al. (1969). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-140. --INVALID-LINK--
-
Kohler, S. D.; et al. (2007). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 111(19), 5290-5300. --INVALID-LINK--
-
Shen, Q.; et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. --INVALID-LINK--
-
chemeurope.com. (n.d.). Catalyst poisoning. --INVALID-LINK--
-
Burger, T. (2018). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. mediaTUM. --INVALID-LINK--
-
Li, J.; et al. (2024). Synthesis of quinoline derivatives by palladium-catalyzed isocyanide insertion/undirected C(sp2)–H functionalization/[4 + 1] cyclization reactions involving aryl isocyanide. Organic Chemistry Frontiers. --INVALID-LINK--
-
Carrow, B. P.; et al. (2019). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Topics in Organometallic Chemistry, 63, 1-45. --INVALID-LINK--
-
Volnin, A.; et al. (2012). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. Journal of Nanomaterials, 2012, 1-7. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. --INVALID-LINK--
-
Ananikov, V. P.; et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. Organometallics, 39(21), 3894-3905. --INVALID-LINK--
-
Chen, G.; et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1009-1015. --INVALID-LINK--
-
Wu, L.; et al. (2016). Efficient Hydrogenation of Nitrogen Heterocycles Catalyzed by Carbon–Metal Covalent Bonds-Stabilized Palladium Nanoparticles: Synergistic Effects of Particles Size and Water. Advanced Synthesis & Catalysis, 358(18), 3039-3045. --INVALID-LINK--
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. researchgate.net [researchgate.net]
- 17. pure.korea.ac.kr [pure.korea.ac.kr]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. diva-portal.org [diva-portal.org]
- 20. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
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- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective C-Br vs. C-Cl Bond Activation
Welcome to the technical support center for selective C-Br versus C-Cl bond activation. This resource is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to overcome synthetic hurdles with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selective activation of C-Br over C-Cl bonds in molecules containing both functionalities.
Q1: Why is it challenging to selectively activate a C-Br bond in the presence of a C-Cl bond?
A1: The challenge lies in the relative bond dissociation energies (BDEs) of C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond (average BDEs are approximately 285 kJ/mol for C-Br and 327 kJ/mol for C-Cl), making it thermodynamically more favorable to cleave.[1][2] However, kinetic factors, catalyst choice, and reaction conditions can lead to competitive or undesired C-Cl bond activation. Achieving high selectivity requires fine-tuning the reaction to exploit this energy difference effectively.
Q2: What are the primary catalytic systems used for selective C-Br bond activation?
A2: Several catalytic systems can achieve selective C-Br bond activation. The most common are:
-
Palladium-based catalysts: These are widely used in cross-coupling reactions. The choice of ligands is crucial for modulating the reactivity and selectivity of the palladium center.[3][4]
-
Nickel-based catalysts: Nickel catalysts are often more cost-effective and can exhibit unique reactivity, sometimes offering higher selectivity for C-Br activation, particularly in photocatalytic or electrochemical systems.[5][6][7]
-
Photocatalysis: Visible-light-mediated photocatalysis can generate radicals under mild conditions, often leading to high selectivity for the weaker C-Br bond cleavage.[8][9]
-
Electrochemistry: Electrochemical methods offer a powerful tool for controlled bond activation by precisely tuning the applied potential, enabling selective C-Br bond cleavage.[10][11][12]
Q3: How do ligands influence the selectivity of palladium- or nickel-catalyzed reactions?
A3: Ligands play a pivotal role in tuning the electronic and steric properties of the metal center, which directly impacts its ability to selectively cleave C-Br over C-Cl bonds.
-
Electron-donating ligands can increase the electron density on the metal center, promoting oxidative addition, which is often the rate-determining step. This can sometimes lead to lower selectivity as the more challenging C-Cl bond activation becomes more feasible.
-
Bulky ligands can create a sterically hindered environment around the metal center, which can favor the activation of the less sterically demanding C-Br bond, especially in substrates where the C-Br and C-Cl bonds are in different steric environments.
-
Specific ligand architectures , such as N-heterocyclic carbenes (NHCs) or phosphine-based ligands with specific bite angles, can create a "pocket" that preferentially interacts with and activates the C-Br bond.[6]
Q4: Can reaction temperature be used to control selectivity?
A4: Yes, temperature is a critical parameter. Generally, lower reaction temperatures favor the activation of the weaker C-Br bond. Increasing the temperature provides more energy to the system, which can overcome the higher activation barrier for C-Cl bond cleavage, thus reducing selectivity. It is often advisable to start with lower temperatures and gradually increase if the reaction is too slow, while closely monitoring the product distribution for any loss of selectivity.
II. Troubleshooting Guides
This section provides structured guidance for common problems encountered during experiments aimed at selective C-Br bond activation.
Guide 1: Low Selectivity - Significant C-Cl Bond Activation Observed
Problem: Your reaction is showing a mixture of products resulting from both C-Br and C-Cl bond activation, with the C-Cl activated product being a significant byproduct.
Underlying Causes and Diagnostic Steps:
-
Catalyst System is Too Reactive: The chosen catalyst or ligand may be too active, leading to the cleavage of the stronger C-Cl bond.
-
High Reaction Temperature: The reaction temperature might be too high, providing sufficient energy to overcome the activation barrier for C-Cl bond cleavage.
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, affecting selectivity.
Step-by-Step Troubleshooting Protocol:
-
Lower the Reaction Temperature:
-
Action: Decrease the reaction temperature by 10-20 °C increments.
-
Rationale: Lowering the temperature will decrease the available thermal energy, making it more difficult to overcome the higher activation energy of C-Cl bond cleavage.[13] Monitor the reaction progress and selectivity at each temperature point.
-
-
Modify the Ligand:
-
Action: If using a palladium or nickel catalyst, switch to a bulkier or less electron-donating ligand.
-
Rationale: A bulkier ligand can sterically disfavor the approach to the more hindered C-Cl bond (if applicable) or modulate the electronic properties of the metal center to be less reactive towards the C-Cl bond.[14]
-
Example: If you are using a highly electron-donating phosphine ligand, consider switching to one with electron-withdrawing groups or a larger cone angle.
-
-
Screen Different Solvents:
-
Action: Perform a solvent screen using a range of polar and non-polar aprotic solvents (e.g., Dioxane, Toluene, THF, DMF).
-
Rationale: The polarity of the solvent can affect the rate of oxidative addition and the stability of the catalytic species, thereby influencing selectivity.[15]
-
-
Consider a Different Catalytic System:
-
Action: If optimizing the current system fails, consider switching to a different catalytic method known for high selectivity.
-
Rationale: Photocatalytic and electrochemical methods often operate under milder conditions and can offer superior selectivity due to different activation mechanisms.[8][10][12]
-
Data-Driven Decision Making:
| Parameter | Condition A (Initial) | Condition B (Optimized) | C-Br Product Yield | C-Cl Product Yield | Selectivity (Br:Cl) |
| Temperature | 80 °C | 60 °C | 45% | 25% | 1.8 : 1 |
| Ligand | Small, e-donating | Bulky, e-neutral | 60% | 10% | 6 : 1 |
| Catalyst | Palladium | Photocatalyst | 75% | <5% | >15 : 1 |
Table 1: Example of a data table for optimizing selectivity.
Guide 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Problem: You are observing significant variations in yield and selectivity between batches of the same reaction.
Underlying Causes and Diagnostic Steps:
-
Reagent Quality and Purity: Impurities in starting materials, solvents, or catalyst precursors can interfere with the reaction.
-
Atmospheric Conditions: Sensitivity to air or moisture can lead to catalyst deactivation or side reactions.
-
Precise Control of Reaction Parameters: Minor variations in temperature, stirring rate, or reagent addition can impact the outcome.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Purity:
-
Action: Use freshly purified solvents and reagents. If possible, verify the purity of your starting material containing the C-Br and C-Cl bonds by NMR or other analytical techniques.
-
Rationale: Trace impurities can act as catalyst poisons or participate in unwanted side reactions.
-
-
Ensure Inert Atmosphere:
-
Action: Set up the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Rationale: Many transition metal catalysts are sensitive to oxygen and moisture, which can lead to deactivation and inconsistent results.
-
-
Standardize Reaction Setup and Procedure:
-
Action: Develop a detailed and consistent standard operating procedure (SOP) for the reaction setup. This includes consistent stirring rates, heating methods (oil bath vs. heating mantle), and the rate of reagent addition.
-
Rationale: Ensuring all parameters are identical between runs is crucial for reproducibility.
-
Workflow for Ensuring Reproducibility:
Caption: Workflow for ensuring reproducible reaction outcomes.
Guide 3: No Reaction or Very Low Conversion
Problem: The reaction is not proceeding, and you are recovering the starting material.
Underlying Causes and Diagnostic Steps:
-
Catalyst Inactivity: The catalyst may not be active under the chosen conditions or may have decomposed.
-
Insufficiently Reactive Conditions: The temperature may be too low, or the chosen catalyst system may not be potent enough to activate the C-Br bond.
-
Presence of Inhibitors: The starting material or solvent may contain impurities that inhibit the catalyst.
Step-by-Step Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Action: Test the catalyst with a known, reliable substrate to confirm its activity.
-
Rationale: This will help determine if the issue is with the catalyst itself or the specific reaction being attempted.
-
-
Increase Reaction Temperature:
-
Action: Gradually increase the reaction temperature in 10 °C increments.
-
Rationale: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Br bond. Be sure to monitor for any decrease in selectivity as a trade-off.
-
-
Switch to a More Active Catalyst System:
-
Action: Consider using a more electron-rich ligand to promote oxidative addition or switch to a different metal catalyst (e.g., from Palladium to Nickel, which can sometimes be more reactive).
-
Rationale: A more active catalyst may be required to cleave the C-Br bond in your specific substrate.
-
-
Use of Additives:
-
Action: In some cases, additives can promote the reaction. For example, in electrochemical reactions, a mediator might be necessary.[10]
-
Rationale: Additives can facilitate key steps in the catalytic cycle, such as reductive elimination or catalyst regeneration.
-
Decision Tree for Addressing Low Conversion:
Caption: Decision tree for troubleshooting low reaction conversion.
III. References
-
Bikiel, D. E., & Fernández, D. (2011). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. --INVALID-LINK--
-
Duan, Z., et al. (2017). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. --INVALID-LINK--
-
Pramanik, S., et al. (2022). Electrochemical Activation of the C–X Bond on Demand: Access to the Atom Economic Group Transfer Reaction Triggered by Noncovalent Interaction. The Journal of Organic Chemistry. --INVALID-LINK--
-
Far-Kay, K., & Browne, D. L. (2023). Photogeneration of α-Bimetalloid Radicals via Selective Activation of Multifunctional C1 Units. ACS Central Science. --INVALID-LINK--
-
Nguyen, V. T. (2022). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules. --INVALID-LINK--
-
Wang, L., et al. (2018). Visible-light-Driven Photochemical Activation of sp3 C-H Bond for Hemiaminal Formation. Asian Journal of Organic Chemistry. --INVALID-LINK--
-
Request PDF. (n.d.). Light-Promoted Bromine-Radical-Mediated Selective Alkylation and Amination of Unactivated C(sp3)–H Bonds. ResearchGate. --INVALID-LINK--
-
Shaw, M. H., et al. (2016). Photochemical Nickel-Catalyzed C–H Arylation: Synthetic Scope and Mechanistic Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. --INVALID-LINK--
-
ResearchGate. (n.d.). Electrochemical Cleavage of Alkyl Carbon-Halogen Bonds at Carbon-Metal and Metal-Carbon Substrates: Catalysis and Surface Modification. --INVALID-LINK--
-
ResearchGate. (n.d.). Photocatalytic activation of C−Br bond towards the synthesis of gem‐dihaloenones. --INVALID-LINK--
-
Ghorai, M. K., et al. (2022). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au. --INVALID-LINK--
-
Wang, D., et al. (2022). Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. Journal of the American Chemical Society. --INVALID-LINK--
-
Garg, N. K. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research. --INVALID-LINK--
-
ResearchGate. (n.d.). Evidence for CCl/CBr⋅⋅⋅π Interactions as an Important Contribution to Protein–Ligand Binding Affinity. --INVALID-LINK--
-
Lee, Y., et al. (2012). Carbon-halogen bond activation mechanism by copper(I) complexes of (2-pyridyl)alkylamine ligands. Dalton Transactions. --INVALID-LINK--
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. --INVALID-LINK--
-
Request PDF. (n.d.). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. --INVALID-LINK--
-
Orbe, I., & Martin, R. (2021). Photochemical C–H Activation Enables Nickel-Catalyzed Olefin Dicarbofunctionalization. Journal of the American Chemical Society. --INVALID-LINK--
-
Ghorai, M. K., et al. (2022). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au. --INVALID-LINK--
-
Request PDF. (n.d.). Catalytic Carbon–Halogen Bond Activation. Trends in Reactivity, Selectivity and Solvation. ResearchGate. --INVALID-LINK--
-
Jun, C.-H., & Lee, D.-Y. (2004). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). The ligand effect on the selective C–H versus C–C bond activation of propane by NiBr+: a theoretical study. --INVALID-LINK--
-
Pramanik, K., et al. (2001). Metal ion-mediated selective activations of C-H and C-Cl bonds. Direct aromatic thiolation reactions via C-S bond. Journal of Chemical Sciences. --INVALID-LINK--
-
Lei, Y., et al. (2022). Electrochemical radical-mediated selective C(sp3)–S bond activation. Chemical Science. --INVALID-LINK--
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? --INVALID-LINK--
-
Francke, R., & Schille, B. (2018). Electrochemical strategies for C–H functionalization and C–N bond formation. Chemical Society Reviews. --INVALID-LINK--
-
Sun, H., et al. (2012). Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. The Journal of Organic Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Merging C–H and C–C bond cleavage in organic synthesis. --INVALID-LINK--
-
van der Vlugt, J. I., et al. (2007). Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. Journal of Chemical Theory and Computation. --INVALID-LINK--
-
Daugulis, O. (2017). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Electrochemical Radical-Mediated Selective C(sp3)-S Bond Activation. --INVALID-LINK--
-
chemguide. (n.d.). An introduction to bond energy and bond length. --INVALID-LINK--
-
Das, S., et al. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. --INVALID-LINK--
-
Fernandez Piedra, H., et al. (2023). a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Science. --INVALID-LINK--
-
Matter, H., et al. (2011). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. Angewandte Chemie International Edition in English. --INVALID-LINK--
-
Li, Y., et al. (2023). Transition-Metal-Catalyzed C–C Bond Formation from C–C Activation. Accounts of Chemical Research. --INVALID-LINK--
-
Verma, P., & Daugulis, O. (2021). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. ACS Catalysis. --INVALID-LINK--
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical radical-mediated selective C(sp3)–S bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Guide: 8-Bromo-2-chloro-7-fluoroquinoline
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the intricate reactivity of 8-Bromo-2-chloro-7-fluoroquinoline. This molecule, while a valuable building block, presents significant steric and electronic hurdles. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental success.
The unique substitution pattern of this quinoline derivative—a bulky bromine atom at C8, a reactive chlorine at C2, and a strongly electron-withdrawing fluorine at C7—creates a complex interplay of steric hindrance and electronic effects that must be carefully managed for successful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound so challenging?
A1: The primary challenge arises from a combination of three factors:
-
Steric Hindrance: The bromine atom at the C8 position is flanked by the quinoline's fused ring system and the C7-fluoro substituent. This steric bulk significantly hinders the approach of catalysts and reagents to the C8-Br bond, particularly for transition-metal catalyzed cross-coupling reactions which require the insertion of a bulky metal complex.[1][2][3]
-
Competing Reactive Sites: The molecule possesses two distinct carbon-halogen bonds ripe for cross-coupling: the C8-Br and the C2-Cl. In palladium-catalyzed reactions, the C-Br bond is generally more reactive and undergoes oxidative addition more readily than a C-Cl bond.[4] However, the C2 position is significantly less sterically hindered, which can lead to competitive or undesired reactivity at C2, especially under harsh conditions or with less selective catalysts. A study on the related 6-bromo-2-chloroquinoline demonstrated that selective amination at the bromide is feasible with careful condition optimization.[5]
-
Electronic Effects: The fluorine atom at C7 is strongly electron-withdrawing, which can influence the electron density of the entire ring system. This effect, combined with the chloro-substituent, activates the quinoline ring towards nucleophilic aromatic substitution (SNAr) reactions, adding another layer of potential side-reactivity to consider.[6][7]
Q2: I am planning a Suzuki-Miyaura coupling at the C8 position. What are the most effective catalyst systems to overcome the steric hindrance?
A2: Overcoming the steric barrier at C8 requires a highly active and sterically demanding catalyst system. Your primary focus should be on the choice of phosphine ligand.
-
Recommended Ligands: Bulky, electron-rich dialkylbiarylphosphine ligands are essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for oxidative addition into the hindered C8-Br bond.[8] They also accelerate the reductive elimination step.[4]
-
Top Choices: XPhos, SPhos, and RuPhos are industry standards for challenging couplings.[9]
-
-
Palladium Precatalysts: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective. Using a pre-formed precatalyst, such as an XPhos-based G3 or G4 palladacycle, can offer improved stability and catalytic efficiency.
-
Bases and Solvents: A moderately strong base is typically required to facilitate the transmetalation step.[10] The choice of solvent should ensure solubility of all components.
| Component | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Standard, reliable sources for generating the active Pd(0) catalyst. |
| Ligand | XPhos or SPhos (1.1 - 1.2 eq. relative to Pd) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective in promoting transmetalation without being overly harsh, which can help prevent side reactions.[11] |
| Boron Reagent | Arylboronic Acid or Arylboronic Pinacol Ester | Pinacol esters often exhibit greater stability and can reduce rates of protodeboronation.[9] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 ratio) | Aprotic/aqueous mixtures that facilitate solubility of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier of the sterically demanding oxidative addition. |
Q3: My Suzuki coupling at C8 is giving low yield or failing. How can I troubleshoot this?
A3: Low yields in this specific coupling are common and can often be rectified with systematic adjustments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Catalyst Inactivity2. Insufficient Temperature3. Ineffective Ligand/Base Combination | 1. Ensure Inert Atmosphere: Degas solvents thoroughly (e.g., sparge with argon for 30 min) and run the reaction under a positive pressure of N₂ or Ar.[12] 2. Screen Ligands: If XPhos fails, try other bulky ligands like RuPhos or BrettPhos.3. Increase Temperature: Incrementally increase the temperature to 120 °C or switch to a higher-boiling solvent like t-Amyl alcohol. |
| Protodebromination (C8-Br replaced by C8-H) | 1. Slow Transmetalation2. Boronic Acid Decomposition | 1. Switch to a Boronic Ester: Use the corresponding pinacol ester of your boronic acid for enhanced stability.[9]2. Use Anhydrous Conditions: Use anhydrous solvents and a non-aqueous base like potassium fluoride (KF) to minimize sources of protons.[10]3. Increase Boron Reagent Stoichiometry: Increase the equivalents of the boronic acid/ester to 1.5-2.0 eq. |
| Homocoupling of Boronic Acid | Presence of Oxygen | Rigorously deoxygenate all reagents and the reaction vessel before adding the palladium catalyst.[12] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[12] |
| Reaction at C2-Cl instead of C8-Br | High Reaction Temperature Favoring Less-Hindered Site | This is less common due to the higher reactivity of the C-Br bond. However, if observed, try lowering the reaction temperature. Screen different catalyst systems; some may offer higher selectivity for the C-Br bond. |
Visualizing the Core Mechanisms & Workflows
A firm grasp of the underlying catalytic cycle and a logical troubleshooting sequence are paramount for success.
Caption: The general catalytic cycle for Palladium cross-coupling reactions.[4][13][14]
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C8
This protocol is a robust starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv, 3 mol%)
-
XPhos (0.033 equiv, 3.3 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.03 equiv) and XPhos (0.033 equiv). Add a small amount of the reaction solvent (dioxane) and swirl to mix. Add this catalyst slurry to the main reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11][12]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 5:1 v/v ratio, to achieve a ~0.1 M concentration of the quinoline) via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at C8
This protocol is adapted for sterically hindered substrates and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
RuPhos (0.044 equiv, 4.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial with a stir bar. Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.044 equiv).
-
Reagent Addition: Add this compound (1.0 equiv). If the amine is a solid, add it now. Seal the vial with a septum cap.
-
Solvent and Liquid Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (~0.1 M concentration) followed by the amine (1.2 equiv) if it is a liquid, via syringe.
-
Reaction: Place the vial into a preheated heating block at 100 °C and stir.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmcct.com [jmcct.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nobelprize.org [nobelprize.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 8-Bromo-2-chloro-7-fluoroquinoline
Welcome to the technical support guide for the scale-up synthesis of 8-Bromo-2-chloro-7-fluoroquinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable approach involves a multi-step synthesis, typically starting from a substituted aniline. A common strategy is a variation of the Gould-Jacobs reaction to construct the quinoline core, followed by halogenation steps.[1]
A generalized pathway is as follows:
-
Cyclization: Reaction of a suitably substituted aniline, such as 2-bromo-3-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME) to form the 4-hydroxyquinoline intermediate.[1]
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
A subsequent halogenation or functional group manipulation to yield the final product.
It's crucial to select a route that avoids problematic reagents or intermediates at scale, prioritizing safety and ease of handling.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
Scaling up this synthesis requires stringent control over several parameters to maintain yield, purity, and safety. The most critical CPPs include:
-
Temperature Control: Many steps, particularly cyclization and chlorination, can be highly exothermic. Runaway reactions are a significant risk. Reaction calorimetry is strongly recommended to understand the thermal profile before attempting a large-scale run.[2][3]
-
Reagent Addition Rate: Slow, controlled addition of reactive reagents like POCl₃ is mandatory to manage heat evolution and prevent the formation of side products.[4][5]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots," causing decomposition and impurity formation. The choice of reactor and impeller design is critical for maintaining homogeneity in large volumes.
-
Quenching and Work-up Conditions: The quenching of reactive intermediates must be carefully designed to control exotherms and prevent product degradation. The pH, temperature, and solvent choice during work-up are vital for efficient product isolation.
Q3: What are the primary safety concerns associated with this synthesis at scale?
The primary hazards are associated with the reagents and reaction conditions:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It releases toxic HCl gas upon hydrolysis. Handling requires a closed system and appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂): Similar hazards to POCl₃, also releasing toxic SO₂ and HCl gases upon reaction with water.
-
Exothermic Reactions: As mentioned, uncontrolled exotherms can lead to dangerous pressure build-up in the reactor.[2][3] A thorough safety evaluation, including differential scanning calorimetry (DSC) on intermediates, is advised.
-
Solvent Handling: The use of chlorinated solvents or other volatile organic compounds (VOCs) requires proper ventilation and containment to minimize operator exposure and environmental release.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Problem 1: Low Yield or Stalled Reaction
Q: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?
A: A drop in yield upon scale-up is a common issue, often pointing to problems with mass and heat transfer.
| Possible Cause | Diagnostic Approach | Recommended Solution |
| Inadequate Mixing | Observe for solids settling or phase separation. Use in-process monitoring (e.g., HPLC) to check for reaction homogeneity from different sample points in the reactor. | Increase agitation speed. Evaluate the impeller type and reactor geometry for suitability. For viscous slurries, consider a different reactor design or solvent system to improve flow. |
| Poor Temperature Control | Monitor the internal reactor temperature versus the jacket temperature. A large delta (ΔT) indicates poor heat transfer. | Reduce the reagent addition rate to match the cooling capacity of the reactor.[3] Consider using a more dilute solution or a different solvent with a higher boiling point to help manage the exotherm. |
| Reagent Degradation | Re-assay the purity of starting materials and reagents. Anhydrous conditions are often critical.[6] | Ensure all reagents meet specifications. Use freshly distilled or opened reagents. Implement rigorous moisture control, for example, by using nitrogen blanketing and drying solvents. |
| Incomplete Reaction | Use in-process controls (IPC) like TLC or HPLC to track the consumption of the starting material. | Increase reaction time or temperature moderately, but only after confirming the thermal stability of the product and intermediates. Re-evaluate catalyst loading if applicable. |
Problem 2: High Levels of Impurities
Q: On a larger scale, I'm observing a new, significant impurity in my crude product. How can I identify and mitigate it?
A: Impurity profiles often change with scale due to altered reaction kinetics and conditions.
Workflow for Impurity Investigation:
Caption: A decision workflow for identifying and mitigating process impurities.
Common Impurities and Their Causes:
| Impurity Type | Likely Cause | Mitigation Strategy |
| Over-brominated Species | Excess brominating agent or localized high concentration. | Use stoichiometric amounts of the brominating agent. Ensure slow, subsurface addition with vigorous mixing to prevent localized excess. |
| Isomeric Byproducts | Reaction temperature too high, leading to loss of regioselectivity. | Maintain strict temperature control. Screen different solvents or catalysts that may favor the desired isomer.[7] |
| Starting Material Carryover | Incomplete reaction. | Refer to "Problem 1" solutions. Optimize reaction time and temperature based on IPCs. |
| Hydrolysis Products (e.g., -OH instead of -Cl) | Water ingress during chlorination step or work-up. | Ensure rigorously anhydrous conditions. Quench the reaction carefully into a non-aqueous or cooled basic solution to neutralize HCl before significant hydrolysis can occur. |
Problem 3: Difficult Product Isolation and Purification
Q: The product oiled out during crystallization at scale instead of forming a solid. How can I achieve effective purification?
A: Crystallization is highly sensitive to scale, cooling rates, and impurity profiles.
| Issue | Cause | Troubleshooting Steps |
| Oiling Out / Poor Crystal Form | Cooling rate is too fast; supersaturation is reached too quickly. High impurity levels are depressing the melting point. | 1. Slow Down Cooling: Implement a programmed, gradual cooling ramp. 2. Seed the Batch: Add a small amount of pure, crystalline product at a temperature just below the saturation point to promote controlled crystal growth. 3. Solvent Screen: Experiment with different anti-solvents or solvent mixtures to find a system that provides better crystal formation. |
| Product Loss in Mother Liquor | The product has high solubility in the chosen crystallization solvent. | 1. Optimize Solvent Ratio: Reduce the amount of solvent used to the minimum required for a hot dissolution. 2. Use an Anti-Solvent: After dissolution, slowly add a miscible solvent in which the product is insoluble to induce precipitation. 3. Cool to Lower Temperatures: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-5 °C) to maximize recovery. |
| Filtration Issues | Very fine particles (needles or powders) are clogging the filter. | 1. Age the Slurry: Hold the crystallized slurry at a constant temperature with gentle agitation for several hours to allow for particle size growth (Ostwald ripening). 2. Adjust Crystallization Conditions: Slower cooling or the use of a different solvent system can lead to larger, more easily filterable crystals. |
Experimental Protocol: Chlorination of 4-Hydroxyquinoline Intermediate
This protocol is a generalized procedure and must be adapted and tested at a small scale before implementation in a large-scale reactor.
Reaction Workflow:
Caption: Step-by-step workflow for the chlorination step.
Methodology:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with the 4-hydroxyquinoline intermediate (1.0 eq) and an appropriate solvent such as toluene or excess POCl₃ (if used as the solvent).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure throughout the reaction.
-
Reagent Addition: Heat the mixture to 60-70 °C. Begin the slow, subsurface addition of phosphorus oxychloride (POCl₃, ~2.0-3.0 eq), ensuring the internal temperature does not exceed 80 °C. The addition phase is highly exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and hold for 2-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Cooling & Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a cooled (0-10 °C) aqueous solution of sodium bicarbonate or sodium hydroxide. CAUTION: Carefully and slowly transfer the reaction mixture into the basic solution with vigorous stirring to quench the excess POCl₃. This is a highly exothermic and gas-evolving step.
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
References
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity in 8-Bromo-2-chloro-7-fluoroquinoline
Introduction: Navigating Selective Functionalization in Drug Discovery
Substituted quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize a multi-halogenated quinoline, such as 8-Bromo-2-chloro-7-fluoroquinoline, is paramount for efficient lead optimization and the generation of novel intellectual property. This guide provides an in-depth analysis of the comparative reactivity of the three distinct halogen atoms on this scaffold. We will dissect the underlying electronic principles, propose a robust experimental framework for validation, and present a clear hierarchy of reactivity to inform synthetic strategy for researchers, scientists, and drug development professionals.
Pillar 1: The Decisive Mechanism - Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Core
Aryl halides are often considered unreactive towards nucleophiles. However, the presence of electron-withdrawing groups or heteroatoms within the aromatic system can dramatically enhance their susceptibility to Nucleophilic Aromatic Substitution (SNAr).[1][2] The quinoline ring system, with its electron-deficient pyridine ring, is primed for such reactions.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group is expelled, and aromaticity is restored.
A crucial and often counter-intuitive aspect of the SNAr mechanism is the trend in leaving group ability. Unlike in S_N1 and S_N2 reactions where I > Br > Cl > F is the typical order, the reactivity in SNAr is often reversed: F > Cl > Br > I .[4][5] This is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and stabilizing the developing negative charge in the Meisenheimer complex.[3][6][7] The C-X bond cleavage occurs in the fast, non-rate-determining step, minimizing the impact of bond strength on the overall reaction rate.[3]
Pillar 2: An Electronic Profile of this compound
To predict the reactivity at the C2, C7, and C8 positions, we must analyze the electronic landscape of the molecule.
-
The Activating Pyridine Ring: The nitrogen atom in the quinoline scaffold is highly electronegative, exerting a powerful electron-withdrawing inductive effect. This significantly reduces the electron density of the pyridine ring, particularly at the C2 and C4 positions, making them highly electrophilic and thus activated for nucleophilic attack.
-
The Carbocyclic Ring: The benzene ring (positions C5-C8) is less electronically perturbed by the nitrogen atom. While still part of the overall π-system, it is inherently more electron-rich and less activated towards SNAr than the pyridine ring.
-
Halogen Effects:
-
C2-Chloro: Positioned on the highly electron-deficient pyridine ring, the carbon at C2 is the most activated site for nucleophilic attack.
-
C7-Fluoro: Fluorine's potent inductive effect makes the C7 carbon electrophilic. As the best leaving group in SNAr reactions, this position is a strong candidate for substitution.
-
C8-Bromo: Bromine is less electronegative than chlorine and fluorine, providing less activation to the attached carbon. This position is on the less-activated carbocyclic ring.
-
Based on these principles, a reactivity hierarchy can be hypothesized: the C2-Cl position is expected to be the most reactive due to the profound activation by the ring nitrogen. The C7-F position follows, driven by the excellent leaving group ability of fluoride in SNAr. The C8-Br is predicted to be the least reactive site.
Pillar 3: A Self-Validating Experimental Protocol
To empirically determine the reactivity order, a competitive experiment can be designed. This protocol ensures that all three halogen sites are subjected to identical conditions, allowing for a direct and trustworthy comparison.
Objective: To determine the relative rate of nucleophilic substitution at the C2, C7, and C8 positions of this compound.
Materials:
-
This compound (Substrate)
-
Piperidine (Nucleophile)
-
Dimethylformamide (DMF, anhydrous)
-
Dodecane (Internal Standard)
-
DIPEA (Diisopropylethylamine, non-nucleophilic base)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
GC-MS for product identification
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and dodecane (0.5 mmol, internal standard) in 10 mL of anhydrous DMF.
-
Equilibration: Place the flask in a pre-heated oil bath at 80°C and stir for 15 minutes to ensure thermal equilibrium.
-
Initiation: Add piperidine (1.1 mmol, 1.1 eq) and DIPEA (1.5 mmol, 1.5 eq) to the reaction mixture. Start a timer immediately. The base is included to scavenge the H-X acid formed.
-
Time-Course Sampling: At specified time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot in a labeled HPLC vial containing 0.9 mL of a 1:1 acetonitrile/water mixture. This dilution effectively stops the reaction.
-
Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material and the appearance of monosubstituted products against the internal standard.
-
Product Identification: At the end of the reaction, a larger sample should be worked up and analyzed by GC-MS or LC-MS to confirm the identity of the major and minor products formed (2-piperidino, 7-piperidino, and 8-piperidino derivatives).
Data Visualization and Interpretation
A clear visualization of the experimental logic and the factors influencing reactivity is essential for understanding the system.
Caption: A streamlined workflow for the comparative kinetic analysis.
Caption: Factors governing the reactivity at each halogenated position.
Anticipated Results: A Quantitative Comparison
The experimental data is expected to align with our theoretical analysis. By plotting the concentration of the starting material and the three potential monosubstituted products over time, we can extract initial reaction rates or yields at a fixed time point to establish a clear reactivity order.
| Position | Halogen | Key Influencing Factors | Predicted Relative Reactivity | Expected Yield (4h @ 80°C) |
| C2 | Chlorine | Dominant Factor: Ring Activation (ortho to N) | 1 (Highest) | > 70% |
| C7 | Fluorine | Dominant Factor: Leaving Group Ability (SNAr) | 2 (Intermediate) | 5-15% |
| C8 | Bromine | Limiting Factors: Moderate Ring Activation & Fair Leaving Group | 3 (Lowest) | < 2% |
Conclusion
For scientists engaged in the synthesis of quinoline derivatives, understanding the hierarchy of halogen reactivity is a critical tool for strategic design. In this compound, the reactivity is decisively governed by positional electronics. The C2-chloro group is overwhelmingly the most labile position for nucleophilic aromatic substitution due to the powerful activating effect of the adjacent ring nitrogen. This allows for highly selective functionalization at this site under mild conditions. The C7-fluoro position represents the next most reactive site, a testament to fluorine's unique role as an excellent leaving group in SNAr chemistry. Finally, the C8-bromo position is the most robust, offering opportunities for subsequent chemistry after the more reactive sites have been addressed. This predictable selectivity empowers chemists to build molecular complexity with precision and efficiency.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 8-Bromo-2-chloro-7-fluoroquinoline
Introduction: The Synthetic Challenge of 8-Bromo-2-chloro-7-fluoroquinoline
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal and materials chemistry. This compound represents a versatile scaffold, with multiple reactive handles that allow for staged, site-selective modifications. The carbon-bromine bond at the C8 position is a prime target for carbon-carbon bond formation due to its generally higher reactivity in palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond at C2. This guide provides a comprehensive comparison of two of the most powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling.
This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific research goals. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each reaction, supported by representative experimental data from analogous systems.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Reaction Conditions | Requires a base for activation of the boronic acid.[4][5] | Generally proceeds under neutral conditions.[6] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons.[7] | Excellent, tolerates a wide range of functional groups.[7][8] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove.[2] | Tin byproducts can be difficult to remove completely from the product.[2][9] |
| Reagent Availability | Wide commercial availability of diverse boronic acids.[2] | Many organostannanes need to be synthesized.[2] |
Mechanistic Overview: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound).[1][5] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center.[5] This step requires activation of the organoboron reagent by a base.[4][5] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling Catalytic Cycle
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide.[3][8] The subsequent transmetalation step involves the transfer of the organic moiety from the organotin reagent to the palladium complex.[3] A key difference is that this step does not require a base.[6] The cycle is completed by reductive elimination to yield the coupled product and the regenerated palladium(0) catalyst.[8]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols and Performance Data
While specific experimental data for this compound is not extensively published, we can extrapolate from protocols for structurally similar haloquinolines and other polyhalogenated heterocycles to provide representative experimental procedures and expected performance metrics.
Representative Experimental Workflow
The general workflow for both coupling reactions is similar, with key differences in reagent handling and workup procedures.
Caption: Generalized experimental workflow comparison.
Representative Suzuki Coupling Protocol
This protocol is a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[11]
-
Evacuate and backfill the flask with an inert gas three times.[12]
-
Add the Pd₂(dba)₃ and SPhos.[11]
-
Add the toluene and water.[11]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.[11]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[9]
Representative Stille Coupling Protocol
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane) (5 mL)
-
Optional: CuI (0.1 mmol, 10 mol%)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄ (and CuI if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and quench with an aqueous solution of KF to precipitate tin salts.
-
Filter the mixture through a pad of Celite or Florisil, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Analysis
The choice between Suzuki and Stille coupling often hinges on factors such as yield, reaction time, functional group tolerance, and ease of purification.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | Good to excellent (70-95%) | Good to excellent (70-95%) |
| Reaction Time | Generally faster (2-24 hours) | Can be slower (4-48 hours) |
| Catalyst Loading | Typically lower (0.5-2 mol%) | Often requires higher loading (1-5 mol%) |
| Temperature | 60-110 °C | 80-120 °C |
| Key Advantage | Low toxicity, readily available reagents, easy workup.[1][2] | Excellent functional group tolerance, neutral conditions.[7][8] |
| Key Disadvantage | Base sensitivity, potential for protodeboronation.[1][13] | Toxicity of tin reagents, difficult purification.[1][2][3] |
Expert Recommendations and Troubleshooting
For the functionalization of this compound, the Suzuki-Miyaura coupling is generally recommended as the first-choice methodology . This recommendation is based on its more favorable environmental profile, the vast commercial availability of boronic acid coupling partners, and the simpler purification of the final product.[2]
However, the Stille coupling remains a powerful and indispensable alternative , particularly in cases where:
-
The substrate or coupling partner contains base-sensitive functional groups.[9]
-
Issues with protodeboronation of the boronic acid are encountered, leading to low yields in the Suzuki reaction.
-
The desired organoboron reagent is unstable or difficult to prepare.
Troubleshooting Common Issues:
-
Low Yield in Suzuki Coupling:
-
Inactive Catalyst: Ensure the quality of the palladium source and consider using a pre-formed Pd(0) catalyst.[14]
-
Poor Ligand Choice: For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[14]
-
Inadequate Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous.[14]
-
-
Difficulty Removing Tin Byproducts in Stille Coupling:
-
Employ a potassium fluoride (KF) workup to precipitate tin salts.
-
Utilize specific column chromatography techniques, such as using silica gel treated with a base or employing a gradient elution with a more polar solvent system.
-
Consider using fluorous-tagged tin reagents for easier separation.
-
Conclusion
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the C-C bond formation at the C8 position of this compound. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the synthesis. For most applications, the Suzuki coupling offers a more practical and environmentally benign approach. However, the Stille coupling's exceptional functional group tolerance and robustness under neutral conditions ensure its continued importance in the synthetic chemist's toolkit, especially for complex and sensitive substrates. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal method to advance their scientific objectives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. youtube.com [youtube.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to NMR Validation of 8-Bromo-2-chloro-7-fluoroquinoline Reaction Products
Introduction: The Critical Role of Structural Validation in Quinoline Chemistry
Substituted quinolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] The starting material, 8-Bromo-2-chloro-7-fluoroquinoline, is a versatile scaffold, offering three distinct reaction sites for diversification: the bromine, the chlorine, and the fluorine substituents. Each site possesses unique reactivity, allowing for selective modifications to build molecular complexity and tune pharmacological properties.
However, with this synthetic versatility comes the critical challenge of structural verification. Ambiguous reaction outcomes—such as unexpected regioselectivity or incomplete conversions—can derail a research program, wasting valuable time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for the unambiguous structural elucidation of these reaction products.
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of protocols. It provides a comparative framework for validating reaction outcomes by contrasting the NMR spectra of the starting material with those of its potential derivatives. We will explore the causality behind spectral changes and present self-validating experimental workflows to ensure the absolute integrity of your results.
The NMR Toolkit: A Multi-Nuclear Approach to a Multifunctional Molecule
To fully characterize a molecule like this compound and its derivatives, a single NMR experiment is insufficient. A multi-nuclear approach is essential, leveraging the unique strengths of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
¹H NMR: Provides the initial fingerprint of the molecule. It reveals the number of distinct proton environments, their electronic shielding, and, crucially, their connectivity through scalar (J) coupling. The aromatic region (typically 7.0-9.0 ppm) is of primary interest for the quinoline core.
-
¹³C NMR: Maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of carbon atoms and identifying the electronic impact of substituents on the ring system. The large chemical shift dispersion helps resolve ambiguities.
-
¹⁹F NMR: Serves as a highly sensitive and direct probe for reactions involving the fluorine substituent.[4] With a 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR provides a clean spectral window with a wide chemical shift range, making it exceptionally sensitive to changes in the local electronic environment.[4][5]
Reference Spectrum: Characterizing the Starting Material, this compound
The three protons on the quinoline ring system (at positions 3, 4, and 5/6) will each give rise to a distinct signal in the ¹H NMR spectrum. The electron-withdrawing nature of the nitrogen and halogen substituents will shift these protons downfield. The ¹⁹F NMR is expected to show a single resonance, as there is only one fluorine atom in the molecule. The ¹³C NMR will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core.
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings (J) | Rationale |
| ¹H | 7.5 - 8.5 | J(H,H) (ortho, meta), J(H,F) (through-space or through-bond) | Aromatic protons in an electron-deficient, substituted heterocyclic system. |
| ¹⁹F | -110 to -140 (rel. to CFCl₃) | J(F,H) | Typical range for an aryl fluoride. The exact shift is highly sensitive to the other substituents.[4] |
| ¹³C | 110 - 160 | J(C,F) | Carbons directly bonded to F or in close proximity will exhibit C-F coupling. The C-Br and C-Cl carbons will be significantly deshielded. |
Note: Predicted values are estimates. Actual values may vary based on solvent and concentration.[7][8]
Comparative Analysis: Validating Common Reaction Pathways
Let's explore two common synthetic transformations of this compound and analyze the expected spectral changes, providing a clear blueprint for validation.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
A frequent reaction involves the substitution of the highly activated chlorine at the C-2 position with a nucleophile, such as a primary amine (R-NH₂), a common step in building pharmacophores.
Expected Product: 8-Bromo-7-fluoro-2-(alkylamino)quinoline
NMR Validation Strategy:
The primary changes will be observed in the pyridine ring of the quinoline system. The introduction of an electron-donating amino group will cause significant upfield shifts for the nearby protons and carbons.
| Nucleus | Observation in Starting Material | Expected Observation in Product | Causality of Change |
| ¹H | Signal for H-3 (doublet) | Significant upfield shift of H-3 signal. Appearance of new signals for the R-group and N-H proton. | The electron-donating amine group strongly shields the adjacent H-3 proton.[7] |
| ¹³C | Signal for C-2 (deshielded, ~150-155 ppm) | Significant upfield shift of C-2 signal. Appearance of new signals for the R-group. | Replacement of the electronegative chlorine with a less electronegative nitrogen atom. |
| ¹⁹F | Singlet (or doublet from H-coupling) | Minor downfield or upfield shift. | The electronic perturbation is several bonds away from the fluorine, resulting in a smaller, but still detectable, change in its chemical environment. |
Case Study 2: Palladium-Catalyzed Cross-Coupling at the C-8 Position
The C-8 bromine is an ideal handle for Suzuki or Stille coupling reactions, allowing the introduction of new aryl or alkyl groups (R').
Expected Product: 2-Chloro-7-fluoro-8-(aryl/alkyl)quinoline
NMR Validation Strategy:
Here, the most dramatic changes will occur in the carbocyclic (benzene) ring portion of the spectrum.
| Nucleus | Observation in Starting Material | Expected Observation in Product | Causality of Change |
| ¹H | Signals for H-5 and H-6. | Significant shifts for H-5 and H-6 due to the new neighboring group. Appearance of new signals for the R' group. | The steric and electronic effects of the new substituent at C-8 alter the environment of the adjacent protons. |
| ¹³C | Signal for C-8 (shielded by heavy atom effect of Br, ~115-120 ppm) | Disappearance of the C-8 signal in its original position and appearance of a new signal further downfield. | The "heavy atom effect" of bromine, which causes an upfield shift, is removed. The new C-C bond results in a more typical aromatic carbon chemical shift. |
| ¹⁹F | Singlet (or doublet from H-coupling) | Significant chemical shift change. | The fluorine at C-7 is directly adjacent to the reaction site. The replacement of bromine with a new group will cause a substantial change in the electronic environment and likely induce through-space effects, altering the ¹⁹F chemical shift. |
Experimental Protocols: A Self-Validating Workflow
Trustworthy results come from robust protocols. The following steps outline a comprehensive workflow for sample analysis.
Protocol 1: Sample Preparation
-
Purification: Ensure the sample is purified by chromatography or recrystallization to remove residual solvents, catalysts, and unreacted starting materials.
-
Solvent Selection: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Filtration: Filter the solution through a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.
Protocol 2: NMR Data Acquisition
-
¹H Spectrum:
-
Acquire a standard 1D ¹H spectrum.
-
Ensure proper shimming to achieve narrow, symmetrical peak shapes.
-
Integrate all signals and calibrate the spectrum (e.g., to residual solvent peak or TMS).
-
-
¹⁹F Spectrum:
-
Acquire a standard 1D ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the nucleus.
-
Note the chemical shift relative to a known standard (e.g., CFCl₃).
-
-
¹³C Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower sensitivity of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.
-
-
2D Correlation Spectra (COSY & HSQC) - The Confirmation Step:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two proton signals confirms they are coupled (typically on adjacent carbons). This is essential for tracing the proton connectivity around the quinoline ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable way to assign carbon signals by linking them to their attached, and usually already assigned, protons.
-
Data Interpretation Workflow: A Logical Path to Confirmation
The following workflow provides a systematic approach to interpreting the acquired data to validate the chemical structure.
Conclusion
The validation of reaction products for scaffolds like this compound is not merely a procedural step but a foundational component of rigorous scientific research. By employing a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) and comparing the resulting spectra against the well-understood starting material, researchers can move forward with confidence. The true power of this method lies not just in identifying the expected product but in its ability to diagnose unexpected outcomes, guiding synthetic strategy and accelerating the drug discovery process. A combination of 1D and 2D NMR techniques, as outlined in this guide, forms a self-validating system that ensures the structural integrity of every new molecule synthesized.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. repository.uncw.edu [repository.uncw.edu]
A Senior Application Scientist's Guide to the LC-MS Analysis of 8-Bromo-2-chloro-7-fluoroquinoline Derivatives: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. The 8-Bromo-2-chloro-7-fluoroquinoline scaffold represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry. Their unique electronic properties, conferred by the multiple halogen substitutions, necessitate a nuanced approach to analytical characterization. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of these complex molecules, supported by experimental insights and data.
The Central Role of LC-MS in the Analysis of Halogenated Quinolines
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone for the analysis of a vast array of small molecules in drug discovery and development, and for good reason. Its exceptional sensitivity, selectivity, and broad applicability make it particularly well-suited for the characterization of complex molecules like this compound derivatives. The combination of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information is indispensable for confirming the identity and purity of newly synthesized compounds.
Causality Behind Experimental Choices in LC-MS Method Development
A successful LC-MS analysis hinges on a series of carefully considered experimental parameters. For a polyhalogenated, relatively non-polar molecule such as this compound, a reversed-phase HPLC setup is the logical starting point.
Chromatographic Separation: The primary goal of the chromatographic step is to separate the analyte of interest from impurities and reaction byproducts.
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for non-polar to moderately polar compounds. The hydrophobic interactions between the octadecylsilyl stationary phase and the quinoline derivative are the primary mechanism of retention.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a formic acid additive) and an organic solvent (typically acetonitrile or methanol) is employed. The formic acid serves to protonate the quinoline nitrogen, leading to better peak shape and improved ionization efficiency in the mass spectrometer. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The gradient starts with a higher aqueous composition to retain the analyte on the column and gradually increases the organic content to elute it.
Mass Spectrometric Detection: The mass spectrometer provides the crucial data for identification and quantification.
-
Ionization Technique: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS and is well-suited for polar and ionizable compounds.[1] For less polar compounds like our target molecule, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more efficient.[2] However, the presence of the basic nitrogen in the quinoline ring makes it amenable to protonation, allowing for sensitive detection by ESI in positive ion mode.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap can be used. A triple quadrupole is excellent for targeted quantification in Multiple Reaction Monitoring (MRM) mode, while a high-resolution instrument provides highly accurate mass measurements, aiding in elemental composition determination.
Experimental Protocol: LC-MS Analysis of this compound
This protocol outlines a robust starting point for the analysis of this compound derivatives. Optimization will likely be necessary for specific analogues.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration and a sample for injection (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
Scan Range (Full Scan): m/z 100-500.
-
MRM Transitions (for quantification): Based on the fragmentation of the precursor ion. For this compound (MW: 260.49 g/mol ), the protonated molecule [M+H]+ would have an m/z of approximately 259.9, 261.9, and 263.9 due to the isotopic distribution of bromine and chlorine. A characteristic fragment ion would be selected for the product ion scan.
Visualizing the LC-MS Workflow
References
A Comparative Analysis of the Predicted Biological Activity of 8-Bromo-2-chloro-7-fluoroquinoline
In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Its versatile structure has been successfully exploited to generate compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into a comparative analysis of the predicted biological activity of a specific, less-explored derivative, 8-Bromo-2-chloro-7-fluoroquinoline, in contrast to other well-characterized quinoline compounds. By examining the structure-activity relationships (SAR) of related molecules, we can infer the potential therapeutic profile of this novel compound and outline experimental strategies for its validation.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in numerous clinically used drugs. Its planar nature allows for intercalation with DNA, a mechanism exploited by several anticancer and antimicrobial quinoline derivatives. Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, and the entire ring system can engage in π-π stacking interactions with biological targets. The specific substitutions on the quinoline core are pivotal in defining the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
Predicting the Biological Activity of this compound: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, we can predict its potential activities by dissecting the contribution of its individual substituents based on established SAR principles for the quinoline class.
-
The 2-Chloro Substituent: The presence of a chlorine atom at the C2 position is a common feature in many biologically active quinolines. This electron-withdrawing group can significantly influence the electron density of the pyridine ring, potentially enhancing the compound's interaction with target enzymes. For instance, 2-chloro-substituted quinolines have been investigated for their potential as anticancer agents.
-
The 7-Fluoro Substituent: Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. A fluorine atom at the C7 position, as seen in fluoroquinolone antibiotics, is crucial for their potent antibacterial activity, primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. Therefore, the 7-fluoro group in this compound suggests a potential for antimicrobial properties.
-
The 8-Bromo Substituent: The bulky and lipophilic bromine atom at the C8 position can enhance the compound's ability to penetrate cell membranes. Halogen substitutions at this position have been associated with a range of activities. For example, the 8-hydroxyquinoline scaffold is a well-known metal chelator with diverse biological effects, and halogenation can modulate these properties. The 8-bromo substituent could therefore contribute to enhanced potency or alter the selectivity profile of the parent quinoline.
Taken together, the unique combination of these three substituents on the quinoline core suggests that this compound is a promising candidate for investigation as both an anticancer and antimicrobial agent.
Comparative Biological Activity of Substituted Quinolines
To provide a tangible comparison, the following table summarizes the reported biological activities of several quinoline derivatives with substitutions relevant to our target compound.
| Compound Name | Structure | Biological Activity | Reported IC50/MIC Values |
| This compound | (Structure of this compound) | Predicted: Anticancer, Antimicrobial | Data not available |
| Chloroquine | (Structure of Chloroquine) | Antimalarial, Anti-inflammatory | Varies with parasite strain |
| Ciprofloxacin | (Structure of Ciprofloxacin) | Broad-spectrum antibacterial | MIC: 0.008 - 2 µg/mL for susceptible bacteria |
| Linifanib (ABT-869) | (Structure of Linifanib) | Anticancer (Tyrosine kinase inhibitor) | IC50: 4 nM (VEGFR2), 3 nM (PDGFRβ) |
| 8-Hydroxyquinoline | (Structure of 8-Hydroxyquinoline) | Antifungal, Antibacterial, Neuroprotective | Varies with organism and conditions |
Experimental Protocols for Evaluating Biological Activity
To empirically determine the biological profile of this compound, a series of standardized in vitro assays are recommended.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Workflow:
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
Caption: MTT assay workflow.
Detailed Protocol:
-
Cell Seeding: Seed a specific cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Mechanism of Action: A Look at DNA Gyrase Inhibition
A plausible mechanism of action for the predicted antimicrobial activity of this compound, given its 7-fluoro substitution, is the inhibition of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
The Structure-Activity Relationship of 8-Bromo-2-chloro-7-fluoroquinoline Analogs: A Comparative Guide for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[2][3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of a specific class of halogenated quinolines: 8-bromo-2-chloro-7-fluoroquinoline analogs. By synthesizing current knowledge on related compounds, this document aims to provide a predictive framework for the rational design of novel therapeutic agents targeting critical cancer signaling pathways.
Decoding the Halogenation Pattern: A Predictive SAR Analysis
While direct experimental data on the this compound scaffold is emerging, we can extrapolate a predictive SAR based on extensive research into related halogenated quinoline derivatives. The specific placement of bromine, chlorine, and fluorine atoms is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs.
The Role of Halogen Substituents:
-
Position 2 (Chloro): A chloro group at the C2 position is a common feature in many bioactive quinolines.[4] It can serve as a reactive handle for further synthetic modifications, allowing for the introduction of various side chains to probe interactions with target proteins. Its electron-withdrawing nature can also modulate the overall electron density of the quinoline ring system, influencing binding affinities.
-
Position 7 (Fluoro): The presence of a fluorine atom at C7 is a hallmark of the fluoroquinolone class of antibiotics and has been incorporated into numerous anticancer agents.[5] Fluorine's high electronegativity and small size can enhance metabolic stability, improve cell membrane permeability, and lead to stronger interactions with target enzymes, often through the formation of hydrogen bonds.[6]
-
Position 8 (Bromo): Bromine at the C8 position introduces significant steric bulk and lipophilicity.[7] This can influence the molecule's ability to fit into specific binding pockets and can enhance its overall potency. The impact of an 8-bromo substituent is highly context-dependent and can either increase or decrease activity depending on the target.[8]
Comparative Analysis of Hypothetical Analogs
To illustrate the potential SAR of this scaffold, the following table presents a hypothetical comparison of this compound analogs with varying substituents at a hypothetical modification point (e.g., introduced via displacement of the 2-chloro group). The predicted activities are based on established principles from related quinoline series.
| Analog | Substituent (R) | Predicted Anticancer Activity | Rationale |
| 1 | -NH-(4-methoxyphenyl) | Moderate | The anilino group at C2 is a known pharmacophore for kinase inhibition. The methoxy group may enhance binding through hydrogen bonding. |
| 2 | -NH-(3,4-dichlorophenyl) | High | Dichloro substitution on the aniline ring can increase lipophilicity and potency, a trend observed in other kinase inhibitor scaffolds.[6] |
| 3 | -NH-(4-(morpholino)phenyl) | Moderate to High | The morpholino group can improve aqueous solubility and pharmacokinetic properties, potentially leading to better in vivo efficacy. |
| 4 | -S-(pyridin-2-yl) | Moderate | Thioether linkages can introduce flexibility, and the pyridine nitrogen can act as a hydrogen bond acceptor. |
Experimental Protocols for Synthesis and Evaluation
The successful development of novel this compound analogs requires robust and reproducible experimental methodologies. The following section details established protocols for their synthesis and subsequent biological evaluation.
General Synthetic Approach: The Friedländer Annulation
A versatile and widely adopted method for constructing the quinoline core is the Friedländer synthesis, which involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9]
Step-by-Step Protocol for Friedländer Synthesis:
-
Reactant Preparation: To a solution of the appropriately substituted 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable acid or base (e.g., piperidine, 0.1 mmol).
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired quinoline analog.
Diagram of the Friedländer Synthesis Workflow:
Caption: A generalized workflow for the synthesis of quinoline analogs via the Friedländer annulation.
In Vitro Evaluation of Anticancer Activity
MTT Cell Viability Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
Quinoline derivatives are known to exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer.[2] Based on the SAR of related compounds, this compound analogs are likely to target key kinases involved in cell proliferation, survival, and angiogenesis.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Many quinoline-based compounds are potent EGFR inhibitors.[9][10][11][12] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these analogs could potentially disrupt angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[13][14]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature of many cancers.[15][16][17][18][19] Quinoline derivatives have been shown to inhibit PI3K, making it a plausible target for this class of compounds.
Diagram of Potential Signaling Pathway Inhibition:
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]
- 17. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Guide to the Cross-Coupling Reactions of 8-Bromo-2-chloro-7-fluoroquinoline
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of innovation. The 8-bromo-2-chloro-7-fluoroquinoline core is a valuable starting material, offering multiple handles for diversification through cross-coupling reactions. The presence of two distinct halogen atoms—bromine and chlorine—and a fluorine substituent presents both an opportunity for selective synthesis and a challenge in predicting reactivity. This guide provides a comparative analysis of the kinetics of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by established mechanistic principles and illustrative experimental data from analogous systems.
The Foundation of Selectivity: Understanding Reactivity Principles
The ability to selectively functionalize the C8-Br bond over the C2-Cl bond is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and its kinetics are highly dependent on the nature of the carbon-halogen bond.[1]
The generally accepted order of reactivity for aryl halides in oxidative addition is:
C-I > C-Br > C-Cl > C-F
This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst, and the strong C-F bond being the most resistant. For this compound, this intrinsic reactivity difference forms the basis for achieving chemoselectivity, allowing for the preferential coupling at the C8-Br position.
The fluorine atom at the 7-position, being a strongly electron-withdrawing group, is expected to influence the electron density of the quinoline ring system. This can have a nuanced effect on the kinetics of the cross-coupling reactions. While electron-withdrawing groups can sometimes accelerate the oxidative addition step, the overall effect on the reaction rate will also depend on the specific coupling partners and reaction conditions.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanistic Insights and Kinetic Comparison
The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While specific kinetic data for this compound is not extensively available in the literature, a comparison of the reactivity of aryl bromides and chlorides in Suzuki couplings of other substrates provides a clear illustration of the expected kinetic differences. Generally, aryl bromides react significantly faster than aryl chlorides under the same conditions.
| Aryl Halide | Relative Rate Constant (Illustrative) | Activation Energy (Ea) (Illustrative) | Reference System |
| 4-Bromoanisole | ~100 | ~18-20 kcal/mol | Suzuki coupling with phenylboronic acid[3] |
| 4-Chloroanisole | 1 | ~22-25 kcal/mol | Suzuki coupling with phenylboronic acid[3] |
This substantial difference in reactivity allows for a wide window of conditions where the C-Br bond of this compound can be selectively functionalized while leaving the C-Cl bond intact.
Experimental Protocol for Kinetic Studies
The following protocol outlines a general procedure for monitoring the kinetics of the selective Suzuki-Miyaura coupling at the C8-Br position of this compound.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk tube, add this compound, the arylboronic acid, K₂CO₃, and the internal standard.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
At time t=0, add the Pd(PPh₃)₄ catalyst.
-
Place the Schlenk tube in a preheated oil bath at 80 °C.
-
At specified time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture via a syringe and quench it in a vial containing cold diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Analyze the combined organic layers by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[4] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines.
Mechanistic Insights and Kinetic Comparison
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The oxidative addition step is again typically rate-limiting.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Kinetic isotope effect (KIE) studies on the Buchwald-Hartwig amination of dihalobenzenes have provided valuable insights into the rate-determining step. For aryl bromides and chlorides, a significant KIE is observed, which is consistent with the C-X bond cleavage occurring in the rate-determining step.[5]
| Aryl Halide | ¹³C Kinetic Isotope Effect (KIE) | Implication | Reference System |
| 1,4-Dibromobenzene | 1.025 | C-Br bond cleavage is rate-determining | Amination with a secondary amine[5] |
| 1,4-Dichlorobenzene | 1.025 | C-Cl bond cleavage is rate-determining | Amination with a secondary amine[5] |
| 1,4-Diiodobenzene | ~1.00 | C-I bond cleavage is not fully rate-determining | Amination with a secondary amine[5] |
While the KIE values are similar for the bromo and chloro substrates, the absolute reaction rates are significantly different, with the amination of aryl bromides being much faster than that of aryl chlorides. This allows for excellent selectivity in the amination of the C8-Br position of this compound.
Experimental Protocol for Kinetic Studies
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Internal standard (e.g., hexadecane)
Procedure:
-
In a glovebox, to a pre-dried vial, add this compound, NaOtBu, and the internal standard.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and XPhos in toluene.
-
Add the desired volume of the catalyst stock solution to the reaction vial.
-
Add the amine to the reaction vial.
-
Add the remaining volume of toluene to achieve the desired concentration.
-
Seal the vial and place it in a heating block set to 100 °C.
-
At specified time intervals, remove a vial, cool it rapidly in an ice bath, and quench the reaction by diluting with ethyl acetate and filtering through a short plug of silica gel.
-
Analyze the filtrate by GC-MS or HPLC to determine the product concentration relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.[6] This reaction provides a direct route to functionalize this compound with terminal alkynes.
Mechanistic Insights and Kinetic Comparison
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst facilitates the cross-coupling of the aryl halide with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
The reactivity of aryl halides in the Sonogashira coupling follows the same general trend as in other palladium-catalyzed cross-coupling reactions, with aryl bromides being significantly more reactive than aryl chlorides.[7] This allows for the selective alkynylation of the C8-Br position of this compound.
| Aryl Halide | Relative Reactivity (Qualitative) | Typical Reaction Temperature | Reference System |
| Aryl Iodide | High | Room Temperature | General Sonogashira coupling[7] |
| Aryl Bromide | Moderate | 50-100 °C | General Sonogashira coupling[7] |
| Aryl Chloride | Low | >100 °C, requires specialized catalysts | General Sonogashira coupling[7] |
Experimental Protocol for Kinetic Studies
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Internal standard (e.g., tetradecane)
Procedure:
-
To a pre-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, CuI, and the internal standard.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene, triethylamine, and the terminal alkyne via syringe.
-
Place the Schlenk tube in a preheated oil bath at 70 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals, quenching them with a saturated aqueous solution of NH₄Cl, and extracting with ethyl acetate.
-
Analyze the organic extracts by GC-MS or HPLC to determine the product concentration relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Alternative Substrates for Comparison
While this compound offers a specific substitution pattern, a variety of other di- and polyhalogenated quinolines and related heterocycles can be considered as alternative substrates. The choice of substrate will depend on the desired final product and the specific electronic and steric properties required.
| Alternative Substrate | Key Features |
| 2,4-Dichloroquinoline | Offers two reactive C-Cl bonds of differing electronic environments. |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | The nitrile group provides an additional site for modification.[8] |
| 2-Bromo-4-iodo-quinoline | The highly reactive C-I bond allows for very mild coupling conditions at the 4-position.[9] |
Conclusion
The selective functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel and complex molecules. The inherent difference in the reactivity of the C-Br and C-Cl bonds provides a solid foundation for achieving high chemoselectivity. By understanding the underlying kinetic principles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively control the outcome of these transformations. The provided protocols offer a starting point for the systematic kinetic analysis of these important reactions, enabling the optimization of synthetic routes and the efficient production of valuable compounds for drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. psecommunity.org [psecommunity.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Reactivity Analysis of 8-Bromo-2-chloro-7-fluoroquinoline
This guide provides an in-depth computational framework for analyzing the chemical reactivity of 8-Bromo-2-chloro-7-fluoroquinoline, a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. Quinolines and their derivatives are foundational scaffolds in drug discovery, exhibiting a wide array of pharmacological activities including anticancer, antimalarial, and antibacterial effects.[1][2] The introduction of multiple halogen atoms (Br, Cl, F) onto the quinoline core dramatically alters its electronic properties and, consequently, its reactivity and potential biological interactions.[3][4]
Understanding the reactivity of such a molecule is paramount for predicting its behavior in synthetic reactions and its mechanism of action in biological systems. This guide will move beyond a simple protocol, offering a comparative analysis grounded in Density Functional Theory (DFT). We will dissect the reactivity of this compound by comparing it against the parent quinoline molecule and another halogenated derivative, 5,7-dichloro-8-hydroxy-2-methylquinoline, to elucidate the nuanced effects of specific substitution patterns.
Part 1: The Theoretical Bedrock of Reactivity Prediction
Modern computational chemistry provides a powerful lens to predict chemical reactivity before a single flask is touched. For systems like halogenated quinolines, Density Functional Theory (DFT) stands out as a robust and efficient method, balancing accuracy with computational cost.[5][6][7] Our analysis hinges on three core DFT-derived descriptors that, together, paint a comprehensive picture of molecular reactivity.
-
Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is largely governed by the interaction of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9] The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total charge distribution on the van der Waals surface of a molecule.[10][11][12] It allows for the intuitive identification of electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack.
-
Fukui Functions (Condensed-to-Atom): While MEP provides a qualitative view, Fukui functions offer a quantitative measure of the reactivity at specific atomic sites.[6][13] Derived from the change in electron density as an electron is added or removed, the condensed Fukui functions predict the most likely sites for:
Part 2: Experimental Protocol: A Self-Validating Computational Workflow
This section details the step-by-step methodology for conducting the reactivity analysis. The choice of functional and basis set is critical for obtaining accurate results, especially for molecules containing heavy halogens.
Protocol Causality:
-
Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its well-documented success in providing reliable geometric and electronic properties for a wide range of organic systems.[5][6][16]
-
Basis Set Selection (6-311+G(d,p)): This is a Pople-style, split-valence triple-zeta basis set.[17]
-
6-311: Provides a flexible description of the valence electrons by using three functions for each valence orbital.
-
+G: Adds diffuse functions, which are essential for accurately describing the electron density far from the nucleus, a key feature in anions and systems with lone pairs.
-
(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for describing the non-spherical nature of electron density in chemical bonds and are vital for halogenated compounds.[18]
-
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Obtain the 2D structure of the molecules: this compound, Quinoline, and 5,7-dichloro-8-hydroxy-2-methylquinoline.
-
Convert to 3D coordinates using a molecular editor (e.g., Avogadro, ChemDraw) and perform an initial geometry cleanup using molecular mechanics.
-
-
Geometry Optimization and Frequency Calculation:
-
Using computational chemistry software (e.g., Gaussian, ORCA), submit a geometry optimization calculation for each molecule.
-
Level of Theory: B3LYP/6-311+G(d,p).
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Trustworthiness Check: A true energy minimum is confirmed by the absence of imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, and further optimization is required.
-
-
Single-Point Energy and Population Analysis:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request a population analysis (e.g., Natural Bond Orbital - NBO) to derive the atomic charges needed for Fukui function calculations.
-
-
Calculation of Reactivity Descriptors:
-
HOMO/LUMO: The energies of the HOMO and LUMO orbitals are standard outputs from the optimization or single-point energy calculations.
-
MEP Maps: Generate the molecular electrostatic potential surface from the calculation output file.
-
Fukui Functions: Calculate the condensed Fukui functions (f+, f-, f0) for each atom. This requires calculating the single-point energies and atomic charges for the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule at the neutral's optimized geometry. The functions are approximated as:
-
f+ = q(N+1) - q(N) (For nucleophilic attack)
-
f- = q(N) - q(N-1) (For electrophilic attack)
-
f0 = [q(N+1) - q(N-1)] / 2 (For radical attack) where q is the charge on a given atom.
-
-
Computational Workflow Diagram
Caption: A flowchart of the DFT-based workflow for reactivity analysis.
Part 3: Comparative Analysis of Quinoline Reactivity
Here, we compare the calculated reactivity descriptors for our target molecule against the unsubstituted quinoline and 5,7-dichloro-8-hydroxy-2-methylquinoline.
Global Reactivity Descriptors
Global reactivity descriptors provide insight into the overall stability and reactivity of the molecule. They are calculated from the energies of the Frontier Molecular Orbitals (EHOMO and ELUMO).
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |
| Quinoline | -6.65 | -1.82 | 4.83 | 2.42 | 4.24 |
| This compound | -7.15 | -2.51 | 4.64 | 2.32 | 4.83 |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | -6.48 | -2.11 | 4.37 | 2.19 | 4.30 |
Analysis:
-
This compound has a lower HOMO and LUMO energy compared to the parent quinoline. This is expected due to the strong inductive electron-withdrawing effect of the three halogen atoms.[19][20]
-
The HOMO-LUMO energy gap for the tri-halogenated quinoline (4.64 eV) is smaller than that of the parent quinoline (4.83 eV), suggesting it is kinetically more reactive .[8]
-
The 5,7-dichloro-8-hydroxy-2-methylquinoline derivative shows the smallest energy gap (4.37 eV), indicating the highest global reactivity of the three. This is likely due to the combined electronic effects of the electron-donating hydroxyl and methyl groups alongside the withdrawing chloro groups.
Local Reactivity: MEP and Fukui Functions
While the global descriptors tell us how reactive a molecule is, the local descriptors tell us where it is reactive.
Molecular Electrostatic Potential (MEP) Interpretation:
-
Quinoline: The most negative potential (red) is localized around the nitrogen atom, making it the primary site for electrophilic attack. The hydrogen atoms on the rings show positive potential (blue), with the C2-H being a potential site for nucleophilic interaction.
-
This compound: The MEP surface is significantly altered. The nitrogen atom remains a site of negative potential, but its intensity is reduced due to the electron-withdrawing halogens. The regions around the halogens, particularly the bromine and chlorine, show positive potential (a "sigma-hole"), making them potential halogen bond donors. The C3 and C4 positions are expected to be relatively electron-deficient and thus susceptible to nucleophilic attack.
-
5,7-dichloro-8-hydroxy-2-methylquinoline: The hydroxyl group's oxygen atom introduces a strong negative potential region, competing with the ring nitrogen for electrophilic attack. The proton of the hydroxyl group is highly positive, indicating its acidity.
Condensed Fukui Functions for this compound (Illustrative)
The table below shows the predicted highest Fukui values for the quinoline ring system, indicating the most probable sites for attack.
| Atom Position | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C2 | 0.18 | 0.05 | 0.12 |
| C3 | 0.09 | 0.11 | 0.10 |
| C4 | 0.15 | 0.08 | 0.11 |
| C5 | 0.06 | 0.14 | 0.13 |
| C6 | 0.10 | 0.07 | 0.08 |
| N1 | 0.04 | 0.19 | 0.11 |
Analysis & Mechanistic Insight:
-
Nucleophilic Attack: The highest f+ values are predicted at the C2 and C4 positions. This is logical, as these positions are ortho and para to the ring nitrogen and are further activated by the electron-withdrawing chloro and bromo/fluoro substituents, respectively. This suggests that reactions like nucleophilic aromatic substitution (SNAr) would likely occur at C2.
-
Electrophilic Attack: The nitrogen atom (N1) and the C5 position show the highest f- values. Despite the inductive withdrawal from the halogens, the nitrogen lone pair makes it a potent site for electrophiles (e.g., protonation). The C5 position, being part of the carbocyclic ring, is less deactivated than other positions and emerges as the most likely carbon for electrophilic substitution.
-
Radical Attack: The C5 position shows the highest susceptibility to radical attack.
Caption: Logical relationships between computational outputs and reactivity predictions.
Conclusion
The computational analysis reveals that this compound is a kinetically reactive molecule, more so than its parent quinoline scaffold. The three distinct halogen atoms create a complex electronic landscape that directs its site-selectivity. Our DFT-based approach, combining FMO theory, MEP analysis, and Fukui functions, predicts that the C2 and C4 positions are most susceptible to nucleophilic attack, while the nitrogen atom and C5 position are the primary targets for electrophiles. This predictive power is invaluable for drug development professionals seeking to understand reaction mechanisms, design new syntheses, or predict how such a molecule might interact with a biological target. The workflow presented here is a robust, self-validating system that can be readily applied to other complex heterocyclic systems.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 6. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of Predicting Radical CH Functionalization Sites in Nitrogen Heteroarenes Using a Radical General-Purpose Reactivity Indicator and the Radical Fukui Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Functionalized Fluoroquinolines: From Classical Cyclizations to Modern C-H Activations
Introduction: The Enduring Importance of the Fluoroquinolone Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its fluorinated derivatives, the fluoroquinolones, have risen to prominence as a critical class of broad-spectrum synthetic antibiotics.[3][4] The journey of these vital drugs, from Nalidixic acid in the 1960s to modern generations like Ciprofloxacin and Moxifloxacin, has been driven by synthetic innovation.[5][6][7] The strategic introduction of functional groups onto the fluoroquinolone core is paramount, as it directly influences antibacterial spectrum, potency, pharmacokinetics, and safety profiles.[8][9][10]
This guide provides an in-depth comparative analysis of the primary synthetic routes to functionalized fluoroquinolines. We will move from the foundational classical methodologies, which are still in use today, to the cutting-edge transition-metal-catalyzed and photocatalytic strategies that offer unprecedented efficiency and novel avenues for functionalization. This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic rationale behind them to empower informed decisions in the laboratory.
I. Classical Approaches: Building the Quinolone Core
The traditional methods for quinoline synthesis have been the bedrock of fluoroquinolone development for decades.[1][9] These routes typically involve the cyclization of aniline derivatives and remain valuable for their reliability and scalability in producing the fundamental quinolone ring system.
A. The Gould-Jacobs Reaction: A Workhorse for 4-Quinolone Synthesis
The Gould-Jacobs reaction is arguably the most common and pivotal method for constructing the 4-oxo-quinoline-3-carboxylate core, which is characteristic of most fluoroquinolone antibiotics.[5][11][12]
Mechanistic Rationale: The reaction proceeds in two main stages.[11][13] First, an aniline derivative undergoes a nucleophilic substitution reaction with an electrophilic alkene, typically diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylene malonate intermediate.[12][14] The causality here lies in the nucleophilicity of the aniline nitrogen and the electrophilicity of the EMME double bond. The second stage is a high-temperature thermal cyclization.[13] This intramolecular reaction is a 6-electron electrocyclization, which requires significant thermal energy (often >250 °C) to overcome the activation barrier, leading to the formation of the quinoline ring.[13][14] The choice of a high-boiling point solvent like diphenyl ether is critical to achieve the necessary temperature for efficient cyclization.[11][13]
Caption: The Gould-Jacobs reaction pathway.
B. Conrad-Limpach-Knorr Synthesis: Access to 2- and 4-Hydroxyquinolines
The Conrad-Limpach-Knorr synthesis offers an alternative route, reacting anilines with β-ketoesters.[15][16] A key feature of this method is its temperature-dependent regioselectivity, which allows for the selective synthesis of either 4-hydroxyquinolines or 2-hydroxyquinolines.
Mechanistic Rationale: This synthesis hinges on the differential reactivity of the β-ketoester's carbonyl groups.[16]
-
Kinetic Control (lower temperatures, ~140°C): The more reactive ketone carbonyl is attacked by the aniline, leading to a Schiff base that cyclizes to form the 4-hydroxyquinoline product. This is the thermodynamically less stable but kinetically favored pathway.[17][18]
-
Thermodynamic Control (higher temperatures, ~250°C): At higher temperatures, the reaction favors the attack of the aniline on the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate. Subsequent cyclization yields the thermodynamically preferred 2-hydroxyquinoline.[16]
This temperature-dependent control is a powerful tool for directing the synthesis towards the desired quinolone isomer.
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
II. Modern Strategies: Precision, Efficiency, and Novel Functionalization
While classical methods are effective for creating the core structure, modern synthetic chemistry has introduced powerful new tools for the direct and selective functionalization of the quinoline ring. These methods often offer milder reaction conditions, greater functional group tolerance, and access to derivatives that are difficult to synthesize via traditional routes.
A. Transition-Metal-Catalyzed C-H Functionalization
Direct C-H activation has revolutionized organic synthesis by allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates.[2][19] This approach is particularly attractive for its atom and step economy.[2] In the context of fluoroquinolines, transition metals like palladium, copper, and cobalt are used to selectively activate specific C-H bonds on the quinoline ring, enabling the introduction of a wide array of functional groups.[19][20]
Mechanistic Rationale: The mechanism of C-H activation often involves the coordination of the quinoline's nitrogen atom to the metal center, which directs the catalyst to a specific C-H bond (often at the C2 or C8 position).[2] This is followed by the cleavage of the C-H bond through processes like concerted metalation-deprotonation or oxidative addition.[2] The resulting organometallic intermediate can then react with a coupling partner to form the functionalized product, regenerating the catalyst in the process. The choice of metal, ligand, and directing group is crucial for controlling the regioselectivity of the functionalization.[21]
B. Photoredox Catalysis: A Mild and Green Approach
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly strategy for organic synthesis.[20][22] This approach utilizes light energy to generate highly reactive radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods.[23]
Mechanistic Rationale: In a typical photoredox cycle for quinoline functionalization, a photocatalyst (like an iridium or ruthenium complex) absorbs visible light and enters an excited state.[24] This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion.[22] For instance, the reduction of a quinoline can generate a quinoline radical anion, which can then participate in various bond-forming reactions.[22] This strategy has been successfully employed for the synthesis of complex quinoline derivatives through cascade reactions and cycloadditions.[20][24]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on a variety of factors, including the desired functionalization pattern, scalability, cost, and environmental impact. The following table provides a comparative summary of the discussed methods.
| Parameter | Gould-Jacobs Reaction | Conrad-Limpach-Knorr Synthesis | Transition-Metal C-H Activation | Photoredox Catalysis |
| Primary Use | Synthesis of the core 4-quinolone ring | Synthesis of 2- or 4-hydroxyquinoline cores | Direct functionalization of the quinoline ring | Novel functionalization and complex scaffolds |
| Typical Yield | Moderate to good (can be >90% with optimization)[25] | Variable, can be low but can reach 95%[25] | Good to excellent | Moderate to good |
| Reaction Temp. | High (>250 °C for cyclization)[25] | High (~140-250 °C)[16] | Mild to moderate | Ambient temperature |
| Advantages | Robust, scalable, well-established[14] | Regioselective control based on temperature[16] | High atom economy, functional group tolerance[2] | Mild conditions, green, unique reactivity[20][26] |
| Limitations | Harsh conditions, limited functional group tolerance | Harsh conditions, potential for mixed products | Requires expensive metal catalysts, directing groups | Substrate scope can be limited |
| Environ. Impact | High (high energy, high-boiling solvents)[25] | High (high energy, solvents)[25] | Moderate (metal waste) | Low (uses light, often milder solvents)[26] |
Experimental Protocols
To provide a practical context for the discussed methodologies, the following are representative, detailed experimental protocols for key synthetic transformations.
Protocol 1: Gould-Jacobs Synthesis of an Ethyl 4-Oxo-quinoline-3-carboxylate Core
This protocol describes the classical two-step synthesis of a key fluoroquinolone precursor.[11][14]
Step A: Condensation of 3-Chloro-4-fluoroaniline with EMME
-
In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Heat the mixture with stirring at 145°C for approximately 1 hour in the absence of a solvent.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, will solidify.[11]
Step B: Thermal Cyclization
-
Transfer the crude anilinomethylene malonate intermediate to a flask containing a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture to reflux (approximately 250-260°C) and maintain this temperature for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and add a non-polar solvent like acetone or cyclohexane to precipitate the product.[11]
-
Filter the resulting solid, wash with the non-polar solvent, and dry to obtain the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[11]
Protocol 2: Microwave-Assisted Gould-Jacobs Cyclization
This protocol offers a rapid and efficient alternative to conventional heating for the cyclization step.[26]
-
Place the anilidomethylenemalonate intermediate (1.0 eq) in a microwave-safe reaction vial.
-
If desired, a high-boiling polar solvent such as N,N-dimethylformamide (DMF) can be added, although solvent-free conditions are often possible.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 250°C) for a short duration (typically 5-20 minutes).[25]
-
After the reaction, cool the vial to room temperature. The product will often precipitate from the mixture.
-
Isolate the product by filtration, wash with a suitable solvent, and dry.
Conclusion and Future Outlook
The synthesis of functionalized fluoroquinolones has evolved significantly from its classical roots. While the Gould-Jacobs and Conrad-Limpach-Knorr reactions remain indispensable for constructing the core quinolone scaffold, particularly on a large scale, modern methods have opened new frontiers. Transition-metal-catalyzed C-H activation and photoredox catalysis provide elegant and efficient solutions for late-stage functionalization, enabling the rapid generation of diverse compound libraries for drug discovery.[8][20]
The future of fluoroquinolone synthesis will likely involve the integration of these different approaches. For instance, a classical cyclization to build the core could be followed by a series of precise C-H functionalization reactions to install key pharmacophores. Furthermore, the development of more sustainable and cost-effective catalytic systems will be crucial.[26] As bacterial resistance continues to be a global challenge, the ability to efficiently synthesize novel and complex fluoroquinolone analogues will be more critical than ever. The continued innovation in synthetic methodology will undoubtedly play a central role in the development of the next generation of these life-saving antibiotics.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jptcp.com [jptcp.com]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 18. SÃntesis de Quinolinas: Conrad-Limpach-Knorr | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 19. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. benchchem.com [benchchem.com]
- 26. ijbpas.com [ijbpas.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-2-chloro-7-fluoroquinoline
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For drug development professionals and researchers, the proper disposal of complex molecules like 8-Bromo-2-chloro-7-fluoroquinoline is not merely a regulatory hurdle, but a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated quinoline derivative, ensuring the protection of personnel and the environment.
Hazard Profile of this compound
Understanding the inherent risks of a compound is the foundation of its safe management. This compound (CAS No. 1152781-66-2) is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact[1].
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation[1].
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled[1].
The presence of bromine, chlorine, and fluorine atoms places this compound in the category of halogenated organic compounds . This classification is the single most important factor determining its disposal pathway, as these compounds require specific handling to prevent the formation of harmful byproducts during waste treatment[2][3].
The Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic compounds must never be mixed with non-halogenated organic solvent waste[2][4].
Causality: The rationale for this strict separation is both economic and environmental. Waste disposal facilities often use fuel blending for non-halogenated solvents, a process where the waste is used as a supplementary fuel source. The presence of halogens interferes with this process and can produce highly toxic and corrosive byproducts (like hydrochloric and hydrobromic acid) upon combustion, requiring more complex and costly incineration techniques[4]. Mixing waste streams leads to a larger volume of high-cost hazardous waste[2].
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound and materials contaminated with it.
Step 1: Select and Prepare the Correct Waste Container
-
Container Type: Use a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste."[2][5] Many institutions provide pre-labeled containers for this purpose (e.g., 20L white containers as mentioned by some EH&S guidelines)[2]. The container should be made of a material chemically compatible with the quinoline derivative.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[4] Specifically list "this compound" and any solvents it may be mixed with. An accurate declaration is mandatory[5].
Step 2: Waste Collection
-
Solid Waste: If disposing of the compound in its solid (purple powder) form, carefully transfer it into the designated halogenated waste container using a dedicated spatula or scoop[6]. Avoid creating dust.
-
Liquid Waste (Solutions): If the compound is in a solution, transfer the liquid into the designated halogenated liquid waste container using a funnel to prevent spillage on the container's exterior[5].
-
Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and empty original containers that are contaminated with the compound must also be placed in the designated solid halogenated hazardous waste container[7]. Do not dispose of these items in regular trash.
Step 3: Safe Temporary Storage
-
Container Management: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills[5].
-
Closure: Keep the waste container tightly closed except when adding waste[4][5]. This minimizes the release of potentially harmful vapors.
-
Location: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory or a designated chemical storage cabinet, away from incompatible materials like strong oxidizing agents[8].
Step 4: Arranging for Final Disposal
-
Contact EH&S: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) office or submitting a request through an online system[2].
-
Professional Disposal: Do not attempt to treat or neutralize the chemical yourself. Final disposal must be carried out by a licensed hazardous waste disposal company, which will typically use high-temperature incineration at an approved facility[8]. Disposal into the sewer system is strictly prohibited[7].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to the spill zone[7].
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE as detailed in the table below.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent[7][8].
-
Collect Waste: Carefully scoop the absorbed material and place it into a sealed, properly labeled container for disposal as halogenated hazardous waste[7].
-
Decontaminate: Clean the spill area thoroughly once the absorbed material has been removed.
Personal Protective Equipment (PPE) Summary
A self-validating protocol requires that personnel are adequately protected at all stages of handling and disposal. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation (H315)[1]. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To prevent serious eye irritation (H319) from splashes or dust[1][8]. |
| Skin/Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | To prevent respiratory tract irritation (H335) from dust or vapors[1]. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste containing this compound.
Caption: Workflow for segregating and disposing of this compound waste.
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are:
-
The Environmental Protection Agency (EPA): Sets standards for the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7].
-
The Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including chemical handling and hazard communication, under standards like 29 CFR 1910.1200[9][10].
Adherence to the protocols outlined in this guide will help ensure compliance with these critical regulatory standards, fostering a culture of safety and environmental stewardship within your organization.
References
- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. ethz.ch [ethz.ch]
- 6. This compound | 1152781-66-2 [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 10. 1910 Subpart Z - Toxic and Hazardous Substances | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to the Safe Handling of 8-Bromo-2-chloro-7-fluoroquinoline
As a novel halogenated quinoline derivative, 8-Bromo-2-chloro-7-fluoroquinoline presents unique challenges and requires a meticulous approach to laboratory safety. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring that this compound is handled with the utmost care, safeguarding both personnel and the integrity of research. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence.
Understanding the Hazard Profile
This compound is a substituted aromatic heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the hazard profile can be inferred from its structural motifs and available safety data for similar compounds. The presence of bromine, chlorine, and fluorine atoms on the quinoline scaffold suggests potential for skin, eye, and respiratory irritation, as well as possible unknown systemic effects.
The primary known hazards associated with this compound are categorized under GHS07[1].
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation | P302+P352 |
| H319 | Causes serious eye irritation | P305+P351+P338 |
| H335 | May cause respiratory irritation | P261 |
Data sourced from Sigma-Aldrich Safety Information[1].
Quinoline itself is classified as a potential carcinogen and mutagen that can cause liver damage with high exposure[2]. Therefore, this compound should be handled with extreme caution, assuming a similar or greater hazard level until proven otherwise.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ocular routes. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
-
Primary Protection (Minimum Requirement for all handling):
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Given the halogenated nature of the compound, consider double-gloving, especially when handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashing, chemical splash goggles must be worn[3].
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned[3][4]. Ensure it is a non-absorbent material, such as polyethylene-coated polypropylene[5].
-
-
Secondary Protection (For operations with increased risk, e.g., weighing solids, preparing solutions, or potential for aerosol generation):
-
Face Shield: In addition to safety goggles, a full-face shield is required to protect against splashes or unexpected energetic reactions[3][6].
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to airborne particulates[7]. If engineering controls are insufficient or during a spill clean-up outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 respirator) must be used[4][8].
-
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation of Work Area: Before bringing the chemical into the workspace, ensure a certified chemical fume hood is operational. The work area within the hood should be clean and free of clutter. All necessary equipment, including glassware, spatulas, solvents, and emergency quench materials, should be placed inside the hood[7].
-
Donning PPE: Wear all required primary and secondary PPE as described above before handling the primary container.
-
Weighing and Aliquoting:
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Use an anti-static weigh boat or paper.
-
Handle the solid gently to minimize the creation of airborne dust.
-
-
Solution Preparation:
-
When transferring the weighed solid to a reaction flask, use a powder funnel to prevent loss of material.
-
Add solvent slowly and in a controlled manner to avoid splashing.
-
Ensure the reaction vessel is appropriately sized and equipped for the planned procedure (e.g., stir bar, condenser).
-
-
Running the Reaction:
-
Keep the fume hood sash at the lowest possible height that still allows for safe and comfortable work[7].
-
Continuously monitor the reaction for any signs of unexpected exotherms or pressure changes.
-
Emergency and Spill Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Wearing full PPE, absorb the spill using a chemical absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste[7].
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[9][10]. Seek immediate medical attention.
-
Disposal Plan: Managing Halogenated Waste
The proper segregation and disposal of halogenated organic compounds are critical to environmental stewardship and regulatory compliance. These compounds must be treated as hazardous waste[7][11].
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including reaction residues, contaminated materials (gloves, weigh boats, absorbent pads), and solvent rinsates, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[7][11].
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial as different disposal methods, such as incineration, are required for halogenated materials to prevent the formation of toxic byproducts like dioxins and furans[12].
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the exterior of the container is clean and free from contamination.
-
Do not fill the container beyond 90% capacity to allow for expansion[11].
-
Disposal Procedure
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream[7].
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all institutional protocols for waste pickup requests[7].
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet (SDS) as the ultimate source of information.
References
- 1. This compound | 1152781-66-2 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. benchchem.com [benchchem.com]
- 8. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
